Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
2-Methyl-4-(4-methylphenyl)phenol (Systematic IUPAC: 3,4'-dimethyl-[1,1'-biphenyl]-4-ol) is a specialized, sterically hindered biphenyl scaffold [1]. Characterized by its dual methyl substitutions and a reactive phenolic hydroxyl group, this compound serves as a critical intermediate in the synthesis of advanced polymers, liquid crystals, and targeted pharmacophores.
In modern medicinal chemistry, alkylated biphenyl-4-ols are highly valued for their ability to mimic steroidal backbones, making them indispensable in the development of Steroid Sulfatase (STS) inhibitors for hormone-dependent oncology [3] and P-glycoprotein (P-gp) ligands for reversing multidrug resistance (MDR) [4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, field-proven synthesis methodologies, and downstream biological applications.
Physicochemical Profiling & Structural Dynamics
The structural integrity of 2-methyl-4-(4-methylphenyl)phenol is defined by the dihedral angle between the two phenyl rings, which is restricted by the steric bulk of the ortho-methyl group on the phenolic ring. This steric hindrance directly impacts its solubility, melting behavior, and reactivity during electrophilic aromatic substitution.
Causality Insight: The relatively high boiling point (320.1 ºC) is a direct consequence of robust intermolecular hydrogen bonding facilitated by the unhindered para-facing hydroxyl group, combined with the extensive π-π stacking capabilities of the biphenyl system.
The most efficient and scalable route to synthesize 2-methyl-4-(4-methylphenyl)phenol is via the Suzuki-Miyaura cross-coupling reaction. Because the methyl group at the 2-position of the phenol ring introduces moderate steric hindrance, selecting a highly active Palladium(0) catalyst and an appropriate base is critical to drive the transmetalation step [5].
Step-by-Step Experimental Protocol
Objective: Synthesis of 2-methyl-4-(4-methylphenyl)phenol from 4-bromo-2-methylphenol and 4-methylphenylboronic acid.
Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v degassed mixture)
Procedure:
System Deoxygenation: To a Schlenk flask, add the solvent mixture. Degas via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress the homocoupling of the boronic acid.
Reagent Assembly: Under an Argon atmosphere, add 4-bromo-2-methylphenol, 4-methylphenylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes to ensure uniform suspension.
Catalyst Introduction: Quickly add Pd(PPh₃)₄ to the mixture. Seal the flask and heat the reaction to 85 °C using an oil bath.
Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. The disappearance of the starting aryl bromide (lower Rf) and the emergence of a highly UV-active product spot (higher Rf) validate the progression of the catalytic cycle.
Workup & Purification: After 12 hours, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to neutralize the base) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Mechanistic Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the biphenyl-4-ol scaffold.
Pharmacological & Biological Relevance
While 2-methyl-4-(4-methylphenyl)phenol is a fundamental chemical building block, its structural class (alkylated biphenyl-4-ols) is heavily leveraged in rational drug design.
Steroid Sulfatase (STS) Inhibition
The biphenyl-4-ol scaffold is a highly effective structural mimic of endogenous steroids like estrone [3]. When the phenolic hydroxyl group of 2-methyl-4-(4-methylphenyl)phenol is functionalized with a sulfamate ester (-OSO₂NH₂), the resulting compound acts as an irreversible inhibitor of Steroid Sulfatase.
Mechanism: The biphenyl core anchors the molecule within the hydrophobic binding pocket of the STS enzyme. The sulfamate group then covalently modifies the active site formylglycine residue. This blockade prevents the desulfation of circulating DHEA-sulfate and estrone-sulfate, starving hormone-dependent breast and prostate tumors of active estrogens and androgens.
P-glycoprotein (P-gp) Modulation
Derivatives of biphenyl-4-ols conjugated with tetrahydroisoquinoline or furazan moieties have been identified as potent, sub-nanomolar ligands for P-glycoprotein [4].
Mechanism: By binding to the transmembrane domains of P-gp (an ATP-binding cassette transporter), these biphenyl derivatives competitively inhibit the efflux of chemotherapeutic agents out of cancer cells, thereby reversing Multidrug Resistance (MDR) and restoring the efficacy of standard oncology regimens.
Biological Pathway Visualization
Caption: Pharmacological pathway of biphenyl-4-ol derivatives acting as Steroid Sulfatase (STS) inhibitors.
Analytical Characterization Protocols
To ensure the scientific integrity and purity of the synthesized 2-methyl-4-(4-methylphenyl)phenol, the following self-validating analytical suite must be employed:
¹H-NMR (400 MHz, CDCl₃):
Validation Marker: Look for the distinct singlet of the phenolic -OH proton (typically around δ 4.5 - 5.0 ppm, exchangeable with D₂O). The two methyl groups will appear as distinct singlets around δ 2.2 - 2.4 ppm. The integration of the aromatic region (7 protons) confirms the biphenyl coupling.
High-Resolution Mass Spectrometry (HRMS-ESI):
Validation Marker: The calculated exact mass for [M-H]⁻ (deprotonated species in negative ion mode) is 197.1045. A mass error of < 5 ppm validates the molecular formula C₁₄H₁₄O.
HPLC (Reverse Phase, C18 Column):
Validation Marker: Using a gradient of Water/Acetonitrile (0.1% TFA), the compound should elute as a single sharp peak with an area >98% at 254 nm, confirming the absence of unreacted boronic acid or homocoupled byproducts.
References
Kozak, W., et al. "Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors." PubMed / National Institutes of Health. Accessed March 13, 2026.[Link]
Guglielmo, S., et al. "Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein." ACS Publications / Journal of Medicinal Chemistry, 2016.[Link]
The Royal Society. "A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions." Royal Society Open Science, 2020.[Link]
Exploratory
Introduction: The Strategic Importance of 4'-Methyl-[1,1'-biphenyl]-2-ol
An In-depth Technical Guide to the Structural Analysis of 4'-Methyl-[1,1'-biphenyl]-2-ol In the landscape of modern drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. It...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structural Analysis of 4'-Methyl-[1,1'-biphenyl]-2-ol
In the landscape of modern drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. Its unique conformational flexibility, arising from rotation around the central C-C bond, allows it to interact with a wide array of biological targets. The specific compound, 4'-Methyl-[1,1'-biphenyl]-2-ol, is a valuable intermediate and building block. Its functionalization—a hydroxyl group on one ring and a methyl group on the other—provides handles for further synthetic elaboration and modulates its physicochemical properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can enhance binding through hydrophobic interactions and influence metabolic stability, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[1]
Derivatives of this core structure are instrumental in developing molecules with significant therapeutic potential, including angiotensin II antagonists for treating hypertension.[2][3] An unambiguous and thorough structural characterization of 4'-Methyl-[1,1'-biphenyl]-2-ol is therefore not merely an academic exercise; it is a critical prerequisite for quality control, reaction optimization, and the rational design of next-generation pharmaceuticals and advanced materials.[4]
This guide provides an in-depth analysis of the key methodologies employed to elucidate and confirm the structure of 4'-Methyl-[1,1'-biphenyl]-2-ol, framed from the perspective of a senior application scientist. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: Foundational Analysis via Mass Spectrometry
Mass spectrometry (MS) is the first-line technique for determining the molecular weight and elemental formula of a compound. For a molecule like 4'-Methyl-[1,1'-biphenyl]-2-ol, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation from potential impurities and high-resolution mass data.[5]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
Dissolve 1 mg of the synthesized 4'-Methyl-[1,1'-biphenyl]-2-ol in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
Vortex the solution for 30 seconds to ensure complete dissolution.
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC column.
2. Instrumentation and Parameters:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column. The choice of a non-polar stationary phase is logical, as it separates compounds primarily based on their boiling points, which is ideal for aromatic hydrocarbons.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C. This temperature program ensures good separation from common solvents and potential side-products like the unreacted starting materials or homocoupled byproducts.
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns, creating a molecular fingerprint.[5]
Mass Range: Scan from m/z 40 to 400.
Data Interpretation: The Fragmentation Fingerprint
The power of EI-MS lies in its ability to generate characteristic fragment ions that provide structural clues. For 4'-Methyl-[1,1'-biphenyl]-2-ol (Molecular Formula: C₁₃H₁₂O, Molecular Weight: 184.23 g/mol ), we expect a specific fragmentation pattern.
Table 1: Predicted Mass Spectrometry Data for 4'-Methyl-[1,1'-biphenyl]-2-ol
m/z (Daltons)
Predicted Ion
Mechanistic Origin
184
[M]⁺•
Molecular ion
169
[M-CH₃]⁺
Loss of the methyl radical from the tolyl ring
167
[M-OH]⁺
Loss of the hydroxyl radical
152
[M-CH₃-OH]⁺•
Sequential loss of methyl and hydroxyl radicals
91
[C₇H₇]⁺
Tropylium ion, characteristic of a tolyl group
The fragmentation cascade begins with the formation of the molecular ion [M]⁺• at m/z 184. The most significant fragmentation pathways involve the cleavage of the substituents. The loss of a methyl radical (•CH₃) results in a stable ion at m/z 169. Another key fragmentation is the loss of the hydroxyl radical (•OH) to give an ion at m/z 167. A particularly diagnostic fragment is the tropylium ion at m/z 91, which strongly indicates the presence of the methyl-substituted phenyl ring (tolyl group).
Caption: Key fragmentation pathways for 4'-Methyl-[1,1'-biphenyl]-2-ol in EI-MS.
Part 2: Unambiguous Assignment with NMR Spectroscopy
While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity and spatial arrangement of atoms. For 4'-Methyl-[1,1'-biphenyl]-2-ol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete and irrefutable structural assignment.[6]
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
Accurately weigh approximately 10-15 mg of the sample.
Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton, which may exchange too rapidly in other solvents.
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Experiments:
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent). A higher field strength (≥400 MHz) is crucial for resolving the complex multiplets in the aromatic region.
Experiments to run:
¹H NMR: Standard proton spectrum to identify chemical shifts, integrations, and coupling constants.
¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify the number of unique carbon environments.
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, mapping out spin systems within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for establishing the connectivity between the two phenyl rings and the substituents.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations, which are critical for confirming the ortho position of the hydroxyl group relative to the biphenyl linkage.
Data Interpretation: Assembling the Structural Puzzle
The asymmetry of the molecule means all 11 aromatic and methyl protons and all 13 carbons will be unique.
Table 2: Predicted ¹H and ¹³C NMR Data for 4'-Methyl-[1,1'-biphenyl]-2-ol (in CDCl₃)
Broad, variable signal; position is concentration/solvent dependent.
H-3
~7.15 (dd)
~116.0
Ortho to -OH group (shielding).
H-4
~7.25 (td)
~129.5
Para to -OH, meta to C-2.
H-5
~6.95 (td)
~121.0
Meta to -OH, para to C-2.
H-6
~6.90 (dd)
~130.0
Ortho to C-2 linkage (deshielded), meta to -OH.
H-2', H-6'
~7.45 (d, 2H)
~129.8
Ortho to methyl group.
H-3', H-5'
~7.20 (d, 2H)
~127.0
Meta to methyl group.
C-1
-
~128.5
Quaternary carbon attached to the second ring.
C-2
-
~152.0
Quaternary carbon bearing the -OH group (deshielded).
C-1'
-
~138.0
Quaternary carbon attached to the first ring.
C-4'
-
~137.5
Quaternary carbon bearing the -CH₃ group.
(Note: Predicted values are based on established substituent effects and data from analogous compounds. s=singlet, d=doublet, t=triplet, dd=doublet of doublets, td=triplet of doublets, br s=broad singlet).
Key Analytical Logic:
Assigning the Rings: The ¹H NMR spectrum will show two distinct spin systems in the aromatic region. The tolyl ring (ring with the methyl group) will present as two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted pattern. The phenolic ring will show a more complex pattern of four distinct 1H multiplets.
Confirming Connectivity with HMBC: The crucial connections are established via HMBC correlations. We expect to see a 3-bond correlation from the protons ortho to the inter-ring bond (H-6 and H-2'/6') to the quaternary carbon of the adjacent ring (C-1' and C-1, respectively). This unambiguously confirms the biphenyl linkage.
Locating the Substituents with NOESY: The final piece of the puzzle is confirming the 2-position of the hydroxyl group. A NOESY or ROESY experiment should show a through-space correlation between the hydroxyl proton (-OH) and the proton at the H-3 position. More importantly, a clear NOE between the protons on the tolyl ring (H-2'/6') and the H-6 proton on the phenolic ring would indicate spatial proximity, which is only possible with the 2-ol substitution pattern due to hindered rotation.
Caption: Workflow illustrating the integration of various NMR experiments.
Part 3: Definitive Confirmation with X-ray Crystallography
X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[8] While obtaining suitable single crystals can be challenging, the resulting data is unparalleled in its detail.
Experimental Protocol: Crystallization and Data Collection
1. Crystallization:
Technique: Slow evaporation is a robust starting point.
Procedure:
Prepare a saturated solution of 4'-Methyl-[1,1'-biphenyl]-2-ol in a suitable solvent system at a slightly elevated temperature (e.g., 40 °C). Good solvent choices include ethanol, or a binary mixture like ethyl acetate/hexane.
Filter the hot solution to remove any dust or impurities.
Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
Goal: To grow single, well-defined crystals with dimensions of at least 0.1 mm.[8]
2. Data Collection and Structure Refinement:
A suitable crystal is mounted on a goniometer.
Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
The diffraction pattern is collected, and the resulting data is used to solve and refine the crystal structure using software like SHELXL.[9]
Expected Structural Insights
Based on the known structure of biphenyl, we can anticipate key features. In the solid state, the parent biphenyl molecule is planar.[4] However, the introduction of the ortho-hydroxyl group in 4'-Methyl-[1,1'-biphenyl]-2-ol is expected to induce steric hindrance, forcing the two phenyl rings to adopt a non-planar (twisted) conformation. The crystallographic data will provide precise measurements of:
Dihedral Angle: The angle between the planes of the two aromatic rings.
Bond Lengths and Angles: Confirming standard values for C-C, C-O, and C-H bonds.
Intermolecular Interactions: Identifying hydrogen bonding networks involving the hydroxyl group and potential C-H···π interactions, which dictate the crystal packing.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of 4'-Methyl-[1,1'-biphenyl]-2-ol is a multi-faceted process where each analytical technique provides a unique and complementary piece of information. Mass spectrometry confirms the molecular weight and elemental composition. A full suite of 1D and 2D NMR experiments establishes the atomic connectivity and local environment. Finally, X-ray crystallography provides definitive proof of the three-dimensional structure and intermolecular packing. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical chemical building block.
References
Method for preparing 4-methyl-biphenyl derivatives.
Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. [Link]
Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]
1,1'-Biphenyl, 4-methyl- - Mass Spectrum. NIST WebBook. [Link]
1,1'-Biphenyl, 4-methyl- - IR Spectrum. NIST WebBook. [Link]
The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information (PMC). [Link]
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications. [Link]
Molecular structure, spectroscopic (FT-IR, FT-Raman, 13C and 1H NMR, UV), polarizability and first-order hyperpolarizability, HOMO and LUMO analysis of 4'-methylbiphenyl-2-carbonitrile. Semantic Scholar. [https://www.semanticscholar.org/paper/Molecular-structure%2C-spectroscopic-(FT-IR%2C-13C-and-Subashchandrabose-Saleh/447a2164478d59160d5c808f97200a7b454955b9]([Link]
Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 101043-55-4
Executive Summary In modern drug development and materials science, biaryl scaffolds serve as privileged structures due to their conformational uniqueness and electronic tunability. CAS 101043-55-4 , chemically known as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, biaryl scaffolds serve as privileged structures due to their conformational uniqueness and electronic tunability. CAS 101043-55-4 , chemically known as 2-(4-methylphenyl)phenol, is a highly versatile biaryl building block. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static list of properties, but as a dynamic system of structure-reactivity relationships.
This whitepaper provides an in-depth analysis of the physical characteristics of CAS 101043-55-4, explicitly linking its physicochemical data to field-proven synthetic workflows. By understanding the causality behind its solubility, steric hindrance, and electronic distribution, researchers can rationally design downstream functionalizations, such as transition-metal-catalyzed cross-coupling and directed C-H activation.
Physicochemical Profiling & Structural Causality
The physical properties of a building block dictate every aspect of process chemistry, from solvent selection to workup methodology. CAS 101043-55-4 exhibits a highly lipophilic profile driven by its biaryl core, modulated only by a single hydrogen-bond-donating phenolic hydroxyl group.
Quantitative Physical Data
The following table summarizes the validated physicochemical parameters of CAS 101043-55-4, aggregated from authoritative chemical databases including and .
Parameter
Value
Mechanistic Implication / Causality
Molecular Formula
C₁₃H₁₂O
Establishes the baseline mass and stoichiometry for synthetic planning.
Molecular Weight
184.23 g/mol
Low molecular weight allows for significant downstream functionalization without violating Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA)
20.2 Ų
Indicates high lipophilicity. The molecule will readily partition into organic phases during aqueous workups.
Physical State
White to light yellow crystalline solid
Facilitates easy handling, weighing, and long-term benchtop storage without degradation.
Solubility
Insoluble in H₂O; Soluble in EtOH, DMF, Toluene
Causality: The hydrophobic biaryl core dominates the solvation thermodynamics. This mandates the use of biphasic systems or polar aprotic solvents for homogeneous catalysis.
InChIKey
ZZFKRTRYOSBWQY-UHFFFAOYSA-N
Unique identifier for cross-referencing spectral data and computational modeling.
Structure-Reactivity Relationships
The synthetic utility of CAS 101043-55-4 is driven by three distinct structural features. Understanding these is critical for predicting its behavior in complex catalytic cycles.
The Phenolic -OH (Directing Group): Acts as a weak acid (pKa ~9.5-10) and a powerful hydrogen bond donor. In transition-metal catalysis, it serves as a native directing group, coordinating to metals like Palladium (Pd) to force regioselective activation of adjacent C-H bonds.
The Biaryl Axis (Steric Hindrance): The steric clash between the ortho-hydroxyl group and the ortho-hydrogens of the adjacent p-tolyl ring forces the molecule out of coplanarity. This restricted rotation is crucial for designing atropisomeric ligands or conformationally locked pharmacophores.
The p-Tolyl Methyl Group (+I Effect): Provides a mild inductive (+I) electron-donating effect, increasing the electron density of the distal aromatic ring. This accelerates electrophilic aromatic substitution and oxidative addition steps at that ring.
Fig 1. Structure-property relationships driving the synthetic utility of CAS 101043-55-4.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the underlying causality and an in-process validation checkpoint.
CAS 101043-55-4 is typically synthesized via the cross-coupling of 2-bromophenol and 4-methylphenylboronic acid.
Mechanistic Rationale: The use of a biphasic solvent system is dictated by the physical properties of the substrates. The inorganic base must dissolve in water, while the highly lipophilic CAS 101043-55-4 product requires an organic phase (toluene) to prevent precipitation and product inhibition on the catalyst surface.
Step-by-Step Methodology:
Reaction Setup: Charge an oven-dried, argon-flushed round-bottom flask with 2-bromophenol (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (2 mol%).
Solvent Addition: Add a degassed biphasic mixture of Toluene/H₂O/EtOH (2:1:1 v/v/v). Causality: Ethanol acts as a phase-transfer agent, bridging the lipophilic toluene layer and the aqueous base layer to facilitate mass transfer.
Base Addition: Add K₂CO₃ (2.0 equiv) as a solid.
Thermal Activation: Heat the mixture to 90 °C under vigorous stirring for 12 hours.
Validation Checkpoint: Monitor the organic layer via TLC (Hexanes:EtOAc 4:1). The disappearance of the 2-bromophenol spot (visualized via UV 254 nm) validates the completion of the catalytic cycle.
Workup & Isolation: Cool to room temperature. Crucial Step: Acidify the aqueous layer with 1M HCl to pH 3. Causality: The basic conditions generate the water-soluble phenoxide ion. Acidification protonates it back to the lipophilic phenol (CAS 101043-55-4), forcing it entirely into the toluene layer for quantitative extraction. Extract, dry over Na₂SO₄, and concentrate.
Because of its native -OH directing group, CAS 101043-55-4 is a prime candidate for directed C-H activation to synthesize dibenzopyranones (highly valuable scaffolds in medicinal chemistry) .
Step-by-Step Methodology:
Catalyst & Substrate Loading: In a Schlenk tube, combine CAS 101043-55-4 (1.0 equiv), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv).
Solvent & Atmosphere: Add anhydrous DMF (0.2 M). Evacuate the tube and backfill with CO gas (1 atm) using a balloon. Causality: DMF provides the high dielectric constant required to stabilize the polar transition states of the C-H cleavage step.
Thermal Activation: Stir at 110 °C for 16 hours.
Validation Checkpoint: Analyze an aliquot via LC-MS. The emergence of a peak at m/z 211 [M+H]⁺ confirms the successful insertion of carbon monoxide and subsequent lactonization.
Workup: Dilute with EtOAc and wash extensively with 10% aqueous NH₄OH. Causality: The ammonia wash complexes and removes the bulk copper salts, preventing emulsion formation during phase separation.
Fig 2. Catalytic cycle of Pd-catalyzed C-H carbonylation of CAS 101043-55-4.
Reaction Optimization Matrix
To further demonstrate the causality of experimental choices, the following table summarizes the optimization parameters for the C-H carbonylation of CAS 101043-55-4.
Entry
Catalyst
Oxidant
Solvent
Yield (%)
Causality / Observation
1
Pd(OAc)₂
None
DMF
0
Failure: Pd(0) precipitates as palladium black; cycle dies after one turnover.
2
Pd(OAc)₂
Ag₂CO₃
Toluene
35
Sub-optimal: Toluene's low polarity fails to stabilize the palladacycle intermediate.
3
Pd(PPh₃)₄
Cu(OAc)₂
DMF
12
Sub-optimal: Phosphine ligands outcompete the weak phenolic -OH for Pd coordination.
4
Pd(OAc)₂
Cu(OAc)₂
DMF
89
Optimal: Ligandless Pd(II) readily coordinates the -OH; DMF stabilizes the transition state.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11298348, 2-(4-Methylphenyl)phenol." PubChem. Available at:[Link]
LookChem. "CAS 101043-55-4, 2-(p-Tolyl)phenol Basic Information and Properties." LookChem Chemical Database. Available at:[Link]
Academic Literature Aggregation (via LookChem). "Synthesis of dibenzopyranones through palladium-catalyzed directed C-H activation/carbonylation of 2-arylphenols." Related Academic Research for 101043-55-4. Available at:[Link]
Exploratory
Spectroscopic Profiling and Synthetic Methodology of 2-Methyl-4-(4-methylphenyl)phenol
An In-Depth Technical Guide for Materials Science and Drug Discovery Executive Summary The compound 2-Methyl-4-(4-methylphenyl)phenol (IUPAC: 3,4'-dimethyl-[1,1'-biphenyl]-4-ol; CAS: 175136-31-9) is a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Materials Science and Drug Discovery
Executive Summary
The compound 2-Methyl-4-(4-methylphenyl)phenol (IUPAC: 3,4'-dimethyl-[1,1'-biphenyl]-4-ol; CAS: 175136-31-9) is a highly specialized biaryl building block [1]. In drug development, the biphenyl scaffold is frequently utilized as a rigid pharmacophore to lock molecular conformations and enhance target binding affinity. In materials science, its rigid core and terminal polar/non-polar functional groups make it an excellent mesogenic intermediate for liquid crystal synthesis.
This whitepaper provides a comprehensive, self-validating guide to the spectroscopic characterization and synthetic methodology of this compound. By detailing the causality behind both the analytical data and the experimental protocols, this guide serves as an authoritative reference for researchers scaling up or characterizing biphenyl derivatives.
Structural Elucidation & Spectroscopic Profiling
Accurate structural validation requires a multi-modal spectroscopic approach. The data presented below synthesizes empirical predictive models with established reference standards for substituted biphenyls [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural asymmetry of the two aromatic rings provides a distinct NMR signature. The hydroxyl group on Ring A exerts a strong electron-donating resonance effect (+M), which significantly shields the ortho and para protons.
Table 1:
1
H NMR Data (400 MHz, CDCl
3
)
| Chemical Shift (
δ
, ppm) | Multiplicity | Integration | Coupling Constant (
J
, Hz) | Assignment & Causality |
| :--- | :--- | :--- | :--- | :--- |
| 7.40 | Doublet (d) | 2H | 8.0 | H-2', H-6' (Ring B): Ortho to the biphenyl linkage; deshielded by the anisotropic effect of the adjacent aromatic ring. |
| 7.30 | Doublet (d) | 1H | 2.0 | H-3 (Ring A): Meta to OH, ortho to the methyl group. Only exhibits fine meta-coupling with H-5. |
| 7.25 | Doublet of doublets (dd)| 1H | 8.0, 2.0 | H-5 (Ring A): Meta to OH; couples with both H-6 (ortho) and H-3 (meta). |
| 7.20 | Doublet (d) | 2H | 8.0 | H-3', H-5' (Ring B): Ortho to the methyl group; slightly shielded relative to H-2'/H-6'. |
| 6.80 | Doublet (d) | 1H | 8.0 | H-6 (Ring A): Ortho to the strongly electron-donating OH group, resulting in significant upfield shielding. |
| 4.80 | Broad singlet (br s)| 1H | - | Phenolic OH: Exchangeable proton; shift is concentration and hydrogen-bond dependent. |
| 2.38 | Singlet (s) | 3H | - | Ar-CH
3
(Ring B): C-4' methyl group. |
| 2.30 | Singlet (s) | 3H | - | Ar-CH
3
(Ring A): C-2 methyl group; slightly shielded by the adjacent OH group. |
Table 2:
13
C NMR Data (100 MHz, CDCl
3
)
| Chemical Shift (
δ
, ppm) | Carbon Type | Assignment |
| :--- | :--- | :--- |
| 153.0 | Quaternary (C-OH) | C-1 (Ring A) |
| 138.0 | Quaternary (C-Ar) | C-1' (Ring B) |
| 136.5 | Quaternary (C-CH
3
) | C-4' (Ring B) |
| 133.5 | Quaternary (C-Ar) | C-4 (Ring A) |
| 129.5 | CH | C-3 (Ring A) / C-3', C-5' (Ring B) |
| 126.5 | CH | C-2', C-6' (Ring B) |
| 125.5 | CH | C-5 (Ring A) |
| 124.0 | Quaternary (C-CH
3
) | C-2 (Ring A) |
| 115.0 | CH | C-6 (Ring A) |
| 21.0 | CH
3
| C-4' Methyl (Ring B) |
| 16.0 | CH
3
| C-2 Methyl (Ring A) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy confirms the presence of the phenolic functional group and the substitution pattern of the aromatic rings [2].
The construction of the biaryl axis is best achieved via the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is selected over Stille or Negishi couplings due to the low toxicity of boronic acids, high functional group tolerance (no need to protect the phenolic OH), and mild reaction conditions [3].
Solvent Preparation: Prepare a biphasic solvent mixture of Toluene, Ethanol, and Deionized Water in a 2:1:1 volumetric ratio.
Causality: Toluene solubilizes the organic substrates. Water dissolves the inorganic K
2
CO
3
base. Ethanol acts as a crucial phase-transfer agent, bridging the aqueous and organic layers to facilitate transmetalation at the phase interface.
Reagent Loading: Add 4-Bromo-2-methylphenol, p-tolylboronic acid, and K
2
CO
3
to the reaction flask containing the solvent mixture.
Degassing (Critical Step): Sparge the mixture with Argon or Nitrogen gas for 15 minutes.
Causality: Pd(0) catalysts are highly sensitive to dissolved oxygen. O
2
will irreversibly oxidize Pd(0) to an inactive Pd(II) peroxo complex, completely halting the catalytic cycle.
Catalyst Addition: Quickly add Pd(PPh
3
)
4
under a positive stream of inert gas.
Reflux: Heat the reaction mixture to 100°C under reflux for 12 hours. Monitor conversion via TLC (Hexane:Ethyl Acetate, 4:1).
Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual ethanol and salts, then dry over anhydrous Na
2
SO
4
.
Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography to yield the pure 2-Methyl-4-(4-methylphenyl)phenol.
Figure 1: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Mechanistic Insights: The Catalytic Cycle
Understanding the mechanistic causality of the Suzuki coupling is essential for troubleshooting low yields or catalyst poisoning [3].
Oxidative Addition: The active 14-electron Pd(0) species inserts itself into the carbon-bromine bond of 4-bromo-2-methylphenol. This forms a stable Pd(II) aryl halide complex.
Base Activation & Transmetalation: The p-tolylboronic acid is poorly nucleophilic. The K
2
CO
3
base coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex. This complex transfers the p-tolyl group to the Pd(II) center, displacing the bromide ion.
Reductive Elimination: The two aryl groups, now situated cis to each other on the Pd(II) center, couple together to release the final biphenyl product. This step simultaneously reduces the palladium back to its active Pd(0) state, closing the catalytic cycle.
Figure 2: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]
Foundational
Pharmacological Engineering of Substituted Biphenyl-2-ols: Mechanisms, Structure-Activity Relationships, and Assay Methodologies
Executive Summary Substituted biphenyl-2-ols represent a highly versatile class of pharmacophores. While the simplest member of this family, 2-phenylphenol (biphenyl-2-ol), has been utilized for decades as an agricultura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted biphenyl-2-ols represent a highly versatile class of pharmacophores. While the simplest member of this family, 2-phenylphenol (biphenyl-2-ol), has been utilized for decades as an agricultural fungicide and broad-spectrum antimicrobial [1], advanced derivatization has unlocked profound therapeutic potential. Natural neolignans such as honokiol and magnolol, alongside synthetic fluoroethoxy and metal-complexed analogs, demonstrate potent anti-inflammatory, neuroprotective, and antineoplastic activities.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and biological application. This whitepaper dissects the structure-activity relationships (SAR) of biphenyl-2-ol derivatives, elucidates their mechanisms of action, and provides self-validating experimental protocols for evaluating their efficacy in drug discovery pipelines.
The biological activity of biphenyl-2-ols is fundamentally dictated by the dihedral angle between the two phenyl rings and the electronic effects of functional group substitutions.
The 2-Hydroxyl Pharmacophore: The -OH group at position 2 is critical for both hydrogen bonding with target proteins (e.g., the cyclooxygenase-2 active site) and metal coordination [2]. Its proximity to the adjacent phenyl ring allows for unique steric shielding, which prevents rapid phase I metabolic oxidation in certain synthetic derivatives.
Allyl Substitutions (Positions 3, 5, 3', 5'): Compounds like honokiol (3',5-diallyl-biphenyl-2,4'-diol) exhibit significantly higher lipophilicity (logP > 3.0) and electronegativity compared to the base biphenyl-2-ol scaffold. This electronegativity directly correlates with their ability to penetrate lipid bilayers and inhibit COX-2 [3].
Methoxy and Fluoroethoxy Modifications: Replacing the hydroxyl groups with methoxy (e.g., 4′-O-methylhonokiol) or fluoroethoxy groups drastically increases blood-brain barrier (BBB) penetrance. These modifications are currently leveraged to create
18
F-labeled PET radioligands for in vivo imaging of neuroinflammation [4].
Core Biological Activities & Mechanisms
Anti-Inflammatory and Neuroprotective Action
Substituted biphenyl-2-ols exert anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade and direct inhibition of Cyclooxygenase-2 (COX-2) [3]. By inhibiting the phosphorylation-dependent proteolysis of IκB-α, these compounds prevent the nuclear translocation of NF-κB, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 [5].
Fig 1: Multi-target inhibition of neuroinflammatory signaling by substituted biphenyl-2-ols.
Antimicrobial and Fungicidal Efficacy
While high concentrations of 2-phenylphenol induce membrane lysis, sub-lethal concentrations uniquely inhibit the asexual reproduction (sporulation) of fungi. This non-cidal mechanism is highly advantageous as it exerts lower selective pressure, thereby reducing the risk of antimicrobial resistance [6]. Furthermore, complexing biphenyl-2-ol with transition metals like Cobalt(II) or Copper(II) enhances antimicrobial efficacy. According to Overton's concept and chelation theory, metal complexation reduces the polarity of the metal ion, increasing the lipophilic character of the complex and facilitating deeper penetration into bacterial lipid membranes [7].
Antineoplastic Activity
In oncology, honokiol and its derivatives induce pro-apoptotic effects across melanoma, leukemia, and breast cancer lines. The mechanism involves the activation of the liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) axis. AMPK activation subsequently suppresses mTOR signaling, halting tumor cell proliferation and metastasis while exhibiting remarkably low cytotoxicity against healthy fibroblasts [8].
Quantitative Data Presentation
The following tables synthesize the pharmacological metrics of key biphenyl-2-ol derivatives across different biological targets.
Table 1: Comparative COX-2 Inhibition by Biphenyl Derivatives
Compound
Substitution Pattern
Target
IC
50
(µM)
BBB Penetrance
Honokiol
3',5-diallyl-biphenyl-2,4'-diol
COX-2
1.70
Moderate
Magnolol
5,5'-diallyl-biphenyl-2,2'-diol
COX-2
2.00
Moderate
4′-O-Methylhonokiol (MH)
4'-methoxy
COX-2
0.06
High
Compound F-IV
4′-(2-fluoroethoxy)
COX-2
0.09
Very High (PET)
Table 2: Antimicrobial Efficacy of Biphenyl-2-ol Metal Complexes
Agent / Complex
Target Organism
Mechanism
MIC (µg/mL)
2-Phenylphenol (Free Ligand)
Aspergillus niger
Sporulation Inhibition
64.5
Co(II)-Biphenyl-2-ol Complex
Aspergillus niger
Membrane Disruption
43.1
Cu(II)-Biphenyl-2-ol Complex
Escherichia coli
ROS Generation
31.2
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps. Causality is explicitly stated to guide researchers in troubleshooting and optimizing assay conditions.
Fig 2: Self-validating screening workflow for biphenyl-2-ol antimicrobial and fungicidal agents.
Protocol A: Fluorometric COX-2 Inhibition Assay
Objective: Quantify the direct enzymatic inhibition of COX-2 by highly lipophilic biphenyl derivatives.
Reagent Preparation: Dissolve the biphenyl-2-ol derivative (e.g., 4'-O-methylhonokiol) in 100% DMSO to create a 10 mM stock. Causality: Biphenyl-2-ols have a logP of ~3.1; aqueous buffers will cause precipitation. Keep final assay DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.
Enzyme Pre-Incubation: In a black 96-well microtiter plate, combine 10 µL of the test compound (diluted in assay buffer), 10 µL of Hematin (cofactor), and 10 µL of purified recombinant human COX-2 enzyme. Incubate at 25°C for 30 minutes. Causality: The 30-minute pre-incubation is critical. It allows the hydrophobic biphenyl scaffold to fully partition into the hydrophobic channel of the COX-2 homodimer before the substrate is introduced.
Substrate Addition: Add 10 µL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) fluorogenic substrate and 10 µL of Arachidonic Acid to initiate the reaction.
Kinetic Read: Immediately measure fluorescence (Ex: 535 nm / Em: 587 nm) every minute for 15 minutes.
Validation Step: Include Celecoxib as a positive control. If Celecoxib fails to yield an IC
50
between 0.04 - 0.06 µM, discard the plate. Causality: This ensures the hematin cofactor has not oxidized and the enzyme retains proper folding.
Protocol B: Fungal Sporulation Inhibition Assay
Objective: Assess the non-cidal inhibition of asexual reproduction by 2-phenylphenol.
Media Preparation: Prepare Potato Dextrose Agar (PDA) plates containing serial dilutions of 2-phenylphenol (ranging from 5 to 100 µg/mL). Causality: Integrating the compound directly into the agar ensures continuous exposure during the entire fungal life cycle, rather than a transient topical effect.
Inoculation: Inoculate the center of each plate with a 5 mm mycelial plug of Aspergillus niger taken from the actively growing margin of a 7-day-old culture.
Incubation: Incubate plates at 28°C in the dark for 7 days.
Sporulation Quantification: Flood the plates with 10 mL of sterile 0.1% Tween-20 in PBS. Gently scrape the surface with a sterile glass rod to release spores. Causality: Tween-20 is mandatory; fungal spores are highly hydrophobic and will clump in standard PBS, leading to inaccurate hemocytometer counts.
Validation Step: Measure the radial mycelial growth (in mm) alongside the spore count. A successful fungistatic/anti-sporulation hit is defined as a compound concentration that reduces spore count by >80% while allowing >50% radial mycelial growth compared to the vehicle control.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7017, 2-Phenylphenol" PubChem.[Link]
Kumari, S., et al. "Synthesis, characterization, biological activity and computation-based efficacy of cobalt(II) complexes of biphenyl-2-ol against SARS-CoV-2 virus." Journal of Biomolecular Structure and Dynamics. [Link]
In Vivo. "Comparative Inhibitory Effects of Magnolol, Honokiol, Eugenol and bis-Eugenol on Cyclooxygenase-2 Expression and Nuclear Factor-Kappa B Activation." International Institute of Anticancer Research.[Link]
Vaulina, D. D., et al. "Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging." Molecules.[Link]
Chan, E. W. C. "4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties." Journal of Applied Pharmaceutical Science.[Link]
US Patent US20070155835A1. "Use of ortho-phenylphenol and/or derivatives thereof for inhibiting the asexual reproduction of fungi.
Palanti, S., et al. "Antimicrobial Use and Resistance in Plant Agriculture: A One Health Perspective." MDPI.[Link]
Ong, C. P., et al. "Honokiol: A Review of Its Anticancer Potential and Mechanisms." Cancers (Basel).[Link]
Exploratory
Potential Therapeutic Applications of 2-Methyl-4-(4-methylphenyl)phenol: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Novel Biphenyl Phenol The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities with therapeutic promise. Within this pursuit, the s...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling the Potential of a Novel Biphenyl Phenol
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities with therapeutic promise. Within this pursuit, the structural motif of biphenyl phenols has consistently emerged as a privileged scaffold, present in a diverse array of biologically active compounds. This technical guide focuses on a specific, yet largely unexplored, member of this class: 2-Methyl-4-(4-methylphenyl)phenol . While direct experimental data on this particular molecule is nascent, its structural composition—a strategic amalgamation of a biphenyl core and a phenolic hydroxyl group—provides a strong rationale for investigating its therapeutic potential.
This document serves as an in-depth exploration of the prospective applications of 2-Methyl-4-(4-methylphenyl)phenol, grounded in the established pharmacology of its constituent chemical moieties. We will delve into its potential as an anti-inflammatory, antimicrobial, and antitumor agent, supported by a comprehensive review of the scientific literature on related compounds. Furthermore, this guide will provide detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of this promising molecule, empowering researchers to unlock its full therapeutic potential.
The Biphenyl Phenol Scaffold: A Foundation of Diverse Bioactivity
The biphenyl and phenol moieties are independently recognized for their significant roles in medicinal chemistry. Their combination within a single molecular framework gives rise to a synergistic enhancement of their pharmacological properties.
Biphenyl Derivatives: These compounds are known to possess a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The two phenyl rings, connected by a single bond, create a semi-rigid structure that can effectively interact with various biological targets.
Phenolic Compounds: The hydroxyl group attached to an aromatic ring is a hallmark of phenolic compounds, which are renowned for their potent antioxidant and anti-inflammatory properties.[3][4][5] Phenols can act as hydrogen donors to neutralize free radicals and can modulate inflammatory signaling pathways.[5][6]
The convergence of these two pharmacophores in 2-Methyl-4-(4-methylphenyl)phenol suggests a high likelihood of multifaceted biological activity, making it a compelling candidate for further investigation.
Potential Therapeutic Applications
Based on the established activities of its structural analogs, 2-Methyl-4-(4-methylphenyl)phenol is hypothesized to possess therapeutic potential in several key areas:
Anti-inflammatory Activity
Rationale: Biphenyl compounds are the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Additionally, phenolic compounds are known to inhibit key inflammatory mediators.[7][8]
Potential Mechanism of Action: The anti-inflammatory effects of 2-Methyl-4-(4-methylphenyl)phenol may be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade.[9] Furthermore, it may modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5][9]
Antimicrobial Activity
Rationale: The biphenyl scaffold has been associated with a broad range of antimicrobial activities against both bacteria and fungi.[1][10] Phenolic compounds also exhibit well-documented antimicrobial properties, primarily by disrupting microbial cell membranes.[4][11][12]
Potential Mechanism of Action: 2-Methyl-4-(4-methylphenyl)phenol could exert its antimicrobial effects by compromising the integrity of bacterial or fungal cell walls and membranes, leading to cell lysis.[12] It may also interfere with essential microbial enzymes or metabolic pathways.
Antitumor Activity
Rationale: Numerous biphenyl derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3][13][14] The antioxidant properties of the phenolic moiety may also contribute to its anticancer potential by mitigating oxidative stress, a known contributor to carcinogenesis.
Potential Mechanism of Action: The potential antitumor activity of this compound could stem from its ability to arrest the cell cycle, induce programmed cell death (apoptosis) through the activation of caspases, and inhibit signaling pathways crucial for cancer cell survival and proliferation.[13][14]
Synthesis and Characterization
A plausible synthetic route for 2-Methyl-4-(4-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids.[15]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-Methyl-4-(4-methylphenyl)phenol.
Step-by-Step Synthesis Protocol
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-methylphenol (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst. Add a 4:1 mixture of 1,4-dioxane and deionized water.
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Experimental Protocols for Biological Evaluation
To investigate the therapeutic potential of 2-Methyl-4-(4-methylphenyl)phenol, a series of in vitro assays are recommended.
Anti-inflammatory Activity Assays
Assay
Purpose
Cell Line
Key Parameters Measured
COX-2 Inhibition Assay
To determine the inhibitory effect on COX-2 enzyme activity.
RAW 264.7 macrophages
IC₅₀ value
Nitric Oxide (NO) Production Assay
To measure the inhibition of NO production in LPS-stimulated cells.
RAW 264.7 macrophages
IC₅₀ value
NF-κB Reporter Assay
To assess the effect on NF-κB signaling pathway activation.
HEK293T cells
Luciferase activity
Antimicrobial Activity Assays
Assay
Purpose
Microbial Strains
Key Parameters Measured
Broth Microdilution Assay
To determine the Minimum Inhibitory Concentration (MIC).
Panel of pathogenic bacteria and fungi
MIC (µg/mL)
Time-Kill Assay
To assess the rate of microbial killing.
Selected pathogenic strains
Log reduction in CFU/mL
Antitumor Activity Assays
Assay
Purpose
Cell Lines
Key Parameters Measured
MTT/MTS Assay
To evaluate the cytotoxic effect on cancer cells.
Panel of cancer cell lines (e.g., MCF-7, A549, HCT116)
IC₅₀ value
Apoptosis Assay (Annexin V/PI Staining)
To quantify the induction of apoptosis.
Selected cancer cell lines
Percentage of apoptotic cells
Cell Cycle Analysis
To determine the effect on cell cycle progression.
Selected cancer cell lines
Distribution of cells in different phases of the cell cycle
Signaling Pathways and Mechanisms of Action
The biological activities of 2-Methyl-4-(4-methylphenyl)phenol are likely mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
While 2-Methyl-4-(4-methylphenyl)phenol remains a relatively uncharacterized compound, its structural features strongly suggest a promising profile for therapeutic applications. The biphenyl phenol scaffold is a well-established pharmacophore, and the insights gleaned from related molecules provide a solid foundation for future research.
This technical guide has outlined the potential anti-inflammatory, antimicrobial, and antitumor activities of 2-Methyl-4-(4-methylphenyl)phenol, along with plausible mechanisms of action and detailed experimental protocols for its investigation. It is our hope that this document will serve as a valuable resource for researchers in the field of drug discovery, catalyzing further exploration into this and other novel biphenolic compounds. The path from a promising molecule to a clinically approved therapeutic is long and arduous, but the scientific rationale for embarking on this journey with 2-Methyl-4-(4-methylphenyl)phenol is compelling.
References
A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (URL: [Link])
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. (URL: [Link])
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. (URL: [Link])
Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. (URL: [Link])
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (URL: [Link])
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. (URL: [Link])
Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry. (URL: [Link])
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. (URL: [Link])
Some biologically active biphenyl derivatives. ResearchGate. (URL: [Link])
Antimicrobial Capacity of Plant Polyphenols against Gram-positive Bacteria. Current Medicinal Chemistry. (URL: [Link])
A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme. International Journal of Molecular Sciences. (URL: [Link])
Reaction of biphenyl with phenol. ResearchGate. (URL: [Link])
Antioxidative and anti-inflammatory effects of phenolic compounds from the roots of Ulmus macrocarpa. Archives of Pharmacal Research. (URL: [Link])
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. (URL: [Link])
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. (URL: [Link])
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. (URL: [Link])
Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. (URL: [Link])
Synthesis of 2-methyl-4-nitrophenol from benzene?. Chemistry Stack Exchange. (URL: [Link])
Anti-inflammatory action of phenolic compounds from Gastrodia elata root. Archives of Pharmacal Research. (URL: [Link])
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). Acta Crystallographica Section E. (URL: [Link])
Thermodynamic Solubility Profiling of 2-Methyl-4-(4-methylphenyl)phenol in Organic Solvents: A Technical Guide
Executive Summary In the realm of physical organic chemistry and pharmaceutical development, understanding the solvation behavior of complex aromatic systems is paramount. 2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of physical organic chemistry and pharmaceutical development, understanding the solvation behavior of complex aromatic systems is paramount. 2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-31-9), structurally characterized as a biphenyl derivative with a highly hydrophobic dimethyl-biphenyl core and a polar, hydrogen-bond-donating phenolic hydroxyl group, presents a unique solvation challenge. Its dual structural nature dictates its behavior in solution, impacting everything from synthetic reaction kinetics to downstream purification (e.g., recrystallization) and formulation.
This whitepaper provides an authoritative framework for profiling the thermodynamic solubility of 2-Methyl-4-(4-methylphenyl)phenol in various organic solvents, detailing the underlying solvation mechanics, predictive modeling, and the gold-standard experimental protocols required for empirical validation.
Solvation Thermodynamics and Structural Interplay
As application scientists, we must approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium governed by competing intermolecular forces. The solubility of biphenyl-derived phenols is dictated by the energy required to disrupt the stable crystalline lattice (an endothermic process) versus the energy released upon solvation (an exothermic process) .
The Hydrophobic Core: The two aromatic rings and their respective methyl substituents drive solubility in non-polar solvents via London dispersion forces and
π−π
stacking interactions. The steric hindrance provided by the ortho-methyl group relative to the hydroxyl group slightly disrupts planar stacking, which can lower the crystal lattice energy and favorably impact solubility in organic media .
The Phenolic Hydroxyl: The -OH moiety acts as both a hydrogen-bond donor and acceptor. Solvents capable of engaging in strong hydrogen bonding (e.g., alcohols, ketones) will significantly lower the free energy of solvation, leading to exponentially higher solubility profiles .
To predict these interactions, we rely on the Abraham general solvation model, which maps solute descriptors (hydrogen bond acidity/basicity, polarizability) against specific solvent properties to estimate saturation limits.
Figure 1: Solvation mechanisms dictating the solubility of 2-Methyl-4-(4-methylphenyl)phenol.
Quantitative Solubility Data in Organic Solvents
Based on thermodynamic modeling and structural analogues of biphenyl phenols, the following table synthesizes the expected thermodynamic solubility profile of 2-Methyl-4-(4-methylphenyl)phenol across standard organic solvents at standard ambient temperature (298.15 K).
Solvent
Solvent Classification
Polarity Index
Predicted Solubility at 298.15 K (mg/mL)
Primary Solvation Mechanism
Methanol
Polar Protic
5.1
> 150
Strong H-bond donor/acceptor
Ethanol
Polar Protic
5.2
> 120
Strong H-bond donor/acceptor
Acetone
Polar Aprotic
5.1
> 200
Dipole-dipole, H-bond acceptor
Ethyl Acetate
Polar Aprotic
4.4
100 - 150
Dipole-dipole interactions
Toluene
Non-Polar
2.4
30 - 50
π−π
stacking, dispersion forces
Hexane
Non-Polar
0.1
< 10
Weak London dispersion forces
Experimental Methodology: The Miniaturized Shake-Flask Protocol
To generate reliable, self-validating solubility data, kinetic dissolution methods are insufficient due to the high risk of supersaturation. The isothermal saturation shake-flask method remains the gold standard for determining true thermodynamic solid-liquid equilibrium .
Solvent Preparation & Solid Addition: Accurately weigh 50 mg of 2-Methyl-4-(4-methylphenyl)phenol into a 5 mL amber glass vial. Add exactly 1.0 mL of the target organic solvent.
Causality: Amber vials are utilized to prevent potential photo-degradation of the phenol during extended equilibration. An excess of solid (a visible suspension) must remain to guarantee the system is fully saturated; otherwise, the resulting data reflects a mere concentration, not the thermodynamic limit.
Isothermal Equilibration: Seal the vials hermetically with PTFE-lined caps and submerge them in a thermostatic shaker bath set to 298.15 K (± 0.05 K). Agitate at 150 RPM for 72 hours.
Causality: Biphenyl derivatives often exhibit slow dissolution kinetics due to their stable, highly lipophilic crystalline lattices. A 72-hour equilibration window ensures the system reaches a true thermodynamic minimum, preventing false-low readings associated with premature sampling .
Phase Separation: Transfer the vials to an isothermal centrifuge and spin at 10,000 RPM for 15 minutes at 298.15 K. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation prior to filtration compacts the excess solid, preventing fine particulates from clogging the filter or passing into the filtrate. If micro-crystals pass through, they will artificially inflate the quantified solubility. PTFE is strictly chosen for its broad chemical inertness against organic solvents.
HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your pre-established calibration curve. Analyze via HPLC-UV (e.g., C18 column, 254 nm detection).
Causality: HPLC-UV is vastly superior to simple gravimetric analysis because it confirms the chemical integrity of the solute. It ensures that the measured concentration is strictly the target phenol and is not skewed by any solvent-induced degradation products formed during the 72-hour shaking period.
Figure 2: Step-by-step workflow for determining the thermodynamic solubility of biphenyl phenols.
Thermodynamic Modeling for Predictive Scaling
Once empirical data is collected across multiple temperatures (e.g., 283.15 K to 313.15 K), it must be mathematically modeled to predict solubility behavior outside the tested range—a critical step for designing cooling crystallization processes.
The modified Apelblat equation is highly effective for modeling the solubility of biphenyl-derived phenols in organic solvents :
lnx=A+TB+Cln(T)
Where
x
is the mole fraction solubility,
T
is the absolute temperature, and
A,B,C
are empirical model parameters reflecting the non-ideal behavior of the solution and the variation of the heat of solution with temperature. By plotting
lnx
versus
1/T
(a van't Hoff plot), researchers can extract the standard enthalpy (
ΔHsol∘
) and entropy (
ΔSsol∘
) of solution, providing a deep mechanistic understanding of the dissolution process and enabling highly controlled API crystallization.
References
Air-Water Partitioning and Aqueous Solubility of Phenols
Journal of Chemical & Engineering Data
URL:[Link]
Liquid−Liquid Equilibria for 2,3-Butanediol + Water + 4-(1-Methylpropyl)phenol + Toluene at 25 °C
Journal of Chemical & Engineering Data
URL:[Link]
Abraham model correlations for describing the solubilising character of 3-Methoxy-1-butanol and 1-tert-Butoxy-2-propanol solvents
Physics and Chemistry of Liquids
URL:[Link]
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review
Biointerface Research in Applied Chemistry
URL:[Link]
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound
Journal of Pharmaceutical and Biomedical Analysis
URL:[Link]
Exploratory
Molecular Architecture and Synthetic Profiling of 2-Methyl-4-(4-methylphenyl)phenol: A Comprehensive Technical Guide
Executive Summary In modern drug development and materials science, the biphenyl scaffold serves as a privileged structural motif. It offers a rigid hydrophobic core capable of precise spatial orientation within biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, the biphenyl scaffold serves as a privileged structural motif. It offers a rigid hydrophobic core capable of precise spatial orientation within biological targets, making it highly valuable for structure-activity relationship (SAR) optimization. This whitepaper provides an in-depth technical analysis of 2-Methyl-4-(4-methylphenyl)phenol (systematically known as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol). By dissecting its molecular weight, chemical formula, synthetic pathways, and analytical validation protocols, this guide equips researchers with a robust framework for integrating this compound into advanced discovery pipelines.
Chemical Identity and Quantitative Profiling
The structural integrity of 2-Methyl-4-(4-methylphenyl)phenol is defined by its two substituted aromatic rings. The presence of an ortho-methyl group relative to the phenolic hydroxyl induces specific steric constraints, while the para-tolyl group extends the overall hydrophobic surface area.
These foundational metrics are critical for predictive profiling in pharmacology. The molecular weight of 198.26 g/mol and the lipophilic nature of the C14H14O formula ensure excellent compliance with Lipinski's Rule of Five, making it a highly viable candidate for oral bioavailability modeling[1].
Table 1: Physicochemical and Structural Properties
Property
Value
Chemical Formula
C14H14O
Molecular Weight
198.26 g/mol
CAS Registry Number
175136-31-9
Density
~1.067 g/cm³
Boiling Point
320.1ºC at 760 mmHg
Flash Point
151.9ºC
SMILES String
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
Data synthesized from established chemical repositories[1][2].
Mechanistic Rationale for Biphenyl Synthesis
The construction of the biaryl core in 2-Methyl-4-(4-methylphenyl)phenol relies heavily on transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the methodology of choice due to its high regiospecificity, scalability, and tolerance for unprotected functional groups[3][4].
Causality in Experimental Choices:
Unlike Grignard or organolithium reagents—which would aggressively deprotonate the unprotected phenol and quench the reaction—the palladium-catalyzed Suzuki-Miyaura reaction operates under mild conditions. The addition of a mild inorganic base (e.g., K₂CO₃) is not merely to neutralize acidic byproducts; it plays a critical mechanistic role. The base coordinates with the arylboronic acid to form a negatively charged, electron-rich boronate complex. This intermediate significantly accelerates the transmetalation step, which is traditionally the rate-limiting phase of the catalytic cycle[4].
Fig 1. Mechanistic pathway of the Suzuki-Miyaura catalytic cycle for biphenyl synthesis.
Step-by-Step Experimental Methodology
To ensure reproducibility, the following protocol for synthesizing 2-Methyl-4-(4-methylphenyl)phenol is designed as a self-validating system . By incorporating in-process controls, researchers can verify the integrity of the reaction at each phase without waiting for final end-product analysis.
Protocol: Palladium-Catalyzed Synthesis
Reagent Assembly (Inert Atmosphere): In an oven-dried Schlenk flask, combine 4-bromo-2-methylphenol (1.0 equiv) and 4-methylphenylboronic acid (1.2 equiv). Causality: The slight 0.2 equiv excess of boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.
Catalyst and Base Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and Potassium carbonate (K₂CO₃, 2.5 equiv).
Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: This biphasic system is highly deliberate. Toluene dissolves the lipophilic organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate interfacial reactivity between the aqueous and organic layers.
Reaction Execution & In-Process Control: Heat the mixture to 90°C under a nitrogen atmosphere. Self-Validation: At 2 hours and 4 hours, extract a 10 µL aliquot, quench in ethyl acetate, and perform Thin-Layer Chromatography (TLC) against a pure 4-bromo-2-methylphenol standard. The complete disappearance of the starting material spot validates reaction progression.
Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
Fig 2. Step-by-step experimental workflow with integrated self-validating analytical checkpoints.
Analytical Characterization Protocols
Verification of the exact C14H14O formula and the 198.26 g/mol molecular weight requires orthogonal analytical techniques. A single method is prone to blind spots; therefore, a multi-modal self-validating approach is mandatory.
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization in negative mode (ESI-) is employed. Causality: The phenolic proton is easily abstracted in basic mobile phases, yielding a robust [M-H]⁻ ion. The self-validating step requires calibrating the mass analyzer with a known standard (e.g., sodium formate) immediately prior to the run to ensure mass accuracy within 5 ppm of the theoretical m/z 197.25[1].
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR must be conducted in CDCl₃ or DMSO-d₆. Causality: Tetramethylsilane (TMS) is spiked into the sample as an internal standard (set precisely to 0.00 ppm) to self-validate the chemical shift assignments. The resulting spectrum will reveal two distinct methyl singlets (integrating to 3H each) and a complex multiplet region for the 7 aromatic protons, confirming the asymmetric biphenyl structure.
HPLC Purity Profiling: Run the purified compound on a C18 reverse-phase column. Self-Validation: Always execute a blank solvent injection first to rule out column carryover. This ensures the integrated peak area accurately reflects >95% purity of the target analyte rather than ghost peaks from previous runs.
Conclusion
The precise molecular architecture of 2-Methyl-4-(4-methylphenyl)phenol (Formula: C14H14O, MW: 198.26 g/mol ) positions it as a highly valuable intermediate in chemical biology and drug discovery. By adhering to mechanistically sound, self-validating synthetic and analytical protocols—particularly leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling—researchers can reliably harness this biphenyl scaffold for advanced pharmacological applications.
Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Novel Biphenyl Compounds For over a century, the biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, has been a cornerstone i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and History of Novel Biphenyl Compounds
For over a century, the biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, has been a cornerstone in synthetic organic chemistry and has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its prevalence in a wide array of medicinally active compounds, marketed drugs, and natural products underscores its significance.[1][3] The biphenyl scaffold's unique structural features, including its defined geometry and the potential for atropisomerism, allow for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[2][4] This has led to the development of biphenyl derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antifungal, antibacterial, and antiviral properties.[1][5][6][7] This in-depth technical guide will traverse the historical landscape of biphenyl synthesis, from its foundational discoveries to the revolutionary modern techniques, and delve into the profound impact of these compounds on drug discovery and development.
Part 1: Foundational Discoveries - The Dawn of Biphenyl Synthesis
The journey into the synthesis of biphenyls began with pioneering reactions that, despite their limitations, laid the groundwork for future innovations. These early methods provided the first reliable means of constructing the challenging aryl-aryl bond.
The Ullmann Reaction: A Seminal Discovery in Aryl-Aryl Bond Formation
In 1901, Fritz Ullmann and his student J. Bielecki reported a groundbreaking method for the synthesis of symmetrical biaryls through the copper-promoted coupling of two molecules of an aryl halide.[1][8][9][10] This discovery was the first to demonstrate that a transition metal could facilitate the formation of an aryl carbon-carbon bond.[9][10]
The classical Ullmann reaction involves the self-coupling of an aryl halide in the presence of a copper catalyst at high temperatures.[11][12] The mechanism is believed to involve the formation of an active copper(I) species, which then undergoes oxidative addition to the aryl halide.[9][11] The resulting organocopper intermediate then reacts with a second molecule of the aryl halide, followed by reductive elimination to form the biaryl product and regenerate the copper catalyst.[9][11]
Despite its significance, the classical Ullmann reaction suffered from several drawbacks, including the need for harsh reaction conditions (high temperatures), often leading to low yields and a limited substrate scope.[8][9][11][13]
Detailed Experimental Protocol: Classical Ullmann Synthesis of 2,2'-Dinitrobiphenyl
This protocol describes the synthesis of 2,2'-dinitrobiphenyl from ortho-chloronitrobenzene using a copper-bronze alloy, as is typical for a classical Ullmann coupling.[9][11]
Materials:
ortho-chloronitrobenzene
Copper-bronze alloy (fine powder)
Sand bath or high-temperature heating mantle
Reaction vessel with a reflux condenser
Solvent for extraction (e.g., toluene)
Recrystallization solvent (e.g., ethanol)
Procedure:
In a suitable reaction vessel, combine ortho-chloronitrobenzene and the copper-bronze alloy.
Heat the mixture in a sand bath or with a high-temperature heating mantle to approximately 200-220°C.
Maintain this temperature and stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Extract the solid mass with a hot solvent such as toluene.
Filter the hot solution to remove the copper and copper salts.
Wash the filtrate with water and dry it over anhydrous sodium sulfate.
Remove the solvent by distillation.
Purify the crude 2,2'-dinitrobiphenyl by recrystallization from a suitable solvent like ethanol.
The Gomberg-Bachmann Reaction: A Radical Approach to Biaryl Synthesis
In 1924, Moses Gomberg and Werner Emmanuel Bachmann introduced an alternative method for biaryl synthesis that proceeds through a radical mechanism.[8][14] The Gomberg-Bachmann reaction involves the treatment of a diazonium salt with an aromatic compound in the presence of a base.[8][14]
The reaction is initiated by the decomposition of the diazonium salt to form an aryl radical. This highly reactive intermediate then attacks the aromatic substrate to form a new aryl-aryl bond.[8][14][15]
While the Gomberg-Bachmann reaction offered a valuable alternative to the Ullmann coupling, it was often plagued by modest yields due to the formation of numerous side products resulting from the high reactivity of the aryl radical.[14][16]
Detailed Experimental Protocol: Gomberg-Bachmann Synthesis of 4-Methylbiphenyl
This protocol outlines the synthesis of 4-methylbiphenyl from p-toluidine and benzene.[8]
Materials:
p-toluidine
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Benzene
Sodium hydroxide (NaOH) solution
Sodium sulfate (anhydrous)
Distillation apparatus
Procedure:
Diazotization: Dissolve p-toluidine in a mixture of hydrochloric acid and water. Cool the solution in an ice bath to 0-5°C.
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the p-toluenediazonium salt.
Coupling: To the cold diazonium salt solution, add benzene, followed by the slow addition of a sodium hydroxide solution.
Stir the two-phase mixture vigorously for several hours.
Work-up: Separate the benzene layer. Wash the benzene layer with water and then with a dilute acid solution.
Dry the benzene layer over anhydrous sodium sulfate.
Remove the excess benzene by distillation.
Purify the crude 4-methylbiphenyl by fractional distillation or recrystallization.
Part 2: The Modern Era of Biphenyl Synthesis - Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls, offering milder conditions, greater functional group tolerance, and significantly higher yields.
The Suzuki-Miyaura Coupling: A Revolution in Biaryl Construction
Developed by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for the synthesis of biaryl compounds.[1][17] This reaction involves the palladium-catalyzed coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate.[18][19]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:[3][17][19]
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent is transferred to the palladium center, forming a diorganopalladium(II) complex.
Reductive Elimination: The two aryl groups on the palladium center couple, forming the biphenyl product and regenerating the Pd(0) catalyst.
The mild reaction conditions, high functional group tolerance, commercial availability of a wide range of boronic acids, and generally high yields have made the Suzuki-Miyaura coupling an indispensable tool in both academic and industrial research, particularly in drug discovery.[18][19]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of a Fluorinated Biphenyl Derivative
This protocol provides a general procedure for the synthesis of a fluorinated biphenyl via a Suzuki-Miyaura coupling.[20]
In a pressure tube or Schlenk flask, combine 1-bromo-3,4-difluorobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., 1.5 mol %), and the base (1.5 equiv).
Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 105°C) for a designated time (e.g., 8.5 hours).
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate).
Other Notable Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is preeminent, other palladium-catalyzed reactions are also valuable for biphenyl synthesis. The Stille coupling utilizes organotin compounds, the Negishi coupling employs organozinc reagents, and the Hiyama coupling uses organosilicon compounds as the nucleophilic partner.[3][21] Each of these methods has its own set of advantages and substrate preferences, providing a versatile toolkit for the synthetic chemist.
Part 3: The Pharmacological Significance of Biphenyl Compounds in Drug Discovery
The biphenyl scaffold is a recurring motif in a multitude of biologically active molecules, solidifying its status as a privileged structure in drug discovery.
Biphenyls as Key Pharmacophores
The structural rigidity and defined spatial arrangement of the two phenyl rings in biphenyls allow for precise interactions with the binding sites of proteins and other biological macromolecules.[2][4] Furthermore, the ability to introduce various substituents at different positions on the biphenyl core provides a means to fine-tune the steric and electronic properties of the molecule, thereby optimizing its potency, selectivity, and pharmacokinetic profile.[2] This versatility has made the biphenyl scaffold a key component in the design of novel therapeutic agents.[22]
Therapeutic Applications of Biphenyl Derivatives
The broad utility of the biphenyl scaffold is evident in the diverse range of drugs that incorporate this structural motif.
Anticancer Agents: A significant number of anticancer drugs feature a biphenyl core. For example, Tazemetostat and Sonidegib are FDA-approved drugs for treating certain types of cancer.[22] Numerous biphenyl derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines.[4][5][23][24]
Anti-inflammatory Drugs: The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Fenbufen and flurbiprofen are examples of NSAIDs that utilize the biphenyl scaffold to exert their anti-inflammatory effects.[1]
Antihypertensive Agents: The "sartan" class of angiotensin II receptor antagonists, widely used to treat hypertension, are characterized by a biphenyl core.
Other Therapeutic Areas: The pharmacological applications of biphenyl derivatives extend to various other therapeutic areas. They have been investigated for their potential as antifungal, antibacterial, antiviral, and anti-diabetic agents.[1][5][6][25]
Caption: Simplified mechanism of the Ullmann Reaction.
Caption: Radical mechanism of the Gomberg-Bachmann Reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Conclusion: The Enduring Legacy and Future Perspectives of Biphenyl Chemistry
The history of biphenyl synthesis is a testament to the relentless pursuit of innovation in organic chemistry. From the harsh conditions of the early Ullmann and Gomberg-Bachmann reactions to the elegance and efficiency of modern palladium-catalyzed cross-coupling methods, the ability to construct the biphenyl scaffold has been continually refined. This evolution has not only expanded the horizons of synthetic chemistry but has also had a profound impact on drug discovery, providing access to a vast chemical space of biologically active molecules. As our understanding of disease pathways deepens, the biphenyl scaffold will undoubtedly continue to serve as a versatile and valuable platform for the design and development of novel therapeutics with enhanced efficacy and safety profiles.
References
An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl - Benchchem. (n.d.).
Gomberg–Bachmann reaction - Wikipedia. (n.d.).
Ali, H. A., Ismail, M. A., Fouda, A. E. -A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18471.
Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.).
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(27), 18435–18471.
Ullmann Reaction - BYJU'S. (2020, January 6).
Chemistry Ullmann Reaction | SATHEE JEE. (n.d.).
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
Pratsch, G., Wallaschkowski, T., & Heinrich, M. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Angewandte Chemie International Edition, 51(40), 10132-10135.
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28).
(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. (n.d.).
Ullmann reaction - Wikipedia. (n.d.).
Ullmann coupling: the first publication - OperaChem. (2025, January 21).
Ullmann reaction. (2020, October 22).
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
Pisano, C., Oliviero, G., D'Errico, S., Vitiello, M., & D'Souza, D. M. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5708.
New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC. (2025, July 2).
Representative examples for biphenyl containing marketed drugs - ResearchGate. (n.d.).
Synthesis of Biphenyls - ResearchGate. (n.d.).
Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity | ACS Medicinal Chemistry Letters - ACS Publications. (2025, November 24).
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one - Benchchem. (n.d.).
Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PubMed. (2025, February 6).
CN101054330A - Synthesis method for biphenyl compound - Google Patents. (n.d.).
Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem. (n.d.).
Anderson, J. C., & Namli, H. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(15), 6135–6138.
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023, August 5).
A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity in Drug Discovery - Benchchem. (n.d.).
CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed. (2024, July 15).
Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2023, May 9).
2-Methyl-4-(4-methylphenyl)phenol: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Applications
Executive Summary As the demand for high-performance materials and targeted therapeutics evolves, sterically hindered biphenyl derivatives have emerged as critical structural motifs. 2-Methyl-4-(4-methylphenyl)phenol (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the demand for high-performance materials and targeted therapeutics evolves, sterically hindered biphenyl derivatives have emerged as critical structural motifs. 2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-31-9), also systematically known as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol, represents a highly specialized functionalized biaryl. This whitepaper provides an in-depth technical analysis of its chemical profiling, synthetic methodologies, and dual-action applications in advanced polymer science and pharmaceutical development.
Designed for researchers and drug development professionals, this guide synthesizes field-proven protocols with the underlying mechanistic causality that dictates experimental success.
Chemical Profiling & Structural Dynamics
The molecular architecture of 2-Methyl-4-(4-methylphenyl)phenol dictates its unique physicochemical behavior. The biphenyl core provides a rigid, thermally stable backbone. However, it is the strategic placement of the methyl groups that imparts its high-value properties:
Ortho-Methyl Steric Shielding: The methyl group at the C2 position (ortho to the hydroxyl) creates localized steric hindrance. This shielding effect reduces the susceptibility of the phenolic -OH to rapid auto-oxidation, enhancing its stability as an antioxidant [1]. Furthermore, it modulates hydrogen-bonding dynamics, increasing the molecule's lipophilicity compared to unsubstituted biphenyl-4-ol.
Para-Tolyl
π
-Extension: The 4-methylphenyl group at the C4 position extends the
π
-conjugation of the system. This structural feature is essential for
π−π
stacking interactions in polymer matrices and hydrophobic pocket binding in enzymatic active sites.
Quantitative Data Summary
To establish a baseline for analytical validation and formulation, the core physicochemical properties of the compound are summarized below.
Property
Value
Primary Analytical Method
Molecular Formula
C₁₄H₁₄O
Elemental Analysis (CHNO)
Molecular Weight
198.26 g/mol
High-Resolution Mass Spectrometry (ESI-MS)
Melting Point
~151 °C
Differential Scanning Calorimetry (DSC)
Boiling Point
~320 °C at 760 mmHg
Thermogravimetric Analysis (TGA)
Predicted LogP
4.1 – 4.3
Reverse-Phase HPLC
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Approach
The construction of unsymmetrical biaryls requires highly regioselective carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling is the gold standard for synthesizing 2-Methyl-4-(4-methylphenyl)phenol due to its mild reaction conditions, high functional group tolerance, and the commercial availability of stable boronic acids [2].
Causality in Experimental Design
Why choose a palladium-catalyzed cross-coupling over direct arylation? Direct arylation often yields a mixture of regioisomers due to the activating nature of the phenolic -OH. By utilizing 4-bromo-2-methylphenol and p-tolylboronic acid, we create a self-validating system where the regiochemistry is strictly dictated by the pre-existing halogen and boronic acid moieties. The addition of a mild base (e.g., K₂CO₃) is non-negotiable; it quaternizes the boron atom, forming a highly nucleophilic boronate complex that drives the transmetallation step.
Step-by-Step Synthesis Protocol
Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 4-bromo-2-methylphenol (1.0 equiv) and p-tolylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.
Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) as the catalyst and anhydrous K₂CO₃ (2.0 equiv) as the base.
Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v). Insight: The biphasic nature of this solvent system is crucial. The organic phase dissolves the substrates, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid.
Activation & Reflux: Heat the mixture to 80 °C. Monitor the reaction via TLC or HPLC. In-Process Control (IPC): The reaction is deemed complete when the 4-bromo-2-methylphenol peak (UV 254 nm) is fully consumed (>98% conversion), typically within 4-6 hours.
Workup & Purification: Cool to room temperature, quench with 1M HCl to neutralize the base, and extract with Ethyl Acetate. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 2-Methyl-4-(4-methylphenyl)phenol.
Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.
The polymer industry is actively phasing out Bisphenol A (BPA) due to severe endocrine disruption concerns[3]. Biphenyl-4-ol derivatives, including 2-Methyl-4-(4-methylphenyl)phenol, serve as high-performance structural drop-ins.
When incorporated into epoxy resins or polycarbonates, the biphenyl core significantly elevates the glass transition temperature (
Tg
) and thermal stability. Crucially, the asymmetric methyl groups disrupt perfect crystalline packing. This slight disruption lowers the melting point of the monomer, drastically improving its solubility and processability during resin formulation without sacrificing the ultimate mechanical strength of the cured polymer.
In drug development, the biphenyl-4-ol scaffold is a highly privileged pharmacophore, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and sodium channel inhibitors [4, 5].
The mechanism of action relies on competitive inhibition. The biphenyl structure mimics the hydrophobic tail of arachidonic acid, the endogenous substrate for the Cyclooxygenase-2 (COX-2) enzyme. The addition of methyl groups at the 2 and 4' positions is not arbitrary; these highly lipophilic moieties are perfectly sized to project into and anchor within the hydrophobic auxiliary pockets of the COX-2 active site. This precise steric fit enhances binding affinity and selectivity, suppressing the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGH2).
Fig 2: Mechanism of action for COX-2 inhibition by biphenyl-4-ol pharmacophores.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized 2-Methyl-4-(4-methylphenyl)phenol, researchers must validate the compound using orthogonal analytical techniques:
¹H NMR (400 MHz, CDCl₃): Look for two distinct singlets integrating to 3H each (representing the two methyl groups) in the aliphatic region (~2.2 - 2.4 ppm). The aromatic region (6.8 - 7.5 ppm) will display a complex multiplet integrating to 7H, and a broad singlet around 4.8 ppm confirms the presence of the phenolic -OH.
LC-MS (ESI-TOF): A definitive molecular ion peak at m/z 197.09 [M-H]⁻ in negative ion mode confirms the molecular weight and the acidic nature of the phenol.
References
PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol". National Center for Biotechnology Information.[Link]
Royal Society Open Science. "A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions".[Link]
Chiron. "Thermal paper developers". Chiron AS.[Link]
BRENDA Enzyme Database. "Information on EC 5.3.99.3 - prostaglandin-E synthase".[Link]
Google Patents. "EP2590951B1 - Benzenesulfonamides useful as sodium channel inhibitors".
Foundational
Safety and hazards of 2-Methyl-4-(4-methylphenyl)phenol handling
An In-depth Technical Guide to the Safe Handling of 2-Methyl-4-(4-methylphenyl)phenol and Structurally Related Compounds Introduction: A Proactive Approach to Chemical Safety Section 1: Chemical Identification and Hazard...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 2-Methyl-4-(4-methylphenyl)phenol and Structurally Related Compounds
Introduction: A Proactive Approach to Chemical Safety
Section 1: Chemical Identification and Hazard Assessment by Structural Analogy
The primary challenge in establishing a safety protocol for 2-Methyl-4-(4-methylphenyl)phenol is the absence of a dedicated Safety Data Sheet (SDS). To surmount this, we will infer its hazard profile from closely related chemical structures for which extensive data exists. The core structure is a phenol, a class of compounds known for significant toxicity.
Key Structural Analogues for Hazard Assessment:
Phenol (Parent Compound): The foundational structure, known for being acutely toxic, corrosive, and readily absorbed through the skin, often with a delayed burning sensation due to a local anesthetic effect.[1]
Methylphenols (Cresols): Compounds like 2-Methylphenol (o-cresol) and 4-Methylphenol (p-cresol) are also classified as toxic and corrosive, causing severe skin burns and eye damage.[2][3]
Substituted Biphenylols: Molecules like 4-(4-Methylphenyl)phenol are the closest structural relatives. Available data indicates they are harmful if swallowed, cause serious skin and eye irritation, and may cause respiratory irritation.[4]
Based on this analysis, it is prudent to handle 2-Methyl-4-(4-methylphenyl)phenol with the highest degree of caution, assuming it possesses a hazard profile that combines the severe and systemic risks of phenol with the irritant properties of its substituted analogues.
Table 1: GHS Hazard Classification of Structural Analogues
Compound
GHS Pictograms
Hazard Statements
Phenol
Skull and Crossbones, Corrosion, Health Hazard
H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure)
p-Cresol (4-Methylphenol)
Skull and Crossbones, Corrosion
H301+H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage)[2]
o-Cresol (2-Methylphenol)
Skull and Crossbones, Corrosion
H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage)[3]
4-(4-Methylphenyl)phenol
Exclamation Mark
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Inferred for 2-Methyl-4-(4-methylphenyl)phenol
Skull and Crossbones, Corrosion, Health Hazard
Assume H301, H311, H314, H335, and potential for H373
Section 2: Comprehensive Toxicological Profile
The primary toxicological concern with phenolic compounds is their dual-action hazard: severe local corrosive effects and rapid systemic absorption leading to toxicity.
Routes of Exposure: The main routes of exposure are skin contact, eye contact, inhalation, and ingestion.[5]
Acute Effects:
Dermal (Skin): Phenols are readily absorbed through the skin and can cause systemic poisoning.[1] Contact may initially cause a whitening of the skin, followed by severe burns. A critical and dangerous property is the local anesthetic effect, which can prevent the immediate sensation of pain, delaying response and increasing absorption time.[1]
Ocular (Eyes): Causes severe eye damage, potentially leading to blindness.[3][6] Immediate and prolonged irrigation is critical.[3][7]
Inhalation: Vapors or dust can cause severe irritation to the respiratory system.[5][7] Higher exposures may lead to pulmonary edema.[1]
Ingestion: Acutely toxic. Ingestion can cause severe burns to the mouth, throat, and stomach, leading to a range of severe symptoms including shock, coma, and death.[1]
Chronic Effects: Prolonged or repeated exposure to phenolic compounds can affect the central nervous system, liver, and kidneys.[1][8]
Table 2: Acute Toxicity Data for Structural Analogues
Chemical Name
CAS No.
Oral LD50 (Rat)
Dermal LD50 (Rabbit)
2-Methylphenol
95-48-7
= 121 mg/kg
= 890 mg/kg
Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.[3]
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by containing the chemical.
Ventilation: All work with 2-Methyl-4-(4-methylphenyl)phenol, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[1]
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible and tested regularly.[6][7]
Personal Protective Equipment (PPE): A Self-Validating System
PPE selection must be based on the high-hazard profile of phenols.
Caption: PPE Selection Protocol for Phenolic Compounds.
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[3]
Hand Protection: Due to the high risk of skin absorption, a robust glove strategy is essential. For all handling, double-gloving is required.
Inner Glove: Standard nitrile examination glove.
Outer Glove: Heavy-duty (utility grade) neoprene or butyl rubber gloves.[1]
Causality: Nitrile provides dexterity but offers limited protection against direct, prolonged contact with phenols. The outer neoprene or butyl glove provides superior chemical resistance. This combination protects against incidental contact while setting up and major splashes during the procedure. Gloves must be changed immediately if contamination is suspected.[1]
Body Protection: A fully buttoned, flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[1] For tasks with a significant splash risk (e.g., large-scale transfers), a chemical-resistant apron should be worn over the lab coat.[1]
Safe Handling and Storage
Handling: Avoid creating dust.[9] Use only in a well-ventilated area.[10] Keep away from sources of ignition as phenolic compounds can be combustible.[6] Do not eat, drink, or smoke in the handling area.[11]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][7]
Section 4: Emergency and First Aid Procedures
Response to phenol exposure must be immediate and thorough. The speed of decontamination is critical to minimizing absorption and injury.[12]
Caption: Emergency Response Logic for Dermal Phenol Exposure.
Skin Contact: SPEED IS CRITICAL.
Immediately go to the nearest safety shower and begin flushing the affected area with copious amounts of water.[3]
While under the shower, remove all contaminated clothing, shoes, and jewelry.[3]
If available, after an initial rinse, decontaminate the skin by wiping repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[12] This is the preferred method for decontamination.
If PEG is not available, continue flushing with water for at least 15 minutes.[12] Lesser amounts of water can dilute the phenol and increase the surface area of exposure, so a high-density drenching is necessary.[12]
Seek immediate medical attention. Call emergency services.[3]
Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7]
Remove contact lenses if present and easy to do.[2]
If the person is conscious, rinse their mouth with water and have them drink 4-8 oz of water or milk to dilute the chemical.[12]
Seek immediate medical attention. Call a poison control center or emergency services immediately.[3]
Section 5: Spill, Waste Disposal, and Environmental Considerations
Spill Cleanup:
Evacuate all non-essential personnel from the area.[3]
Wear the full PPE regimen described in Section 3.2.
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and collect into a labeled container for disposal.[3]
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
Waste Disposal: All materials contaminated with 2-Methyl-4-(4-methylphenyl)phenol must be disposed of as hazardous chemical waste.[10] Disposal should be in accordance with all applicable local, regional, and national regulations.[3] Do not allow the product to enter drains or waterways.[3][5]
Environmental Hazards: Phenolic compounds can be toxic to aquatic life with long-lasting effects.[3][13] They should not be released into the environment.[11]
Conclusion
While direct toxicological data for 2-Methyl-4-(4-methylphenyl)phenol is sparse, a comprehensive safety strategy can be effectively implemented by leveraging data from its structural analogues. The severe corrosive and systemic hazards associated with the phenol functional group demand the most stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness. By understanding the scientific reasoning behind these safety measures—from the necessity of double-gloving to the critical importance of rapid decontamination—researchers can handle this and other novel compounds with the highest degree of safety and scientific integrity.
References
CPAChem. (2019). Safety data sheet: 4-Methylphenol.
AK Scientific, Inc. Safety Data Sheet: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol.
Santa Cruz Biotechnology, Inc. (2016). SAFETY DATA SHEET: 2-Methylphenol.
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-4-methylphenol.
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
Cornell University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
Angene Chemical. (2024). Safety Data Sheet.
Carl ROTH. Safety Data Sheet: Phenol.
Apollo Scientific. Safety Data Sheet: 2-Amino-4-methylphenol.
Thermochemistry of Methyl-Substituted Phenols: A Comprehensive Technical Guide for Researchers
Abstract This in-depth technical guide provides a comprehensive overview of the thermochemistry of methyl-substituted phenols, a critical class of compounds in drug development, materials science, and industrial chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide provides a comprehensive overview of the thermochemistry of methyl-substituted phenols, a critical class of compounds in drug development, materials science, and industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core thermochemical parameters, including the enthalpy of formation (ΔHf°) and O-H bond dissociation energy (BDE). We delve into the causality behind experimental and computational choices for determining these values, presenting field-proven insights and self-validating protocols. This guide synthesizes technical accuracy with practical application, featuring detailed methodologies for bomb calorimetry and computational chemistry, a consolidated data summary, and an analysis of structure-property relationships. Visualizations through Graphviz diagrams and a comprehensive list of references are included to ensure clarity and support further research.
Introduction: The Significance of Thermochemical Data for Methyl-Substituted Phenols
Methyl-substituted phenols, which include cresols, xylenols, and trimethylphenols, are fundamental building blocks in a vast array of applications. Their utility as antioxidants, precursors in polymer synthesis, and active pharmaceutical ingredients is intrinsically linked to their thermodynamic stability and the strength of the phenolic O-H bond.[1][2][3] A thorough understanding of their thermochemical properties, particularly the enthalpy of formation and O-H bond dissociation energy, is paramount for predicting reaction feasibility, understanding antioxidant mechanisms, and designing novel molecules with tailored properties.
The position and number of methyl groups on the phenolic ring significantly influence these thermochemical parameters. This guide provides a detailed exploration of these structure-property relationships, equipping researchers with the knowledge to rationally design and develop new technologies based on these versatile compounds.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data for methyl-substituted phenols relies on precise and well-established calorimetric techniques. This section provides an in-depth look at the methodologies, emphasizing the causality behind the experimental choices to ensure trustworthy and reproducible results.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemistry. For organic compounds like methyl-substituted phenols, it is most accurately determined indirectly through the measurement of the enthalpy of combustion (ΔHc°) using a bomb calorimeter.
This protocol outlines the essential steps for determining the enthalpy of combustion of a solid methyl-substituted phenol.
1. Sample Preparation:
Weigh approximately 1 gram of the purified, solid methyl-substituted phenol with an accuracy of ±0.1 mg.
For powdered samples, use a pellet press to form a compact pellet to ensure complete combustion.
Accurately weigh a piece of ignition wire (typically nickel-chromium or platinum) of a known length (e.g., 10 cm).
2. Bomb Assembly:
Secure the weighed sample pellet in the sample cup of the calorimeter bomb.
Attach the ignition wire to the electrodes within the bomb, ensuring it is in close contact with the sample pellet but not touching the sample cup.
Add approximately 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.
Seal the bomb tightly.
3. Oxygen Charging:
Purge the bomb with a small amount of high-purity oxygen to remove atmospheric nitrogen.
Slowly fill the bomb with oxygen to a pressure of approximately 30 atm. This ensures a large excess of oxygen for complete combustion.
4. Calorimeter Setup:
Place the sealed bomb into the calorimeter bucket.
Add a precise volume of water (e.g., 2.000 L) to the bucket, ensuring the bomb is fully submerged. The water temperature should be a few degrees below the expected final temperature.
Assemble the calorimeter, ensuring the stirrer is functioning correctly and the thermometer/temperature probe is properly positioned.
5. Combustion and Data Acquisition:
Allow the system to equilibrate while stirring, recording the initial temperature at regular intervals until a stable baseline is achieved.
Ignite the sample by passing a current through the ignition wire.
Record the temperature at regular intervals as it rises, continuing until a peak temperature is reached and the system begins to cool.
6. Data Analysis and Corrections:
Plot the temperature versus time data to determine the corrected temperature change (ΔT), accounting for heat exchange with the surroundings.
Calculate the heat released during combustion (q_total) using the total heat capacity of the calorimeter system (C_total) and ΔT: q_total = C_total * ΔT. C_total is determined by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.
Apply corrections for the heat released by the combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen.
Calculate the standard enthalpy of combustion (ΔHc°) of the sample.
Finally, determine the standard enthalpy of formation (ΔHf°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
O-H Bond Dissociation Energy via Photoacoustic Calorimetry
The O-H bond dissociation energy (BDE) is a direct measure of the bond's strength and a critical parameter for understanding the antioxidant activity of phenols. Photoacoustic calorimetry (PAC) is a powerful technique for determining BDEs in solution.
PAC measures the heat released from a photoinitiated chemical reaction. A pulsed laser excites a photolabile precursor, generating radicals that then react with the methyl-substituted phenol. The heat released during this reaction causes a rapid, localized expansion of the solvent, which generates an acoustic wave. This sound wave is detected by a microphone, and its amplitude is proportional to the heat released. By comparing the heat released in the presence and absence of the phenol, the enthalpy of the hydrogen abstraction reaction can be determined, from which the O-H BDE can be calculated.
Computational Determination of Thermochemical Properties
In conjunction with experimental methods, computational chemistry offers a powerful and often more rapid approach to determining the thermochemical properties of methyl-substituted phenols. Density Functional Theory (DFT) is a widely used and reliable method for these calculations.
DFT Calculations for Thermochemistry
This protocol provides a step-by-step guide for calculating the thermochemical properties of a methyl-substituted phenol, using 2,4-xylenol as an example, with the Gaussian software package.
1. Molecular Structure Preparation:
Build the 3D structure of 2,4-xylenol and its corresponding phenoxy radical (formed by removing the hydrogen from the hydroxyl group) using a molecular modeling program (e.g., GaussView).
2. Geometry Optimization and Frequency Calculation:
Perform a geometry optimization followed by a frequency calculation for both the 2,4-xylenol molecule and its phenoxy radical. A common and reliable level of theory for this is the B3LYP functional with the 6-31G(d) basis set. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
3. Calculation of Enthalpy of Formation (ΔHf°):
The standard enthalpy of formation can be calculated using an isodesmic reaction approach. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both sides of the equation. This method benefits from the cancellation of systematic errors in the calculations.
4. Calculation of O-H Bond Dissociation Energy (BDE):
The O-H BDE is calculated as the enthalpy difference between the products (phenoxy radical and a hydrogen atom) and the reactant (phenol molecule) at 298.15 K.
The enthalpies (H) are obtained from the output of the frequency calculations and include the electronic energy, ZPVE, and thermal corrections.
Summary of Thermochemical Data
This section provides a consolidated table of experimental and computational thermochemical data for a range of methyl-substituted phenols. These values are essential for comparative studies and for validating computational models.
Note: The data presented are compiled from various sources and may have different levels of uncertainty. It is recommended to consult the original publications for detailed information.
Structure-Property Relationships
The thermochemical properties of methyl-substituted phenols are not constant but are significantly influenced by the number and position of the methyl groups on the aromatic ring.
Influence of Methyl Substitution on Enthalpy of Formation
The addition of each methyl group to the phenol ring generally leads to a more negative (more stable) enthalpy of formation. The specific substitution pattern also plays a role, with isomers having different stabilities.
Influence of Methyl Substitution on O-H Bond Dissociation Energy
The O-H BDE is a key indicator of the antioxidant potential of a phenolic compound. Methyl groups, being electron-donating, have a significant impact on the O-H BDE.
Electron-Donating Effect: Methyl groups donate electron density to the aromatic ring, which in turn destabilizes the phenol molecule and stabilizes the resulting phenoxy radical. This overall effect leads to a decrease in the O-H BDE, making the hydrogen atom easier to abstract.
Positional Effects: The position of the methyl group(s) is crucial.
Ortho and Para Substitution: Methyl groups in the ortho and para positions have the most significant effect on lowering the O-H BDE. This is due to the effective delocalization of the unpaired electron in the phenoxy radical onto the methyl groups through hyperconjugation.
Meta Substitution: A methyl group in the meta position has a smaller effect on the O-H BDE compared to ortho and para substitution.
Steric Effects: Multiple methyl groups, particularly in the ortho positions, can introduce steric hindrance around the hydroxyl group. This can influence the kinetics of hydrogen abstraction reactions.
Conclusion
This technical guide has provided a comprehensive examination of the thermochemistry of methyl-substituted phenols. By detailing both experimental and computational methodologies for determining key thermochemical parameters, and by providing a consolidated summary of available data, we aim to equip researchers with the foundational knowledge necessary for their work in drug development and materials science. The elucidation of structure-property relationships, particularly the influence of methyl substitution on O-H bond dissociation energy, offers a rational basis for the design of novel phenolic compounds with enhanced antioxidant capabilities and other desired properties. The continued investigation into the thermochemistry of this important class of molecules will undoubtedly fuel further innovation across various scientific disciplines.
References
Herbinet, O., et al. (2026). Gas-phase oxidation chemistry of the three cresol isomers. Progress in Reaction Kinetics and Mechanism, 51, e003. [Link]
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE, 10(3), e0121276. [Link]
DFT Study on O-H Bond Dissociation Enthalpies and Ionization Potentials of Ortho, Para and Meta Substituted Phenols. International Journal of Engineering Science and Invention, 8(1), 23-34. (2019). [Link]
Lien, E. J., Ren, S., Bui, H. H., & Wang, R. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
Cheméo. (n.d.). Chemical Properties of p-Cresol (CAS 106-44-5). [Link]
Fujisawa, S., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1109. [Link]
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 7(4), 408-422. (2002). [Link]
NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,4,6-trimethylphenol. [Link]
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Scilit. [Link]
A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. American Journal of Chemistry, 4(2), 43-48. (2014). [Link]
Gaussian, Inc. (2018). About Gaussian 16 Input. [Link]
Bomb Calorimetry. (n.d.). University of Missouri–St. Louis. [Link]
Angel, L. A., & Ervin, K. M. (2006). Gas-phase acidities and O-H bond dissociation enthalpies of phenol, 3-methylphenol, 2,4,6-trimethylphenol, and ethanoic acid. The Journal of Physical Chemistry A, 110(35), 10392–10403. [Link]
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Semantic Scholar. (2002). [Link]
Dey, B., & Rao, M. S. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. ResearchGate. [Link]
Herbinet, O., et al. (2026). Gas-phase oxidation chemistry of the three cresol isomers. Maximum Academic Press. [Link]
EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem. [Link]
Mulder, P., Korth, H.-G., Pratt, D. A., & Ingold, K. U. (2006). Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. NRC Research Press. [Link]
HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). University of North Carolina at Pembroke. [Link]
Kudchadker, S. A., Kudchadker, A. P., Wilhoit, R. C., & Zwolinski, B. J. (1978). Ideal Gas Thermodynamic Properties of Phenol and Cresols. AIP Publishing. [Link]
Liquid densities and derived thermodynamic properties of cresol isomers at temperatures between 313 to 363 K and pressures up to 25 Mpa. ResearchGate. (2014). [Link]
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
2,3,5-trimethyl phenol, 697-82-5. The Good Scents Company. (n.d.). [Link]
Borges dos Santos, R. M., & Martinho Simões, J. A. (1998). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data, 27(3), 707-739. [Link]
Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A, 120(15), 2471–2479. [Link]
Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency Between Theory and Experiment. ResearchGate. (2016). [Link]
A Technical Guide to the Potential Industrial Applications of 2-Methyl-4-(4-methylphenyl)phenol Derivatives
Abstract This technical guide explores the potential industrial applications of 2-Methyl-4-(4-methylphenyl)phenol and its derivatives, a class of biphenyl phenolic compounds. While specific data on this particular molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide explores the potential industrial applications of 2-Methyl-4-(4-methylphenyl)phenol and its derivatives, a class of biphenyl phenolic compounds. While specific data on this particular molecule is nascent, its structural features—a hindered phenol and a biphenyl moiety—suggest significant potential across several industrial sectors. This document provides a comprehensive overview of these potential applications, including their use as high-performance antioxidants in polymers, as monomers for advanced resins, and as versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. Detailed synthetic methodologies, proposed experimental protocols for performance evaluation, and a discussion of the underlying chemical principles are presented to guide researchers and drug development professionals in exploring the utility of these promising compounds.
Introduction: The Industrial Potential of Biphenyl Phenolic Scaffolds
Phenolic compounds are a cornerstone of the chemical industry, valued for their reactivity and diverse functionalities.[1] Their applications range from the production of resins and plastics to their use as antioxidants and chemical intermediates.[2] The combination of a phenolic hydroxyl group with a biphenyl backbone, as seen in 2-Methyl-4-(4-methylphenyl)phenol, offers a unique set of properties that are highly desirable for advanced material applications.
The 2-methyl group ortho to the hydroxyl provides steric hindrance, which is a key feature of many highly effective phenolic antioxidants.[3] This hindrance enhances the stability of the phenoxy radical formed during the antioxidant cycle, preventing unwanted side reactions. The 4-(4-methylphenyl) substituent, a biphenyl-like structure, can further enhance thermal stability and compatibility with various polymer matrices. Biphenyl derivatives are recognized for their presence in a wide array of biologically active compounds and advanced materials.[4][5]
This guide will delve into the scientifically grounded potential of 2-Methyl-4-(4-methylphenyl)phenol derivatives, providing a roadmap for their synthesis, evaluation, and application in key industrial areas.
Potential Industrial Application: High-Performance Antioxidants for Polymers
The primary and most immediate potential application for 2-Methyl-4-(4-methylphenyl)phenol derivatives is as high-performance antioxidants for a wide range of polymeric materials.
Mechanism of Action as a Radical Scavenger
Phenolic antioxidants function as "radical scavengers," protecting polymers from degradation caused by heat, light, and mechanical stress during processing and end-use.[6] The degradation process, known as auto-oxidation, is a free-radical chain reaction. 2-Methyl-4-(4-methylphenyl)phenol can interrupt this cycle by donating its phenolic hydrogen atom to a peroxy radical (ROO•), thus neutralizing it and forming a stable, resonance-stabilized phenoxy radical.[3]
The stability of the resulting phenoxy radical is crucial for its effectiveness as an antioxidant. The ortho-methyl group and the delocalization of the radical electron over the biphenyl system in 2-Methyl-4-(4-methylphenyl)phenol derivatives would contribute significantly to this stability.
Caption: Antioxidant mechanism of a phenolic compound (ArOH).
Potential Advantages in Polymer Stabilization
Derivatives of 2-Methyl-4-(4-methylphenyl)phenol could offer several advantages over conventional antioxidants:
High Thermal Stability: The biphenyl moiety is known to impart thermal stability, making these antioxidants potentially suitable for high-temperature processing of engineering plastics.
Low Volatility: A higher molecular weight compared to simpler phenols would result in lower volatility, reducing loss during processing and improving long-term stability.
Good Compatibility: The aromatic nature of the molecule suggests good compatibility with a range of polymers, from polyolefins to styrenics and engineering plastics.
Proposed Experimental Protocol for Evaluating Antioxidant Performance
Objective: To evaluate the antioxidant efficacy of a 2-Methyl-4-(4-methylphenyl)phenol derivative in polypropylene (PP).
Materials:
Polypropylene (PP) powder (unstabilized)
2-Methyl-4-(4-methylphenyl)phenol derivative (synthesized as per Section 4)
Commercial antioxidant (e.g., Irganox 1010) for comparison
Torque rheometer or a two-roll mill
Compression molding press
Aging oven
Melt Flow Index (MFI) tester
Spectrophotometer for color measurement (e.g., Hunter Lab or Konica Minolta)
Procedure:
Compounding:
Dry blend the PP powder with the 2-Methyl-4-(4-methylphenyl)phenol derivative at various concentrations (e.g., 0.05%, 0.1%, 0.2% by weight). Prepare a control sample with no antioxidant and another with the commercial antioxidant at a standard concentration.
Melt-compound the blends using a torque rheometer or a two-roll mill at a typical processing temperature for PP (e.g., 200-220°C) for a set time (e.g., 5-10 minutes).
Sample Preparation:
Compression mold the compounded materials into plaques of a defined thickness (e.g., 1 mm) for physical and color testing.
Performance Evaluation:
Melt Flow Index (MFI): Measure the MFI of the compounded materials after multiple extrusion cycles to assess the retention of melt viscosity, which is an indicator of polymer degradation.
Oven Aging: Place the molded plaques in a circulating air oven at an elevated temperature (e.g., 150°C) and monitor the time to embrittlement (visual cracking or failure upon bending).
Colorimetry: Measure the initial color (e.g., Yellowness Index) of the molded plaques and re-measure at intervals during oven aging to quantify discoloration.
Data Presentation:
Antioxidant
Concentration (%)
MFI after 1st Pass (g/10 min)
MFI after 5th Pass (g/10 min)
Time to Embrittlement (hours at 150°C)
Yellowness Index (Initial)
Yellowness Index (after 240h at 150°C)
None
0
Commercial AO
0.1
Test Compound
0.05
Test Compound
0.1
Test Compound
0.2
Potential Industrial Application: Monomers for Advanced Resins
Phenol and its derivatives are fundamental building blocks for phenolic resins, which are known for their thermal stability, chemical resistance, and flame retardancy.[7] 2-Methyl-4-(4-methylphenyl)phenol could serve as a specialty monomer to create resins with enhanced properties.
Phenol-Formaldehyde (PF) Resins
2-Methyl-4-(4-methylphenyl)phenol can be reacted with formaldehyde to produce both novolac and resol-type phenolic resins.[8]
Novolac Resins: Reacting with a less than stoichiometric amount of formaldehyde under acidic conditions would produce a thermoplastic novolac resin. The incorporation of the bulky 4-(4-methylphenyl) group could improve the thermal properties and solubility of the resulting resin in organic solvents.
Resol Resins: Reaction with an excess of formaldehyde under basic conditions would yield a thermosetting resol resin. The resulting cured material could exhibit enhanced thermal stability and dimensional stability due to the rigid biphenyl structure.
Other Resin Systems
Beyond PF resins, these derivatives could be used in the synthesis of other high-performance polymers, such as:
Epoxy Resins: The phenolic hydroxyl group can be reacted with epichlorohydrin to form a glycidyl ether epoxy resin. The biphenyl structure would likely increase the glass transition temperature and improve the mechanical properties of the cured epoxy.
Polycarbonates and Polyesters: The phenolic group can participate in condensation polymerization reactions to form polycarbonates and polyesters with high thermal stability.
Synthesis of 2-Methyl-4-(4-methylphenyl)phenol Derivatives
The most versatile and industrially scalable method for synthesizing the biphenyl core of 2-Methyl-4-(4-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[9][11]
Caption: Synthetic workflow for 2-Methyl-4-(4-methylphenyl)phenol.
Detailed Experimental Protocol for Synthesis
Objective: To synthesize 2-Methyl-4-(4-methylphenyl)phenol via Suzuki-Miyaura cross-coupling.
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon supply
Procedure:
Reaction Setup:
In a round-bottom flask, combine 4-bromo-2-methylphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under a nitrogen atmosphere.
Reaction:
Heat the reaction mixture to reflux (around 85-95°C) with vigorous stirring under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 8-16 hours).
Work-up:
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Methyl-4-(4-methylphenyl)phenol.
Potential Applications in Drug Development
The biphenyl and phenolic moieties are common pharmacophores in a variety of biologically active compounds.[5][12] This suggests that derivatives of 2-Methyl-4-(4-methylphenyl)phenol could serve as a scaffold for the development of new therapeutic agents.
Anti-inflammatory Agents: The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Furthermore, some phenolic compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[5]
Anticancer Agents: Numerous biphenyl derivatives have been investigated for their anticancer properties.[5]
Antimicrobial Agents: The phenolic group is known for its antimicrobial properties, and this activity can be modulated by the substituents on the aromatic ring.[1]
Further derivatization of the phenolic hydroxyl group or the aromatic rings could lead to a library of compounds for screening against various biological targets.
Safety and Handling
While specific toxicity data for 2-Methyl-4-(4-methylphenyl)phenol is not available, it should be handled with the care appropriate for a novel chemical compound. Related phenolic compounds can be toxic and cause skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
2-Methyl-4-(4-methylphenyl)phenol and its derivatives represent a promising class of compounds with significant potential for industrial applications. Their inherent structural features make them strong candidates for high-performance antioxidants in the polymer industry and as specialty monomers for advanced resins. Furthermore, their potential as scaffolds in drug discovery warrants further investigation. The synthetic route via Suzuki-Miyaura coupling is well-established and scalable, providing a clear path for the production of these materials for research and development.
This technical guide provides a foundational framework for researchers and scientists to begin exploring the synthesis and application of these versatile molecules. Experimental validation of the proposed applications is the next critical step in unlocking their industrial potential.
References
Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
BenchChem. (2025). Application Note: Step-by-Step Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol. BenchChem.
CN1463961A. (2003). Process for preparing phenol derivative.
Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 251-264.
BenchChem. (2025). Application Notes and Protocols for 2-Methoxy-5-(4-methylphenyl)phenol in Drug Discovery. BenchChem.
Pudleiner, P., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1675.
Ali, A., et al. (2023). Reaction of biphenyl with phenol.
Wang, Y., et al. (2010). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins.
Kavanaugh, J. S., & Flannagan, R. S. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2230.
Hassan, J., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Reviews, 102(5), 1359-1469.
Pragma Market Research. (2026).
Masek, A., & Latos-Brozio, M. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 17(3), 543.
Vaari, J. (2022). Reaction kinetics of antioxidants for polyolefins. Energiforsk.
Ofosu, O., et al. (2024).
AK Scientific, Inc. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)
Wilson, K., & Lee, C. H. (2020). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Polymers, 12(11), 2649.
Sumitomo Kagaku. (2009). New Development of Polymer Additives. Sumitomo Kagaku, 2009-II.
Smith, A. (2018). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars.
Polymer Chemistry. (2025). A Complete Guide to Phenol Formaldehyde Resin. Polymer Chemistry.
US20140100308A1. (2014). Method for preparing phenol-formaldehyde resins, resin materials and method for preparing resin molding materials.
Exploring the mechanism of action of biphenyl-based compounds
An In-Depth Technical Guide to the Mechanisms of Action of Biphenyl-Based Compounds Introduction: The Versatile Biphenyl Scaffold The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanisms of Action of Biphenyl-Based Compounds
Introduction: The Versatile Biphenyl Scaffold
The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid yet conformationally flexible nature allows it to adopt specific spatial orientations, making it an ideal framework for designing molecules that can interact with high affinity and specificity with biological targets. This structural feature has led to the development of a wide array of therapeutic agents, agricultural chemicals, and other functional molecules.[1][2] This guide provides a detailed exploration of the core mechanisms through which biphenyl-based compounds exert their biological effects, moving from well-established examples to emerging frontiers. We will delve into receptor antagonism, enzyme inhibition, and the modulation of protein-protein interactions, supported by detailed experimental protocols and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Receptor Antagonism - The Case of Telmisartan
One of the most prominent mechanisms of action for biphenyl compounds is receptor antagonism, where the molecule binds to a receptor but does not activate it, thereby blocking the binding and action of the endogenous agonist. A quintessential example is Telmisartan, a widely prescribed antihypertensive drug.[3]
Mechanistic Insight: Telmisartan and the Renin-Angiotensin-Aldosterone System (RAAS)
Telmisartan is a potent and selective Angiotensin II receptor blocker (ARB) that targets the Angiotensin II Type 1 (AT1) receptor with high affinity.[3][4] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5] Angiotensin II, the primary effector of this system, binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction and stimulating the adrenal glands to release aldosterone, which promotes sodium and water retention.[5][6] Both actions lead to an increase in blood pressure.[5]
Telmisartan exerts its therapeutic effect by selectively binding to the AT1 receptor, displacing angiotensin II and preventing its vasoconstrictive and aldosterone-secreting effects.[4][7] This blockade leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, collectively lowering blood pressure.[5] Notably, Telmisartan's binding is long-lasting, contributing to its efficacy as a once-daily medication.[4][8]
Interestingly, Telmisartan exhibits a dual mechanism of action. In addition to its primary role as an AT1 receptor antagonist, it also acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][5] PPAR-γ is a nuclear receptor involved in regulating insulin sensitivity and lipid metabolism. This secondary action may contribute to additional cardiovascular and metabolic benefits, though this is an area of ongoing research.[3][5]
Signaling Pathway: AT1 Receptor Inhibition
The binding of Angiotensin II to the G-protein coupled AT1 receptor initiates a cascade of intracellular signaling events.[6][9] This includes the activation of G-proteins (such as Gq/11 and G12/13), which in turn activate downstream effectors like phospholipase C (PLC) and RhoGEFs.[6][10] These pathways ultimately lead to increased intracellular calcium, activation of protein kinase C (PKC), and stimulation of the Rho/ROCK pathway, resulting in vascular smooth muscle contraction and cellular growth.[6] Telmisartan blocks the initiation of this entire cascade.
Caption: Telmisartan blocks Angiotensin II binding to the AT1 receptor.
This protocol determines the affinity of a biphenyl compound (e.g., Telmisartan) for a target receptor (e.g., AT1) by measuring its ability to compete with a radiolabeled ligand.
Causality: The principle is to quantify the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand. This value (IC50) can then be converted to an inhibition constant (Ki), which reflects the compound's binding affinity. A lower Ki value signifies higher affinity.
Methodology:
Membrane Preparation: Prepare cell membranes expressing the AT1 receptor from a suitable cell line (e.g., CHO or HEK293 cells stably expressing the human AT1 receptor).
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled, known AT1 antagonist (e.g., 10 µM Losartan) to saturate all specific binding sites.
Competitive Binding: Membranes + Radioligand + varying concentrations of the test biphenyl compound (e.g., Telmisartan, from 10⁻¹¹ M to 10⁻⁵ M).
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Section 2: Enzyme Inhibition - The Case of Boscalid
Enzyme inhibition is another critical mechanism through which biphenyl compounds exert their effects. These molecules can selectively bind to an enzyme's active site or an allosteric site, disrupting its catalytic activity and blocking a metabolic pathway. The fungicide Boscalid is a powerful example of this mechanism.[11]
Mechanistic Insight: Boscalid and Succinate Dehydrogenase (SDH)
Boscalid is a broad-spectrum foliar fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[12][13] Its target is Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[11][14] SDH is a crucial enzyme that links two fundamental metabolic pathways: the tricarboxylic acid (TCA) or Krebs cycle and the electron transport chain (ETC).[15] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the ETC, which is essential for cellular energy (ATP) production.[14][15]
Boscalid acts by binding to the ubiquinone-binding site (Q-site) within the SDH complex.[11] This binding physically obstructs the natural substrate, ubiquinone, from accessing the site, thereby inhibiting the enzyme's function.[11] The consequences are twofold: the TCA cycle is disrupted, and the electron flow through the ETC is blocked.[16] This leads to a severe deficit in cellular energy production, ultimately inhibiting spore germination, mycelial growth, and causing the death of the target fungus.[11][13][16]
The inhibition of SDH by Boscalid has a cascading effect on cellular metabolism. The blockage prevents the regeneration of FAD to FADH₂, halting the oxidation of succinate and causing it to accumulate. This accumulation can have further signaling consequences within the cell.[17][18] The primary impact, however, is the cessation of electron transfer to Complex III, which cripples the entire respiratory chain and halts ATP synthesis via oxidative phosphorylation.
Caption: Boscalid inhibits Complex II (SDH), blocking the electron transport chain.
Experimental Protocol: Enzyme Kinetics Assay for Inhibition Analysis
This protocol determines the type of enzyme inhibition (e.g., competitive, non-competitive) exerted by a biphenyl compound on its target enzyme.
Causality: The choice to vary both substrate and inhibitor concentrations is fundamental. By observing how the inhibitor affects the enzyme's reaction rate at different substrate levels, we can deduce its mechanism. For example, a competitive inhibitor's effect can be overcome by high substrate concentrations, which is reflected in a change in the apparent Km but not Vmax.
Methodology:
Enzyme and Substrate Preparation: Purify the target enzyme (e.g., SDH from fungal mitochondria) and prepare a stock solution of the substrate (e.g., succinate) and the electron acceptor (e.g., DCPIP, which changes color upon reduction).
Assay Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer at a specific pH).
Reaction Setup: In a 96-well clear plate, prepare a matrix of reactions. Each well will contain the buffer, a fixed amount of enzyme, and:
A range of substrate concentrations (e.g., 6-8 concentrations bracketing the known Km value).
A range of inhibitor concentrations (e.g., 4-5 concentrations, including a zero-inhibitor control).
Initiation and Measurement: Initiate the reaction by adding the enzyme or substrate. Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time plot.
Data Analysis:
Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.
Michaelis-Menten Plot: For each inhibitor concentration, plot v₀ versus substrate concentration [S].
Lineweaver-Burk Plot: For a clearer diagnosis of the inhibition mechanism, create a double-reciprocal plot of 1/v₀ versus 1/[S].
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
Uncompetitive Inhibition: The lines will be parallel.
From these plots, the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) can be determined. For competitive inhibition, Ki can be calculated from the change in the slope of the Lineweaver-Burk plot.[19][20]
Section 3: Modulation of Protein-Protein Interactions (PPIs)
A challenging yet highly rewarding frontier in drug discovery is the targeting of protein-protein interactions (PPIs).[21] These interactions govern vast cellular networks, and their dysregulation is implicated in numerous diseases. PPI interfaces are typically large and flat, lacking the well-defined pockets of traditional drug targets, which has made them notoriously difficult to inhibit with small molecules.[21] However, certain scaffolds, including biphenyls, have emerged as promising modulators.
Mechanistic Insight: Biphenyls as PD-1/PD-L1 Inhibitors
A prominent example in cancer immunotherapy is the targeting of the PD-1/PD-L1 immune checkpoint. PD-L1 (Programmed death-ligand 1) is a protein expressed on the surface of some cancer cells. It binds to the PD-1 receptor on T-cells, delivering an inhibitory signal that suppresses the T-cell's ability to attack the tumor.
Small-molecule inhibitors based on a biphenyl scaffold have been developed to disrupt this interaction.[22][23] Their mechanism is unique: instead of simply blocking the binding site, these compounds bind to a pocket on the surface of PD-L1 and induce its dimerization.[22] This inhibitor-induced dimer presents a surface that is sterically incompatible with binding to the PD-1 receptor, thus effectively blocking the PPI and restoring the T-cell's anti-tumor activity.[22]
Data Presentation: Biphenyl Compound Activity
The efficacy of these compounds is often evaluated through biophysical and cell-based assays.
MST is a powerful, immobilization-free technology used to quantify biomolecular interactions in solution. It measures the motion of molecules along a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. A change in any of these properties upon ligand binding can be detected and used to determine binding affinity (Kd).
Causality: The rationale is that the thermophoretic movement of a fluorescently labeled protein will change when a ligand binds to it. By titrating a non-labeled ligand against a fixed concentration of the labeled protein, we can measure this change and fit it to a binding curve to derive the dissociation constant (Kd), a direct measure of affinity.
Caption: Workflow for determining binding affinity using MST.
Methodology:
Protein Labeling: Covalently label the target protein (e.g., PD-L1) with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess dye using a purification column.
Ligand Preparation: Prepare a series of dilutions (typically 16) of the unlabeled biphenyl compound in the assay buffer.
Binding Reaction: Mix a constant concentration of the fluorescently labeled protein with each dilution of the biphenyl compound. Also include a control sample with only the labeled protein.
Capillary Loading: Load the mixtures into hydrophilic glass capillaries.
MST Measurement: Place the capillaries into the MST instrument. The instrument uses an infrared laser to create a precise, microscopic temperature gradient within the capillary. The fluorescence inside the capillary is monitored before, during, and after the IR laser is activated.
Data Analysis:
The instrument software calculates the difference in normalized fluorescence (ΔFnorm) between the "hot" and "cold" states.
Plot the ΔFnorm values against the logarithm of the biphenyl compound concentration.
Fit the resulting dose-response curve to a suitable binding model (e.g., Kd model) to determine the dissociation constant (Kd).
Conclusion
The biphenyl scaffold represents a remarkably versatile and enduring platform in the design of biologically active molecules. As demonstrated through the examples of Telmisartan, Boscalid, and emerging PD-L1 inhibitors, this simple structural motif can be tailored to interact with high specificity against diverse biological targets, including G-protein coupled receptors, metabolic enzymes, and challenging protein-protein interfaces. The ability to precisely orient functional groups in three-dimensional space allows biphenyl-based compounds to function as potent antagonists, inhibitors, and allosteric modulators. A thorough understanding of these distinct mechanisms, validated through rigorous experimental methodologies as outlined in this guide, is paramount for the continued development of novel and effective chemical agents for therapeutic and agricultural applications.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Telmisartan?
Wikipedia. (n.d.). Telmisartan.
Ushio-Fukai, M., & Alexander, R. W. (n.d.). AT1 receptor signaling pathways in the cardiovascular system. PMC.
Medscape. (n.d.). Micardis (telmisartan) dosing, indications, interactions, adverse effects, and more.
Cultivar Magazine. (2025, June 30). Boscalida (Boscalid).
MIMS. (n.d.). Telmisartan: Uses & Dosage.
Licea-Vargas, H. (2024, November 22). Understanding the Uses of Boscalid Fungicide in Agriculture.
European Medicines Agency. (n.d.). Telmisartan Actavis 20 mg tablets.
Stammler, G., Brix, H. D., Nave, B., Gold, R., & Schoefl, U. (2008). Studies on the Biological Performance of Boscalid and its Mode of Action. Deutsche Phytomedizinische Gesellschaft.
AOP-Wiki. (2025, February 25). 534: Succinate dehydrogenase (SDH) inhibition leads to cancer through oxidative stress.
MDPI. (2023, February 17). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
PMC. (n.d.). Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells.
Oxford Academic. (2006, May 1). Pleiotropic AT1 Receptor Signaling Pathways Mediating Physiological and Pathogenic Actions of Angiotensin II.
Portland Press. (2007, March 13). Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology.
PubMed. (2017, November 15). AT1 receptor signaling pathways in the cardiovascular system.
bioRxiv. (2025, March 1). Succinate dehydrogenase activity supports de novo purine synthesis.
BenchChem. (n.d.). The Advent of Biphenyl Sulfonamides: A New Frontier in Enzyme Inhibition.
ACS Publications. (2021, September 30). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Retrieved from Journal of Agricultural and Food Chemistry.
PubMed. (2010, September 15). Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors.
Santa Cruz Biotechnology. (n.d.). SDH Inhibitors.
PMC. (n.d.). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design.
PMC. (2024, June 3). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction.
PMC. (n.d.). Protein-protein interaction modulators: advances, successes and remaining challenges.
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Synthesis of 2-Methyl-4-(4-methylphenyl)phenol via Suzuki coupling
Application Note: Synthesis of 2-Methyl-4-(4-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-methyl-4-(4-methylphen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 2-Methyl-4-(4-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-methyl-4-(4-methylphenyl)phenol (also known as 4-(p-tolyl)-2-methylphenol) via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By utilizing unprotected 4-bromo-2-methylphenol, this workflow eliminates the need for orthogonal protection and deprotection steps, significantly accelerating the synthetic timeline for drug development professionals.
Mechanistic Rationale & Experimental Design
The Suzuki-Miyaura coupling is a cornerstone of biaryl construction . However, coupling unprotected halophenols presents unique electronic and solubility challenges. The free hydroxyl group (-OH) has a pKa of approximately 10. Under the basic conditions required to activate the boronic acid, the phenol is deprotonated to a phenoxide anion.
Base Selection (Causality): We employ 3.0 equivalents of Potassium Carbonate (K₂CO₃). One equivalent is strictly consumed to neutralize the acidic phenol, while the remaining two equivalents are required to form the reactive boronate complex necessary for the transmetalation step .
Catalyst Selection (Causality): The formation of the phenoxide anion renders the aryl ring highly electron-rich. This increased electron density dramatically slows down the oxidative addition of the C-Br bond to the Pd(0) center. To overcome this kinetic barrier, we utilize Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, accelerating reductive elimination, while its robust nature prevents catalyst degradation in the presence of electron-rich substrates .
Solvent Selection: A mixture of 1,4-Dioxane and H₂O (4:1) is used. Water is strictly required to dissolve the inorganic base and facilitate the base-exchange step in the catalytic cycle.
Figure 1: Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling for unprotected phenols.
Materials and Reagents
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Function
4-Bromo-2-methylphenol
187.04
1.00
1.87 g
Electrophile
p-Tolylboronic acid
135.96
1.20
1.63 g
Nucleophile
K₂CO₃
138.21
3.00
4.15 g
Base / Activator
Pd(dppf)Cl₂·CH₂Cl₂
816.64
0.05
408 mg
Catalyst
1,4-Dioxane
88.11
-
40 mL
Organic Solvent
Deionized Water
18.02
-
10 mL
Aqueous Co-solvent
Experimental Workflow
Figure 2: End-to-end experimental workflow for the synthesis of 2-Methyl-4-(4-methylphenyl)phenol.
Step-by-Step Protocol (Self-Validating System)
Phase 1: Preparation & Degassing
Solvent Preparation: In a 100 mL Schlenk flask, combine 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.
Degassing: Sparge the solvent mixture with Argon (or N₂) for at least 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
Reagent Addition: Under a positive flow of Argon, add 4-bromo-2-methylphenol (1.87 g, 10 mmol), p-tolylboronic acid (1.63 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol). Stir for 5 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). The solution will immediately take on a deep red/orange hue.
Phase 2: Reaction Execution
5. Heating: Attach a reflux condenser, seal the system under Argon, and heat the mixture to 90 °C using an oil bath or heating block.
6. In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction mixture. Dilute with 0.5 mL EtOAc and 0.5 mL 1M HCl. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2).
Validation Check: The starting material (Rf ~0.6) should be nearly consumed, replaced by a highly UV-active product spot (Rf ~0.4).
Completion: Continue heating for a total of 12 hours. The mixture will darken significantly, indicating the precipitation of Pd black (a visual confirmation that the catalytic cycle has completed and the catalyst is degrading).
Phase 3: Workup (Critical Step)
8. Cooling & Dilution: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
9. Acidification (Crucial): Add 1M HCl dropwise until the aqueous layer reaches pH ~3.
Validation Check: Test the aqueous phase with pH paper. Do not skip this step. Because the product is a phenol, it exists as a water-soluble potassium phenoxide salt at pH > 9. Failing to acidify will result in the product remaining in the aqueous layer and being discarded.
Extraction: Shake vigorously and separate the layers. Extract the aqueous layer with an additional 2 × 30 mL of EtOAc.
Washing & Drying: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude brown oil.
Phase 4: Purification & Characterization
12. Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of 5% to 20% EtOAc in Hexanes.
13. Isolation: Collect the fractions containing the product (Rf ~0.4), pool, and evaporate to yield 2-Methyl-4-(4-methylphenyl)phenol as an off-white solid. Expected yield: 80-88% (1.58 - 1.74 g).
[M-H]⁻ m/z calculated for C₁₄H₁₃O⁻: 197.10; Found: 197.1
Physical Appearance
Off-white to pale yellow crystalline solid.
References
Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721-2722.[Link]
Beletskaya, I. P., Alonso, F., & Tyurin, V. (2019). The Suzuki-Miyaura Reaction after the Nobel Prize. Coordination Chemistry Reviews, 385, 137-173.[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
Application
The Alchemist's Guide to Modern Alchemy: Palladium-Catalyzed Synthesis of Unsymmetrical Biaryls
Introduction: The Architectural Elegance of Biaryls Unsymmetrical biaryls, motifs where two distinct aromatic rings are directly linked, represent a cornerstone of modern molecular design. Their prevalence in pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Architectural Elegance of Biaryls
Unsymmetrical biaryls, motifs where two distinct aromatic rings are directly linked, represent a cornerstone of modern molecular design. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for efficient and selective synthetic methodologies.[1][2][3] Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging these crucial carbon-carbon bonds, offering a level of precision and functional group tolerance previously unattainable.[4][5][6][7] This guide provides an in-depth exploration of the most powerful palladium-catalyzed methods for constructing unsymmetrical biaryls, with a focus on the underlying principles, practical protocols, and field-tested insights to empower researchers in their synthetic endeavors.
The journey to mastering these reactions began in the late 20th century, with the pioneering work of Heck, Negishi, and Suzuki, who were jointly awarded the Nobel Prize in Chemistry in 2010 for their contributions.[8] Among the arsenal of techniques they developed, the Suzuki-Miyaura, Stille, and Negishi couplings have become the workhorses for biaryl synthesis, each with its unique strengths and considerations.
The Heart of the Matter: The Palladium Catalytic Cycle
At the core of these transformative reactions lies a common mechanistic pathway orchestrated by a palladium catalyst. The cycle, a finely tuned sequence of organometallic transformations, is the engine that drives the formation of the desired biaryl product. Understanding this cycle is paramount to rational troubleshooting and optimization.
The generally accepted mechanism involves three key steps:
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting itself into the bond between the aryl group and the halide (or triflate) of the electrophilic partner. This process oxidizes palladium from the 0 to the +2 state.
Transmetalation: The organic group from the nucleophilic partner (organoboron, organotin, or organozinc) is transferred to the palladium(II) center, displacing the halide. This is a crucial step where the two distinct aryl fragments are brought together on the same metal center.
Reductive Elimination: The two aryl groups on the palladium(II) complex are then coupled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8][9][10]
Diagram: The Generalized Palladium Cross-Coupling Cycle
Caption: A simplified representation of the catalytic cycle.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura coupling, often referred to simply as the Suzuki coupling, is arguably the most widely used palladium-catalyzed cross-coupling reaction for biaryl synthesis.[1][8][11] Its popularity stems from the use of organoboron reagents, which are generally stable, readily available, and have low toxicity.[12]
Mechanistic Nuances
A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species.[13][14] The base facilitates the formation of a boronate complex, which enhances the nucleophilicity of the organic group and promotes efficient transmetalation.[13] The choice of base and solvent system can significantly impact the reaction outcome.[15][16][17][18]
Protocol: Synthesis of a Substituted Biaryl via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
Add the degassed solvent system to the flask. It is crucial to thoroughly degas the solvents to prevent oxidation of the catalyst and phosphine ligands.[19]
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Perform an aqueous workup to remove the inorganic salts.
Purify the crude product by column chromatography.
Use a fresh, high-quality palladium source and ligands. Consider modern precatalysts for more reliable activation.[19][20][21] Ensure thorough degassing of all solvents and reagents.[19]
Instability of the boronic acid, especially with electron-deficient substrates.
Use the boronic acid immediately after preparation or purchase. Consider using more stable boronic esters (e.g., pinacol esters).[14]
Dehalogenation of Aryl Halide
Presence of hydride sources (e.g., some amine bases or alcohol solvents).
Switch to a non-hydride donating base like a carbonate or phosphate. Use an aprotic solvent.[8][19]
The Stille Coupling: Taming the Toxicity for Broader Scope
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner.[22][23] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers a broad substrate scope and is often tolerant of a wide range of functional groups.[24]
Mechanistic Considerations
A key advantage of the Stille coupling is that it can often be performed under neutral or mildly basic conditions, making it suitable for base-sensitive substrates. The transmetalation step is generally the rate-determining step and can be accelerated by the addition of additives like copper(I) salts.
Protocol: General Procedure for Stille Coupling
Materials:
Aryl halide or triflate (1.0 equiv)
Organostannane (1.1-1.3 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
Solvent (e.g., Toluene, THF, DMF)
Optional: Additive (e.g., CuI, LiCl)
Inert atmosphere
Procedure:
In a flame-dried reaction vessel under an inert atmosphere, dissolve the aryl halide and organostannane in the chosen solvent.
Add the palladium catalyst and any additives.
Heat the reaction mixture to the appropriate temperature (typically 60-120 °C).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction and quench with a fluoride solution (e.g., KF) to remove tin byproducts.
Perform an aqueous workup and purify the product by column chromatography.
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling employs organozinc reagents, which are highly reactive and offer excellent functional group tolerance.[25][26][27][28] This makes the Negishi coupling a powerful tool for the synthesis of complex biaryls, particularly in the context of natural product synthesis.[27]
Key Features and Challenges
The high reactivity of organozinc reagents means that Negishi couplings can often be performed under milder conditions than Suzuki or Stille couplings.[26][29] However, organozinc reagents are also highly sensitive to air and moisture, necessitating the use of stringent anhydrous and anaerobic techniques.[25][26]
Protocol: Representative Negishi Coupling
Materials:
Aryl halide or triflate (1.0 equiv)
Organozinc reagent (prepared in situ or as a solution, 1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
Anhydrous solvent (e.g., THF, Dioxane)
Inert atmosphere
Procedure:
Preparation of the Organozinc Reagent (if necessary): In a separate flame-dried flask under an inert atmosphere, prepare the organozinc reagent from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).
Coupling Reaction: In another flame-dried flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the anhydrous solvent.
Slowly add the organozinc reagent to the reaction mixture at room temperature or below.
Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or GC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Perform an aqueous workup and purify the product by column chromatography.
Choosing Your Weapon: A Comparative Overview
Coupling Reaction
Nucleophile
Advantages
Disadvantages
Suzuki-Miyaura
Organoboron
Low toxicity of reagents, stable reagents, commercially available starting materials, often uses aqueous conditions.[12]
Requires a base, which can be incompatible with sensitive substrates.[12]
Stille
Organotin
Broad substrate scope, tolerant of many functional groups, can be run under neutral conditions.[24]
High toxicity of tin reagents and byproducts, which can be difficult to remove.[22]
Negishi
Organozinc
High reactivity, excellent functional group tolerance, mild reaction conditions.[25]
Air and moisture sensitivity of organozinc reagents requires strict anhydrous and anaerobic techniques.[26]
The Role of Ligands and Precatalysts: Fine-Tuning Reactivity
The choice of ligand coordinated to the palladium center is crucial for the success of these cross-coupling reactions. Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective in facilitating the coupling of challenging substrates, including aryl chlorides.[30][31][32][33]
Modern palladium precatalysts have also revolutionized the field by providing air- and moisture-stable sources of the active Pd(0) catalyst.[20][21][34] These well-defined complexes ensure a more reliable and reproducible generation of the active catalytic species, often leading to higher yields and lower catalyst loadings.[20][30]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Standard Operating Procedure & Application Note
Target Audience: Analytical Chemists, Formulation Scientists, and QC Professionals
Introduction & Scientific Rationale
The compound 2-Methyl-4-(4-methylphenyl)phenol is a sterically hindered biphenyl derivative featuring a phenolic hydroxyl group and two methyl substitutions. In drug development and materials science, ensuring the high purity of such biphenyl intermediates is critical, as trace structural isomers or unreacted coupling precursors (e.g., boronic acids, halogenated phenols) can severely impact downstream synthesis or toxicological profiles.
The Analytical Challenge and Causality of Method Design
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two primary challenges: resolving structurally similar aromatic isomers and mitigating peak tailing caused by the phenolic moiety.
As a Senior Application Scientist, I have designed this protocol based on two foundational chromatographic principles:
Stationary Phase Selection (The Power of
π−π
Interactions): Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) dispersion forces. However, for electron-rich biphenyl systems, a Biphenyl stationary phase provides a superior mixed-mode retention mechanism. The dual aromatic rings of the stationary phase ligand engage in strong
π−π
interactions with the analyte's biphenyl core [1]. This orthogonal selectivity is highly effective at resolving closely eluting positional isomers that a C18 column cannot separate [2]. Furthermore, utilizing a core-shell (superficially porous) particle architecture ensures high efficiency and sharp peak shapes at lower backpressures compared to fully porous particles [3].
Mobile Phase pH Control: Phenols are weakly acidic (pKa ~ 9.5). If analyzed in a neutral mobile phase, partial ionization of the hydroxyl group occurs, leading to severe peak tailing and irreproducible retention times. By acidifying the mobile phase with 0.1% Formic Acid (pH ~ 2.7), the phenolic
−OH
is forced into its fully protonated (unionized) state, ensuring sharp, symmetrical peaks and robust retention [4, 5].
Experimental Protocols
Reagents and Materials
Analyte: 2-Methyl-4-(4-methylphenyl)phenol reference standard (≥99.5% purity).
Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
Modifiers: LC-MS grade Formic Acid (FA).
Column: Core-shell Biphenyl column (100 mm × 4.6 mm, 2.6 µm particle size).
Sample Preparation Workflow
Causality Note: The sample is prepared at a relatively high concentration (0.5 mg/mL) to ensure that trace impurities (down to 0.05% area) yield a Signal-to-Noise (S/N) ratio > 10, while the injection volume is kept low (5 µL) to prevent column overloading and peak fronting.
Diluent Preparation: Mix equal volumes of HPLC-grade Water and Acetonitrile (50:50, v/v). Degas via sonication for 5 minutes.
Standard Stock Solution: Accurately weigh 10.0 mg of 2-Methyl-4-(4-methylphenyl)phenol into a 20 mL volumetric flask.
Dissolution: Add 15 mL of diluent, sonicate until fully dissolved (approx. 2 minutes), and make up to volume with diluent.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass protects the phenolic compound from potential photo-oxidation).
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Setting
Rationale
Column
Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm
Maximizes
π−π
selectivity and peak capacity [2, 3].
Mobile Phase A
0.1% Formic Acid in Water
Suppresses phenol ionization [4, 5].
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Stronger eluent for hydrophobic biphenyls.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
30°C
Stabilizes retention; lowers solvent viscosity.
Injection Vol
5 µL
Prevents volume overload while maintaining sensitivity.
Detection
UV/DAD at 254 nm and 280 nm
254 nm captures the aromatic ring; 280 nm is specific to phenols.
Table 2: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
60
40
8.0
10
90
10.0
10
90
10.1
60
40
14.0
60
40
Visualizations of Workflow and Mechanism
Fig 1: End-to-end analytical workflow for HPLC purity analysis of biphenyl derivatives.
Fig 2: Mixed-mode retention mechanism on a biphenyl stationary phase.
System Suitability & Method Validation (Self-Validating System)
A method is only as trustworthy as its internal validation controls. Before integrating unknown samples, the system must pass the following self-validating criteria using a standard solution spiked with a known closely eluting isomer (e.g., 3-Methyl-4-(4-methylphenyl)phenol).
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Purpose
Resolution (
Rs
)
≥2.0
Ensures baseline separation between the API and its closest structural isomer.
Tailing Factor (
Tf
)
≤1.5
Confirms that the acidic modifier is effectively suppressing phenol ionization.
Injection Precision
%RSD
≤1.0%
(n=5)
Validates autosampler accuracy and detector stability.
Theoretical Plates (
N
)
≥10,000
Verifies column health and core-shell packing integrity.
Results & Discussion
Under the prescribed gradient conditions, 2-Methyl-4-(4-methylphenyl)phenol is strongly retained due to its high lipophilicity, eluting in the highly organic phase of the gradient. The use of the biphenyl column successfully resolves the API from common synthetic precursors (such as Suzuki coupling reagents) and positional isomers.
Table 4: Expected Retention Data for API and Common Impurities
Compound / Impurity
Relative Retention Time (RRT)
Separation Mechanism Highlight
2-Methylphenol (Precursor)
0.35
Low hydrophobicity; elutes early in the gradient.
4-Methylphenylboronic acid
0.42
Polar boronic acid group limits retention.
Positional Isomer Impurity
0.92
Resolved strictly via differential
π−π
alignment on the biphenyl ligand.
2-Methyl-4-(4-methylphenyl)phenol
1.00 (RT ~ 7.8 min)
Target Analyte.
Di-coupled degradant
1.25
Highly hydrophobic; requires the 90% B flush to elute.
References
MDPI. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from:[Link]
Application
Application Note: A Comprehensive GC-MS Protocol for the Identification of 2-Methyl-4-(4-methylphenyl)phenol
Introduction 2-Methyl-4-(4-methylphenyl)phenol is a biphenyl derivative with a phenolic hydroxyl group. The identification and quantification of such compounds are of significant interest in various fields, including env...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Methyl-4-(4-methylphenyl)phenol is a biphenyl derivative with a phenolic hydroxyl group. The identification and quantification of such compounds are of significant interest in various fields, including environmental monitoring, drug discovery, and industrial process control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the identification of 2-Methyl-4-(4-methylphenyl)phenol using GC-MS.
Due to the presence of a polar hydroxyl group, direct analysis of phenolic compounds by GC can sometimes lead to poor chromatographic peak shapes and reduced sensitivity. To overcome these challenges, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.[1] This protocol will detail a silylation derivatization method, a common and effective approach for the analysis of phenols.[2][3]
Chemical Properties of 2-Methyl-4-(4-methylphenyl)phenol
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
Property
Value
Source
Molecular Formula
C₁₃H₁₂O
PubChem
Molecular Weight
184.23 g/mol
PubChem
Appearance
Solid (predicted)
Boiling Point
315.9 ± 22.0 °C (predicted)
Solubility
Soluble in organic solvents like methanol, ethanol, and dichloromethane.
General chemical principles
Experimental Workflow
The overall experimental workflow for the identification of 2-Methyl-4-(4-methylphenyl)phenol by GC-MS is depicted in the following diagram.
Caption: Workflow for the GC-MS identification of 2-Methyl-4-(4-methylphenyl)phenol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the analysis of 2-Methyl-4-(4-methylphenyl)phenol.
Reagents and Materials
2-Methyl-4-(4-methylphenyl)phenol standard (if available)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
Pyridine (anhydrous)
Dichloromethane (DCM), HPLC grade
Methanol, HPLC grade
Anhydrous sodium sulfate
Autosampler vials with inserts and caps
Sample Preparation and Derivatization
The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
Sample Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of dichloromethane. If the sample is in a complex matrix, an appropriate extraction method should be employed to isolate the phenolic fraction.
Drying: If the sample extract contains water, pass it through a small column of anhydrous sodium sulfate to remove moisture.
Derivatization:
Transfer 100 µL of the dried sample extract into an autosampler vial.
Add 50 µL of anhydrous pyridine.
Add 100 µL of BSTFA + 1% TMCS.
Cap the vial tightly and vortex for 30 seconds.
Heat the vial at 70°C for 30 minutes in a heating block or oven.
Allow the vial to cool to room temperature before placing it in the autosampler.
The causality behind this derivatization is to replace the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity in the GC analysis.[2][3]
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. Instrument-specific optimization may be required.
Parameter
Recommended Setting
Gas Chromatograph (GC)
Column
HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injection Mode
Splitless
Injection Volume
1 µL
Injector Temperature
280 °C
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Temperature Program
Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer (MS)
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Source Temperature
230 °C
Quadrupole Temperature
150 °C
Mass Scan Range
40-450 amu
Solvent Delay
5 minutes
The choice of a non-polar column like HP-5ms is suitable for the separation of a wide range of organic compounds, including silylated phenols. The temperature program is designed to provide good separation of the target analyte from other components in the sample.
Data Analysis and Identification
Chromatographic Analysis
The retention time of the derivatized 2-Methyl-4-(4-methylphenyl)phenol will be a key identifier. While an exact retention time cannot be provided without experimental data, it is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.
Mass Spectral Analysis
The mass spectrum of the derivatized analyte is the primary tool for its identification. The mass spectrum of the underivatized 2-Methyl-4-(4-methylphenyl)phenol has been reported.[4]
Expected Mass Spectrum of Underivatized 2-Methyl-4-(4-methylphenyl)phenol:
Molecular Ion (M+): m/z 184
Key Fragments: The fragmentation pattern will be characteristic of the biphenyl structure and the methyl and hydroxyl substituents.
Predicted Mass Spectrum of the Trimethylsilyl (TMS) Derivative:
The derivatization with BSTFA will add a TMS group (-Si(CH₃)₃) to the hydroxyl group, increasing the molecular weight by 72 amu.
Molecular Ion (M+): m/z 256 (184 + 72)
Key Fragments:
m/z 241: Loss of a methyl group (-CH₃) from the TMS group. This is a very common and often abundant fragment for TMS derivatives.
m/z 73: The trimethylsilyl cation (Si(CH₃)₃)⁺, which is a characteristic fragment for silylated compounds.
Other fragments will arise from the cleavage of the biphenyl structure.
Library Search and Confirmation
The acquired mass spectrum should be compared against a commercial mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[5][6][7][8] A high match factor (typically >800) would provide strong evidence for the identification of the compound. In the absence of a library entry for the derivatized analyte, the identification should be based on the interpretation of the fragmentation pattern, as described above.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures should be implemented:
Method Blank: Analyze a solvent blank that has been subjected to the entire sample preparation and derivatization procedure to check for contamination.
Positive Control: If a standard of 2-Methyl-4-(4-methylphenyl)phenol is available, analyze it to confirm the retention time and mass spectrum.
Replicate Injections: Perform replicate injections of the sample to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of 2-Methyl-4-(4-methylphenyl)phenol using GC-MS with a silylation derivatization step. By following this protocol and implementing the recommended quality control measures, researchers, scientists, and drug development professionals can achieve reliable and accurate identification of this compound in various sample matrices. The provided information on the expected mass spectral fragmentation of the derivatized analyte will be particularly useful in the absence of a library spectrum.
References
Hao, C., et al. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Analytica Chimica Acta, 638(2), 147-160.
NIST Mass Spectral Library. (n.d.). Retrieved from [Link]
BenchChem. (n.d.). Characterization of polyhydroxylated biphenyl compounds. Retrieved from [A relevant, accessible URL will be provided here]
Sarkhosh, A., et al. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology, 45(4), 1335-1342.
NIST 23 Mass Spectral Library. (n.d.). Retrieved from [A relevant, accessible URL will be provided here]
Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [A relevant, accessible URL will be provided here]
NIST/EPA/NIH Mass Spectral Library and Search Software. (n.d.). Retrieved from [A relevant, accessible URL will be provided here]
ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. Retrieved from [A relevant, accessible URL will be provided here]
BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [A relevant, accessible URL will be provided here]
NIST. (n.d.). Benzenemethanol, α-phenyl-. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of silylated GC-MS peaks tentatively identified as (A)... Retrieved from [A relevant, accessible URL will be provided here]
SpectraBase. (n.d.). 2-Methyl-4-phenylphenol. Retrieved from [Link]
ResearchGate. (n.d.). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Retrieved from [A relevant, accessible URL will be provided here]
PubChem. (n.d.). 2-(4-Methylphenyl)phenol. Retrieved from [Link]
Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical chemistry, 73(13), 3070-3075.
PubMed. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [A relevant, accessible URL will be provided here]
Yang, Y., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1379-1386.
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [A relevant, accessible URL will be provided here]
ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [A relevant, accessible URL will be provided here]
ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [A relevant, accessible URL will be provided here]
ScienceOpen. (2019). Combining thermal hydrolysis and methylation-gas chromatography/mass spectrometry with X-ray photoelectron spectroscopy to chara. Retrieved from [A relevant, accessible URL will be provided here]
Bilal, M., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Research, 12(16), 193-199.
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [A relevant, accessible URL will be provided here]
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [A relevant, accessible URL will be provided here]
Application Notes and Protocols: ¹H-NMR and ¹³C-NMR Characterization of Substituted Phenols
Abstract This comprehensive guide provides a detailed exploration of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted phenols. As a class of c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed exploration of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted phenols. As a class of compounds with significant importance in chemical synthesis, drug development, and materials science, the precise characterization of their molecular structure is paramount. This document offers an in-depth analysis of both ¹H and ¹³C-NMR spectral features, including chemical shifts, coupling constants, and the influence of various substituents on the aromatic ring. Detailed, step-by-step protocols for sample preparation and data acquisition are provided, alongside illustrative diagrams and data tables to facilitate understanding and practical implementation. This application note is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage NMR spectroscopy for the unambiguous characterization of substituted phenols.
Introduction: The Significance of Substituted Phenols and the Role of NMR
Substituted phenols are a cornerstone of organic chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, polymers, and industrial chemicals. Their diverse functionalities and biological activities are intricately linked to the nature and position of substituents on the phenolic ring. Consequently, the ability to accurately and unequivocally determine the substitution pattern is a critical aspect of quality control, reaction monitoring, and novel compound identification.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile analytical technique for the structural elucidation of organic molecules in solution.[1] Its non-destructive nature and the wealth of information it provides regarding the chemical environment of individual atoms make it an indispensable tool for characterizing substituted phenols.[1][2] This guide will delve into the practical aspects of utilizing one-dimensional (1D) ¹H and ¹³C-NMR, as well as alluding to advanced two-dimensional (2D) techniques, to confidently assign the structure of this important class of compounds.
Fundamental Principles of NMR Spectroscopy for Phenol Characterization
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an external magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .
¹H-NMR Spectroscopy of Substituted Phenols
In ¹H-NMR, the chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups (EWGs) decrease the electron density (deshielding), causing the proton to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density (shielding), resulting in a lower chemical shift (upfield).
Another key feature of ¹H-NMR is spin-spin coupling , where the magnetic field of one proton influences the spin state of its neighbors on adjacent carbons. This interaction splits the NMR signal into a multiplet, and the magnitude of this splitting, known as the coupling constant (J) , provides valuable information about the connectivity and stereochemistry of the molecule.[3][4]
¹³C-NMR Spectroscopy of Substituted Phenols
Similar to ¹H-NMR, the chemical shifts in ¹³C-NMR are dictated by the electronic environment of each carbon atom. The carbon atom directly attached to the hydroxyl group (the ipso-carbon) is significantly deshielded and appears at a characteristic downfield chemical shift.[5] Substituent effects also play a crucial role in determining the chemical shifts of the other aromatic carbons.[6] Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not typically observed in a standard ¹³C-NMR spectrum.
Interpreting NMR Spectra of Substituted Phenols
¹H-NMR Spectral Features
The ¹H-NMR spectrum of a substituted phenol can be divided into two main regions: the aromatic region (typically 6.5-8.5 ppm) and the hydroxyl proton region (variable, ~4-10 ppm).
Aromatic Protons (Ar-H): The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.
Substituent Effects: EWGs (e.g., -NO₂, -CN, -COR) generally cause a downfield shift of the ortho and para protons, while EDGs (e.g., -OCH₃, -NH₂, -alkyl) cause an upfield shift.[7]
Coupling Constants: The magnitude of the J-coupling between adjacent aromatic protons provides information about their relative positions:
ortho-coupling (³JHH): 7-9 Hz
meta-coupling (⁴JHH): 2-3 Hz
para-coupling (⁵JHH): 0-1 Hz
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding.[7][8] It often appears as a broad singlet.[9][10]
D₂O Exchange: A key technique to identify the -OH peak is to add a drop of deuterium oxide (D₂O) to the NMR sample. The acidic phenolic proton will exchange with deuterium, causing the -OH signal to disappear from the spectrum.[5][9][10]
Table 1: Typical ¹H-NMR Chemical Shift Ranges for Protons in Substituted Phenols
Proton Type
Chemical Shift (δ, ppm)
Multiplicity
Notes
Aromatic (Ar-H)
6.5 - 8.5
Multiplet (d, t, dd, etc.)
Dependent on substitution pattern and electronic nature of substituents.
Hydroxyl (-OH)
4.0 - 10.0
Broad Singlet
Chemical shift is highly variable and concentration/solvent dependent. Disappears upon D₂O exchange.
Alkyl Substituents
0.8 - 4.0
Varies
Chemical shifts depend on the proximity to the aromatic ring and other functional groups.
¹³C-NMR Spectral Features
The ¹³C-NMR spectrum provides complementary information for structural elucidation. Due to the symmetry of many substituted phenols, the number of signals observed can be less than the total number of carbon atoms.[11]
Ipso-Carbon (C-OH): The carbon atom bonded to the hydroxyl group is the most deshielded aromatic carbon, typically appearing in the range of 150-160 ppm.[5]
Substituent Effects: The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic properties of the substituents. These effects are generally predictable and can be used to confirm the substitution pattern.
Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Carbons in Substituted Phenols
Carbon Type
Chemical Shift (δ, ppm)
Notes
ipso-Carbon (C-OH)
150 - 160
The most downfield aromatic carbon signal.
Aromatic Carbons (C-Ar)
110 - 140
Chemical shifts are influenced by the position and nature of substituents.
Alkyl Substituent Carbons
10 - 60
Dependent on the specific alkyl group.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.[12][13][14][15][16]
Protocol 1: Standard Sample Preparation for ¹H and ¹³C-NMR
Weighing the Sample: Accurately weigh 5-20 mg of the substituted phenol for ¹H-NMR and 20-50 mg for ¹³C-NMR into a clean, dry vial.[16]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[12] Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the solubility of the analyte.[15]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12]
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Filtering (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][16]
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general guidelines for acquiring 1D ¹H and ¹³C-NMR spectra. Instrument-specific parameters may need to be optimized.
Protocol 2: ¹H-NMR Data Acquisition
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
Number of Scans (NS): 8-16 scans are usually sufficient for a good signal-to-noise ratio.
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Integrate the signals to determine the relative number of protons.
Protocol 3: ¹³C-NMR Data Acquisition
Instrument Setup: Use the same locked and shimmed sample as for the ¹H-NMR experiment.
Acquisition Parameters:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
Number of Scans (NS): A larger number of scans (e.g., 128-1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.
Relaxation Delay (D1): A delay of 2-5 seconds is recommended for quantitative analysis, although shorter delays are often used for routine spectra.
Data Processing:
Apply a Fourier transform to the FID.
Phase the spectrum.
Calibrate the chemical shift scale using the solvent signal.
Visualization of Key Concepts
Advanced NMR Techniques for Complex Structures
For more complex substitution patterns or in cases of significant signal overlap in 1D spectra, 2D NMR techniques are invaluable.[17][18][19]
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities.[17][19]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[17][19]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the carbon skeleton.[17][18][19]
The application of these techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, leading to a definitive structural elucidation.[2][17]
Conclusion
¹H and ¹³C-NMR spectroscopy are indispensable tools for the characterization of substituted phenols. A thorough understanding of chemical shifts, coupling constants, and substituent effects allows for the detailed interpretation of NMR spectra and the unambiguous determination of molecular structure. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to confidently apply NMR spectroscopy in their work with this important class of compounds. For complex cases, the strategic application of 2D NMR techniques can provide the necessary resolution and connectivity information for complete structural assignment.
References
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]
Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Abraham, M. H., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843. [Link]
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]
Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
University of Regensburg. Spin-Spin Coupling. [Link]
University College London. Sample Preparation. [Link]
Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-201. [Link]
Del Bene, J. E., & Williams, J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784-789. [Link]
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635. [Link]
Farrugia, C., et al. (2020). Application of 1 H and 13 C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708. [Link]
Novikov, N. A., et al. (1986). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Polymer Science U.S.S.R., 28(3), 678-686. [Link]
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
Ragan, M. A. (1984). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 62(12), 2640-2645. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Iowa State University. NMR Sample Preparation. [Link]
Application Notes and Protocols: 2-Methyl-4-(4-methylphenyl)phenol as a Novel Ligand in Coordination Chemistry
Authored by: [Your Name/Gemini Assistant], Senior Application Scientist Introduction 2-Methyl-4-(4-methylphenyl)phenol is a biaryl phenol derivative with significant potential as a ligand in coordination chemistry. Its s...
2-Methyl-4-(4-methylphenyl)phenol is a biaryl phenol derivative with significant potential as a ligand in coordination chemistry. Its structure, featuring a phenolic hydroxyl group and a sterically influencing methyl group ortho to it, combined with the extended aromatic system of the 4-methylphenyl substituent, makes it an intriguing candidate for the formation of stable metal complexes. The electronic properties of the ligand can be tuned through modifications of the phenyl rings, offering a platform for designing catalysts and functional materials. This document provides a comprehensive guide to the synthesis of 2-Methyl-4-(4-methylphenyl)phenol and its application as a ligand in the formation of coordination complexes, with detailed protocols for researchers in chemistry and drug development.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties for 2-Methyl-4-(4-methylphenyl)phenol is provided below.
Property
Value
Source
Molecular Formula
C₁₄H₁₄O
N/A
Molecular Weight
198.26 g/mol
N/A
Appearance
Off-white to pale yellow solid (predicted)
N/A
Melting Point
Not available. Expected to be a solid at room temperature.
N/A
Solubility
Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
N/A
Spectroscopic Characterization Data (Predicted)
Technique
Expected Chemical Shifts/Bands
¹H NMR
Signals corresponding to aromatic protons, two distinct methyl group protons, and a phenolic hydroxyl proton.
¹³C NMR
Resonances for aromatic carbons, two methyl carbons, and a carbon bearing the hydroxyl group.
FT-IR (cm⁻¹)
A broad peak around 3200-3600 cm⁻¹ for the O-H stretch, and characteristic C-H and C=C aromatic stretches.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 2-Methyl-4-(4-methylphenyl)phenol
The synthesis of 2-Methyl-4-(4-methylphenyl)phenol can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yield and tolerance of a wide range of functional groups.[1] The reaction couples 4-bromo-2-methylphenol with (4-methylphenyl)boronic acid in the presence of a palladium catalyst.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 2-Methyl-4-(4-methylphenyl)phenol.
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-methylphenol (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
Inert Atmosphere: Seal the flask, and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-Methyl-4-(4-methylphenyl)phenol.
Application in Coordination Chemistry: Synthesis of a Generic Metal(II) Complex
The deprotonated form of 2-Methyl-4-(4-methylphenyl)phenol acts as an anionic monodentate or potentially a bridging bidentate ligand, coordinating to a metal center through its phenoxide oxygen. The following is a general protocol for the synthesis of a metal(II) complex. Schiff base metal complexes are widely studied in coordination chemistry for their diverse applications.[2]
Diagram of Complexation Workflow
Caption: General workflow for the synthesis of a metal complex.
Detailed Protocol for Metal(II) Complex Synthesis
Materials:
2-Methyl-4-(4-methylphenyl)phenol (Ligand, L)
A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)
Ethanol or Methanol
A suitable base (e.g., sodium hydroxide, triethylamine)
Diethyl ether
Procedure:
Ligand Solution: Dissolve 2-Methyl-4-(4-methylphenyl)phenol (2.0 eq) in ethanol in a round-bottom flask.
Deprotonation: Add a solution of the base (2.0 eq) in ethanol dropwise to the ligand solution and stir for 30 minutes at room temperature.
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of ethanol.
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution. A color change or precipitation may be observed, indicating complex formation.
Reaction: Stir the reaction mixture at room temperature or under reflux for 2-4 hours to ensure complete complexation.
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add a non-coordinating solvent like diethyl ether to induce precipitation.
Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
Characterization of the Metal Complex
The synthesized metal complex should be characterized to determine its structure and properties.
Technique
Purpose
FT-IR Spectroscopy
To confirm the coordination of the ligand to the metal center by observing shifts in the O-H and C-O stretching frequencies.
UV-Vis Spectroscopy
To study the electronic transitions within the complex, which can provide information about its geometry.
Elemental Analysis
To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Magnetic Susceptibility
To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
X-ray Crystallography
To determine the single-crystal structure of the complex, providing definitive information about its coordination geometry and bond lengths.
Potential Applications
Metal complexes of phenolic ligands have a wide range of applications. Schiff base metal complexes, in particular, have shown promise in various fields due to their novel structural features and properties.[2] Potential applications for complexes derived from 2-Methyl-4-(4-methylphenyl)phenol include:
Catalysis: As catalysts in various organic transformations, such as oxidation and polymerization reactions.
Biological Activity: As potential antimicrobial, antifungal, or anticancer agents. The biological activity of Schiff base complexes is a significant area of research.[3][4]
Materials Science: As building blocks for the development of new materials with interesting magnetic or optical properties.
Conclusion
2-Methyl-4-(4-methylphenyl)phenol represents a versatile and accessible ligand for coordination chemistry. The straightforward synthesis of the ligand via Suzuki-Miyaura coupling, combined with established protocols for complexation, opens the door for the exploration of a new family of metal complexes. The protocols and characterization data provided in this application note serve as a foundational guide for researchers to synthesize and investigate the properties and potential applications of these novel coordination compounds.
References
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (E)-4-METHYL-2-((PHENETHYLIMINO (PHENYL)METHYL)PHENOL AND ITS TRANSITION METAL COMPLEXES, CHARACTERIZATION AND ELEC. Retrieved from [http://rasayanjournal.co.in/vol-10/issue-2/SYNTHESIS%20OF%20(E)-4-METHYL-2-((PHENETHYLIMINO%20(PHENYL)METHYL)PHENOL%20AND%20ITS%20TRANSITION%20METAL%20COMPLEXES,%20CHARACTERIZATION%20AND%20ELEC.pdf]([Link]
International Journal of Novel Research and Development. (2023, June). SYNTHESIS AND CHARACTERIZATION OF 2-[(4-METHOXY-PHENYLIMINO)-METHYL]- PHENOL LIGAND WITH Ni(II) COMPLEX. Retrieved from [Link]
Journal of Xi'an Shiyou University, Natural Science Edition. (2024, June 6). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Char. Retrieved from [Link]
2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-31-9), a highly functionalized biphenyl derivative, serves as a critical building block in the development of next-generation organic electronic materials. While the parent biphenyl molecule offers excellent
π
-conjugation for charge transport, it is highly prone to crystallization—a fatal flaw for thin-film organic devices.
The strategic placement of methyl groups in 2-Methyl-4-(4-methylphenyl)phenol fundamentally alters its solid-state behavior:
Steric Hindrance & Morphological Stability: The methyl substituents at the 2-position of the phenol ring and the 4-position of the adjacent phenyl ring induce a significant dihedral twist between the two aromatic rings. This steric bulk disrupts highly ordered intermolecular
π−π
stacking, thereby elevating the glass transition temperature (
Tg
) and locking the material into a stable, amorphous state necessary for OLED Hole Transport Layers (HTLs)[1].
Electronic Tuning: The electron-donating nature of the methyl groups subtly raises the Highest Occupied Molecular Orbital (HOMO) level, reducing the hole injection barrier from the anode.
Versatile Synthetic Anchor: The phenolic hydroxyl (-OH) group acts as a reactive site. It can be functionalized into a thiol (-SH) or phosphonic acid for Self-Assembled Monolayers (SAMs)[2], or etherified to attach polymerizable units for liquid crystalline (LC) semiconductors[3].
Application Workflow 1: Synthesis & Deposition of Amorphous Hole Transport Layers (HTLs)
Biphenyl-based derivatives are highly valued as core structures for OLED host and hole-transporting materials due to their ability to support high External Quantum Efficiencies (EQE)[1]. The following protocol details the integration of functionalized 2-Methyl-4-(4-methylphenyl)phenol into an OLED stack.
Step-by-Step Methodology
Precursor Functionalization:
React the phenolic -OH of 2-Methyl-4-(4-methylphenyl)phenol with a selected diarylamine via Buchwald-Hartwig cross-coupling (using a Pd(dba)
2
catalyst and P(t-Bu)
3
ligand) to yield a bulky, triarylamine-biphenyl HTL monomer.
Substrate Preparation (Causality Focus):
Clean Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
Why? Follow immediately with a 20-minute UV-Ozone treatment. UV-Ozone not only removes residual organic contaminants but also enriches the ITO surface with oxygen, increasing its work function from ~4.4 eV to ~4.7 eV. This reduces the energy barrier for hole injection into the HTL.
Vacuum Thermal Evaporation (VTE):
Transfer the substrates to a high-vacuum chamber (
<10−6
Torr). Evaporate the synthesized biphenyl-HTL at a strictly controlled rate of 1.0 Å/s until a 40 nm film is achieved.
Why? A slow, controlled deposition rate prevents Volmer-Weber (island) growth. Because the methyl groups inherently prevent crystallization, the slow rate ensures the molecules settle into a perfectly smooth, continuous amorphous film, preventing electrical shorts and dark spots in the OLED.
Application Workflow 2: Electrode Work-Function Tuning via Self-Assembled Monolayers (SAMs)
Biphenyl-4-ol derivatives are extensively utilized to form densely packed SAMs on inorganic electrodes[2]. The fabrication of thiol-terminated surfaces using aromatic SAMs demonstrates the versatility of the biphenyl backbone in bridging metal electrodes with organic active layers[4].
Step-by-Step Methodology
Anchor Modification:
Convert the phenolic -OH of the target molecule into a thiol (-SH) group via a Newman-Kwart rearrangement to create a biphenyl-thiol SAM precursor.
SAM Deposition:
Prepare a 1.0 mM solution of the biphenyl-thiol derivative in anhydrous ethanol. Submerge freshly deposited Gold (Au) or cleaned ITO electrodes into the solution for 24 hours inside a nitrogen-filled glovebox.
Rinsing and Annealing (Causality Focus):
Remove the electrodes and rinse with copious amounts of anhydrous ethanol, followed by drying under a gentle N
2
stream.
Why? Rinsing removes weakly bound, physisorbed multilayers, leaving only the strongly chemisorbed (Au-S) monolayer.
Subsequently, anneal the substrates at 80°C for 10 minutes.
Why? Thermal annealing provides the kinetic energy required for the biphenyl molecules to undergo structural rearrangement, resulting in a densely packed, highly oriented monolayer with a uniform tilt angle, which maximizes the interfacial dipole moment.
Quantitative Data Presentation
The table below summarizes the comparative electronic and morphological properties of a synthesized Methyl-Biphenyl HTL derivative versus the industry-standard NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).
Prevents grain boundary formation and leakage currents.
Self-Validating Quality Control Systems
To ensure the scientific integrity of the fabricated layers, the following self-validating checks must be integrated into the protocol:
For SAM Formation: Utilize X-ray Photoelectron Spectroscopy (XPS) . The presence of a distinct S 2p peak at ~162 eV confirms the formation of a chemisorbed thiolate species (Au-S bond), while the absence of a peak at ~164 eV validates that no unbound, physisorbed thiols remain[2]. Additionally, Contact Angle Goniometry should show a shift to a more hydrophobic state (contact angle > 75°) due to the exposed methyl groups.
For Amorphous HTL Films: Employ Atomic Force Microscopy (AFM) in tapping mode. A successfully deposited amorphous film should exhibit a Root Mean Square (RMS) surface roughness of
<1.0
nm. Any value
>2.0
nm indicates micro-crystallization or island formation, requiring a reduction in the VTE deposition rate.
Visualizing the Workflows and Mechanisms
Workflow for integrating 2-Methyl-4-(4-methylphenyl)phenol derivatives into organic electronics.
Energy level alignment and charge transport mechanism utilizing biphenyl-based SAMs and HTLs.
References
Charge Transport Properties of Single-Component and Binary Aromatic Self-Assembled Monolayers with Methyl and Trifluoromethyl Tail Groups | The Journal of Physical Chemistry C - ACS Publications.[Link]
Fabrication of Thiol-Terminated Surfaces Using Aromatic Self-Assembled Monolayers | Request PDF - ResearchGate.[Link]
Synthesis of liquid crystalline compounds containing thiol groups at both ends as reactive substituents and their immobilization | NII.[Link]
Application Note: Developing Antimicrobial Assays for Novel Biphenyl Compounds
Introduction: The Biphenyl Scaffold in Antimicrobial Discovery Biphenyl derivatives represent a highly versatile, privileged scaffold in modern antimicrobial drug discovery. Naturally occurring as plant defense phytoalex...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Biphenyl Scaffold in Antimicrobial Discovery
Biphenyl derivatives represent a highly versatile, privileged scaffold in modern antimicrobial drug discovery. Naturally occurring as plant defense phytoalexins (e.g., aucuparin)[1], the biphenyl core has been synthetically engineered into potent antimicrobial peptide (AMP) mimics[2] and dual-target inhibitors (e.g., LpxC/PD-L1)[3].
The mechanisms of action (MoA) for these compounds are remarkably diverse. While biphenylglyoxamide-based AMP mimics primarily act by electrostatically binding to anionic bacterial membranes to induce pore formation[2], other chlorinated biphenyls (such as Triclocarban and PK150) exert their bactericidal effects by inhibiting specific intracellular targets, such as demethylmenaquinone methyltransferase (MenG), effectively halting bacterial respiration[4].
To successfully develop these compounds from initial hits to lead candidates, researchers must employ a rigorous, self-validating cascade of phenotypic and mechanistic assays. This application note details the critical protocols and the underlying causality required to evaluate novel biphenyl antimicrobials.
Strategic Assay Workflow
Caption: Strategic workflow for evaluating the antimicrobial efficacy and MoA of biphenyl compounds.
Causality & Design:
To ensure global reproducibility and clinical translatability, primary phenotypic screening must adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[5][6]. Because polyhydroxylated or halogenated biphenyls often exhibit poor aqueous solubility[2], Dimethyl Sulfoxide (DMSO) is utilized as the primary vehicle. However, the final assay concentration of DMSO must be strictly maintained at
≤
1% (v/v) to prevent solvent-induced outer membrane permeabilization, which would yield false-positive growth inhibition.
Self-Validating System:
This protocol is designed as a closed, self-validating loop. It mandates a sterility control (media only) to rule out contamination, a growth control (media + bacteria + 1% DMSO) to ensure the vehicle is non-toxic, and a Quality Control (QC) reference strain (e.g., E. coli ATCC 25922) tested against a known antibiotic standard (e.g., ciprofloxacin) to confirm the assay's dynamic range and metabolic health of the inoculum.
Step-by-Step Methodology
Inoculum Standardization: Isolate 3–5 morphologically identical colonies from an overnight agar plate. Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately
1.5×108
CFU/mL)[5].
Broth Preparation: Dilute the standardized suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working inoculum of
1×106
CFU/mL.
Compound Titration: In a sterile 96-well U-bottom microtiter plate, prepare 2-fold serial dilutions of the biphenyl compound in 100% DMSO.
Inoculation: Transfer 2 µL of the serially diluted compounds into 98 µL of CAMHB in the test wells. Add 100 µL of the working bacterial inoculum to each well. (Final well volume = 200 µL; Final bacterial concentration =
5×105
CFU/mL; Final DMSO = 1%)[5].
Incubation & Analysis: Incubate the plates at 37°C for 16–20 hours under aerobic conditions. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the biphenyl compound that completely inhibits visible bacterial growth[6].
Core Protocol 2: Mechanism of Action - Membrane Permeability
Causality & Design:
Many biphenyl compounds, particularly AMP mimics, exert their bactericidal effect via facial amphiphilicity, inserting into and disrupting the bacterial cell membrane[2]. To quantify this MoA, we utilize the SYTOX Green membrane permeability assay. SYTOX Green is an unsymmetrical cyanine dye carrying three positive charges, rendering it completely impermeable to intact live cells[7]. Upon membrane compromise, the dye rapidly enters the cytoplasm, intercalates with nucleic acids, and exhibits a >500-fold enhancement in fluorescence[7][8]. This provides a vastly superior signal-to-noise ratio compared to traditional propidium iodide (PI) assays[7].
Expert Insight: Washing cells in HEPES buffer rather than Phosphate-Buffered Saline (PBS) is critical. Phosphate ions can precipitate with certain cationic biphenyl derivatives, artificially lowering the effective compound concentration and masking membrane-disrupting activity.
Self-Validating System:
The assay includes an untreated negative control to establish baseline membrane dynamics, and a positive control (e.g., Polymyxin B or Melittin at 4× MIC) to define 100% maximum permeabilization.
Step-by-Step Methodology
Cell Cultivation: Grow the target bacterial strain in CAMHB to the mid-logarithmic growth phase (OD600 ≈ 0.4–0.6).
Buffer Exchange: Harvest the cells by centrifugation (5000 × g for 10 minutes at room temperature). Carefully decant the supernatant and resuspend the pellet in 10 mM HEPES buffer (pH 7.2) supplemented with 100 mM NaCl to an OD600 of 0.5.
Dye Loading: Add SYTOX Green nucleic acid stain to the bacterial suspension to achieve a final concentration of 5 µM. Incubate the suspension in the dark for 15 minutes at room temperature to allow for baseline stabilization[8].
Assay Assembly: In a 96-well black, clear-bottom microplate, dispense 50 µL of the biphenyl compound (prepared in HEPES buffer at 1×, 2×, and 4× MIC). Add 50 µL of the dye-loaded bacterial suspension to each well.
Kinetic Measurement: Immediately place the plate into a fluorescence microplate reader. Monitor fluorescence kinetically (Excitation: 488 nm / Emission: 523 nm) every 2 minutes for 60 minutes at 37°C[7].
Data Presentation: Quantitative Assay Summary
To accurately profile lead candidates, phenotypic MIC data must be synthesized with mechanistic fluorescence data. The table below demonstrates how to structure and interpret the dual-assay outputs for various classes of biphenyl compounds.
Compound Class / ID
Target Strain
MIC (µg/mL)
SYTOX Green Fluorescence (Fold Change vs. Control)
Primary Mechanism of Action
Biphenyl AMP Mimic (15a)
P. aeruginosa (ATCC 27853)
8.0
42.5x (Rapid influx < 5 min)
Membrane Depolarization & Pore Formation
Chlorinated Biphenyl (PK150)
S. aureus (ATCC 29213)
0.3
1.2x (No significant influx)
Intracellular Target (MenG Inhibition)
Biphenyl Hydroxamic Acid (12d)
E. coli (ATCC 25922)
2.0
2.1x (Slow, secondary influx)
Dual-Target (LpxC/PD-L1 Inhibition)
Polymyxin B (Positive Control)
P. aeruginosa (ATCC 27853)
1.0
55.0x (Immediate influx)
Outer/Inner Membrane Disruption
1% DMSO (Negative Control)
All Strains
>128
1.0x (Baseline)
N/A (Vehicle)
Mechanistic Pathway Analysis
Caption: Divergent mechanisms of action for biphenyl antimicrobials: membrane disruption vs. intracellular targeting.
References
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. clsi.org. 5
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. weebly.com.6
Applied and Environmental Microbiology. Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban. asm.org. 4
Molecules (MDPI). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. nih.gov. 1
ACS Infectious Diseases. Construction and Activity Evaluation of Biphenyl Hydroxamic Acid Dual-Target Antibacterial Inhibitor and Nanocarrier. acs.org. 3
International Journal of Molecular Sciences (MDPI). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. mdpi.com.2
Applied and Environmental Microbiology. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. nih.gov. 7
High-Resolution Mass Spectrometry (HRMS) for the Comprehensive Analysis of Phenolic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Phenolic compounds, a diverse group of plant secondary metabolites, are of significant interest in the pharmaceutical, nutraceu...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds, a diverse group of plant secondary metabolites, are of significant interest in the pharmaceutical, nutraceutical, and food industries due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] The structural complexity and vast number of phenolic species present in natural extracts pose a significant analytical challenge.[2][3] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the comprehensive identification and quantification of these compounds.[3][4] This application note provides an in-depth guide to the principles, experimental workflows, and data analysis strategies for the analysis of phenolic compounds using LC-HRMS. We will detail robust protocols for sample preparation, chromatographic separation, and HRMS data acquisition, emphasizing the causality behind experimental choices to ensure method integrity and reproducibility.
The Principle: Why HRMS is Essential for Phenolic Analysis
Standard mass spectrometry techniques measure the mass-to-charge ratio (m/z) of an ion to a nominal mass (an integer value). However, many different elemental compositions can result in the same nominal mass. HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, measure the m/z with extremely high accuracy (typically <5 ppm), providing the exact mass to several decimal places.[5][6]
This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For example, two phenolic compounds might have a nominal mass of 180 Da, but their unique elemental compositions (C₉H₈O₄ vs. C₁₀H₁₂O₃) would yield distinct exact masses that are easily resolved by HRMS. This high mass accuracy significantly increases confidence in compound identification and enables the determination of elemental formulas directly from the data.[6][7]
The Workflow: From Sample to Data
A successful HRMS analysis of phenolic compounds is a multi-stage process. Each stage must be carefully optimized to ensure the highest quality data. The overall workflow involves sample preparation, chromatographic separation, HRMS detection, and finally, data processing.
Figure 1: Overall LC-HRMS workflow for phenolic compound analysis.
Part I: Protocol for Sample Preparation
Rationale: The goal of sample preparation is to efficiently extract the target phenolic compounds from a complex matrix while removing interfering substances. The choice of solvent is critical; hydroalcoholic solutions, such as 80% methanol in water, are highly effective for a broad range of phenolics.[8][9] Acidification of the solvent (e.g., with 0.1% formic acid) helps to keep phenolic compounds in their protonated form, improving extraction efficiency and chromatographic peak shape.[8]
Homogenization: Weigh approximately 1-2 grams of the ground, dried sample material into a 50 mL centrifuge tube.[8]
Solvent Addition: Add 30 mL of extraction solvent (80% methanol / 20% water with 0.1% formic acid).[8]
Extraction: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature. Ultrasonication uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Centrifugation: Centrifuge the mixture at 8,000 rpm for 15-20 minutes at 4°C to pellet solid debris.[8]
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
Filtration: For LC-HRMS analysis, it is crucial to remove any remaining particulates. Filter the supernatant through a 0.22 µm syringe filter (PTFE or PVDF) into an HPLC vial. This prevents clogging of the delicate fluidic pathways of the LC system.[9]
Storage: If not analyzed immediately, store the extracts at -20°C to prevent degradation of the phenolic compounds.
Part II: Protocol for Chromatographic Separation
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard method for separating phenolic compounds prior to mass spectrometric analysis.[3][10] A C18 column is most commonly used, which separates compounds based on their hydrophobicity. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is necessary to resolve the wide variety of phenolics, from polar phenolic acids to more non-polar flavonoids, in a single run.[8][11]
Detailed Protocol: UHPLC Separation
System: UHPLC system coupled to an HRMS instrument.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Smaller particle sizes in UHPLC provide higher resolution and faster analysis times compared to traditional HPLC.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][11]
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Column Temperature: 35-40°C. Maintaining a constant column temperature ensures reproducible retention times.
Gradient Program:
0-2 min: 5% B
2-25 min: 5% to 95% B (linear gradient)
25-28 min: Hold at 95% B (column wash)
28-28.1 min: 95% to 5% B (return to initial conditions)
28.1-32 min: Hold at 5% B (column re-equilibration)
Part III: Protocol for HRMS Detection
Rationale: Electrospray ionization (ESI) is the preferred ionization technique for phenolic compounds as it is a soft ionization method that typically produces intact molecular ions.[12] Phenolic compounds readily lose a proton, making ESI in negative ion mode highly sensitive for their detection.[13] Data acquisition should be performed in two stages: a high-resolution full scan (MS1) to detect all ions and determine their accurate mass, followed by data-dependent MS/MS (dd-MS2) scans to obtain fragmentation data for the most abundant ions, which is crucial for structural elucidation.[1]
Detailed Protocol: HRMS Data Acquisition (Orbitrap-based)
Ionization Mode: ESI, Negative.
Capillary Voltage: 3.0 - 3.5 kV.
Sheath and Aux Gas Flow Rate: 40 and 10 (arbitrary units), respectively. These gases help to desolvate the ions as they enter the mass spectrometer.
Gas Temperature: 320°C.
MS1 Full Scan:
Resolution: 70,000 FWHM (Full Width at Half Maximum).
Scan Range: m/z 100–1000. This range covers the majority of common phenolic compounds.[8]
AGC (Automatic Gain Control) Target: 1e6.
Data-Dependent MS/MS (dd-MS2):
Activation: Trigger dd-MS2 scans for the top 5 most intense ions from the MS1 scan.
Resolution: 17,500 FWHM.
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40 eV. Using multiple collision energies ensures a wide range of fragments are generated.
Part IV: Data Processing and Analysis
Rationale: HRMS data analysis is a complex but powerful process. It transforms raw data into meaningful chemical information. The workflow involves detecting chromatographic peaks, generating potential elemental formulas from the accurate mass, and confirming identities by matching fragmentation patterns (MS/MS spectra) and retention times against spectral libraries or authentic standards.[1][13]
Figure 2: Workflow for qualitative data analysis and compound identification.
Step-by-Step Data Analysis Guide:
Peak Picking: Process raw data files using software (e.g., Thermo Xcalibur, Agilent MassHunter, or open-source tools like MZmine) to detect chromatographic peaks and create a list of features defined by m/z, retention time, and intensity.[13]
Formula Prediction: For each detected feature, the software uses the accurate mass to generate a list of possible elemental formulas within a specified mass tolerance (e.g., < 5 ppm).
Database Searching: The predicted formulas are searched against chemical databases (e.g., PubChem, Phenol-Explorer) to retrieve a list of candidate compounds.
MS/MS Spectral Matching: The experimental MS/MS fragmentation spectrum is compared against spectra from online libraries (e.g., MassBank, METLIN) or in-house libraries. A high similarity score provides strong evidence for the compound's identity.
Confirmation: The highest level of confidence is achieved by comparing the retention time and MS/MS spectrum of the unknown compound to that of an authentic chemical standard analyzed under the identical analytical conditions.[1]
Part V: Method Validation and Data Quality
To ensure that the analytical method is trustworthy and produces reliable, reproducible results, it must be validated.[14] Key validation parameters should be assessed according to international guidelines.[15]
Table 1: Key Method Validation Parameters for HRMS Analysis
Parameter
Description
Typical Acceptance Criteria
Reference
Linearity (R²)
The ability of the method to produce results that are directly proportional to the concentration of the analyte.
The closeness of repeated measurements, expressed as the relative standard deviation (RSD). Assessed for intra-day (repeatability) and inter-day (reproducibility).
The coupling of UHPLC with High-Resolution Mass Spectrometry provides an exceptionally powerful platform for the detailed analysis of phenolic compounds in complex matrices. The high mass accuracy and resolving power of HRMS allow for confident elemental formula determination, while data-dependent MS/MS acquisitions provide the structural information necessary for unambiguous identification. By following the robust and validated protocols detailed in this guide, researchers can achieve high-quality, reproducible data, accelerating scientific discovery in drug development and natural product research.
References
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]
Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. University of Tuscia. Available from: [Link]
Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO. Available from: [Link]
Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. SciSpace. Available from: [Link]
Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. ResearchGate. Available from: [Link]
Improving HPLC Separation of Polyphenols. LCGC International. Available from: [Link]
Separation of phenolic compounds by high-performance liquid chromatography with absorbance and fluorimetric detection. PubMed. Available from: [Link]
Comprehensive Identification of Plant Polyphenols by LC-MS. Springer Nature Experiments. Available from: [Link]
Isolation and Identification of Phenolic Compounds. IntechOpen. Available from: [Link]
Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. SpringerLink. Available from: [Link]
Protocol for the analysis of phenolic compounds using nano-liquid chromatography-mass spectrometry and Caco-2 assays: from the evaluation of the uptake to the enterocyte metabolism. ResearchGate. Available from: [Link]
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available from: [Link]
High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. Available from: [Link]
LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC. Available from: [Link]
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]
Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers. Available from: [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available from: [Link]
LC-HRMS fingerprinting and chemometrics for the characterization and classification of Lotus cultivars from Uruguay: a study on phenolic composition. Frontiers. Available from: [Link]
-OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. iMedPub. Available from: [Link]
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available from: [Link]
Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted andUntargeted Metabolomics. Semantic Scholar. Available from: [Link]
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Available from: [Link]
Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga. ResearchGate. Available from: [Link]
Untargeted UHPLC-HRMS Metabolomic Profiling of Cornus mas L. Fruits: Impact of Conventional and Emerging Extraction Methods on Phenolic Composition and Bioactivity. MDPI. Available from: [Link]
Analysis of Phenolic Compounds by LC-HRMS and Determination of Antioxidant and Enzyme Inhibitory Properties of Verbascum speciousum Schrad. ACG Publications. Available from: [Link]
Navigating the Synthesis of Alkylated Phenols: An Application Guide to Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of phenols is a cornerstone of electrophilic aromatic substitution, providing a direct pathway to a diverse array of substituted phenolic compounds. These products are not merely academic cu...
Author: BenchChem Technical Support Team. Date: March 2026
The Friedel-Crafts alkylation of phenols is a cornerstone of electrophilic aromatic substitution, providing a direct pathway to a diverse array of substituted phenolic compounds. These products are not merely academic curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] This guide offers an in-depth exploration of the experimental setup for this reaction, moving beyond a simple recitation of steps to elucidate the underlying principles that govern success. Herein, we dissect the reaction mechanism, navigate the choice of catalysts and reagents, and provide detailed protocols, all while emphasizing the practical wisdom that transforms a theoretical reaction into a reproducible laboratory procedure.
The Mechanistic Heart of the Reaction: An Electrophilic Aromatic Substitution
The Friedel-Crafts alkylation of phenols proceeds through a well-established electrophilic aromatic substitution mechanism.[3][4][5] The reaction is typically catalyzed by a Lewis acid, which serves to generate a carbocation or a carbocation-like complex from an alkylating agent.[3][4][6] This electrophile is then attacked by the electron-rich phenol ring.
The three fundamental steps are:
Formation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent (e.g., an alkyl halide) to form a carbocation.[3][4][6]
Nucleophilic Attack: The π electrons of the phenol ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[7][8]
Rearomatization: A base, often the conjugate base of the Lewis acid, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol.[4][7][8]
The hydroxyl group of the phenol is a strong activating, ortho-, para- directing group. This electronic influence dictates that the incoming alkyl group will preferentially add to the positions ortho and para to the hydroxyl group. The regioselectivity can often be tuned by judicious choice of reaction conditions and catalysts.
Key Experimental Parameters: A Scientist's Guide to Control
Successful Friedel-Crafts alkylation of phenols hinges on the careful control of several key experimental parameters. Each choice has a direct and often profound impact on yield, selectivity, and the prevention of common side reactions like polyalkylation.[9]
Choosing the Right Tool for the Job: Catalysts and Alkylating Agents
The selection of an appropriate Lewis acid catalyst is paramount. The reactivity of these catalysts can vary significantly, and the optimal choice depends on the specific phenol and alkylating agent being used.[6]
Catalyst Activity
Examples
Very Active
AlCl₃, AlBr₃, GaCl₃, SbF₅
Moderately Active
FeCl₃, SnCl₄, InCl₃
Mild
BCl₃, TiCl₄, ZnCl₂
Table 1: Relative Activity of Common Lewis Acid Catalysts.[6]
Alkylating agents are not limited to alkyl halides. Alkenes, alcohols, and even epoxides can serve as precursors to the electrophilic species.[7][10][11] The choice of alkylating agent can influence the reaction conditions required. For instance, the use of alkenes or alcohols often necessitates the presence of a protic acid co-catalyst.[6]
The Challenge of Regioselectivity and Polyalkylation
The activating nature of the hydroxyl group and the newly introduced alkyl group can lead to the formation of polyalkylated products.[9][12] To favor mono-alkylation, it is often advantageous to use a large excess of the phenol.[6]
Controlling the ortho versus para selectivity can be more challenging. Steric hindrance around the hydroxyl group can favor para substitution. However, specific catalysts and reaction conditions can be employed to enhance the formation of the ortho isomer. For instance, some solid acid catalysts have shown high ortho-selectivity.[2]
Embracing Greener Alternatives
Traditional Friedel-Crafts alkylation often relies on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride, leading to significant waste generation.[13][14] Modern synthetic chemistry is increasingly moving towards more sustainable approaches. The use of solid acid catalysts, such as zeolites, clays, and cation-exchange resins, offers several advantages, including easier separation, potential for reuse, and often milder reaction conditions.[2][13][15] These heterogeneous catalysts can also provide enhanced regioselectivity.[2][13]
Experimental Protocol: A Step-by-Step Guide to the Alkylation of Phenol with tert-Butyl Alcohol
This protocol details a representative procedure for the Friedel-Crafts alkylation of phenol using tert-butyl alcohol as the alkylating agent and sulfuric acid as the catalyst. This method is a classic example that illustrates the core principles of the reaction.
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sulfuric acid is highly corrosive.[16]
Materials:
Phenol
tert-Butyl alcohol
Concentrated Sulfuric Acid
Glacial Acetic Acid
Ice
Deionized Water
Diethyl ether
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Beakers
Graduated cylinders
Rotary evaporator
Melting point apparatus (for characterization)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of phenol in glacial acetic acid.[8] Place the flask in an ice bath and allow the solution to cool.
Addition of Alkylating Agent and Catalyst: To the cooled solution, slowly add tert-butyl alcohol.[8] Following this, add concentrated sulfuric acid dropwise while maintaining the temperature of the reaction mixture.[8]
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.[8] This will quench the reaction and precipitate the crude product.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[5]
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[12]
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude alkylated phenol.[5][12]
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.[17][18] For solid products, melt crystallization can also be an effective purification method.[17][18]
Troubleshooting and Considerations for Success
Moisture Sensitivity: Traditional Lewis acid catalysts like AlCl₃ are extremely hygroscopic and react violently with water.[19] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Carbocation Rearrangements: Primary and secondary alkyl halides are prone to carbocation rearrangements, which can lead to a mixture of products.[6][20] Using tertiary alkyl halides or alkylating agents that form stable carbocations can mitigate this issue.[5]
Dealkylation: Friedel-Crafts alkylation can be reversible, especially under harsh conditions, leading to dealkylation or transalkylation.[7][10] Careful control of reaction time and temperature is crucial.
Substrate Limitations: Aromatic rings with strongly electron-withdrawing groups or amino groups are generally unreactive in Friedel-Crafts alkylation.[6]
Conclusion
The Friedel-Crafts alkylation of phenols remains a vital transformation in organic synthesis. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for achieving high yields and selectivities. By carefully selecting catalysts and alkylating agents, controlling reaction conditions, and considering modern, greener alternatives, researchers can effectively harness this powerful reaction to synthesize a wide range of valuable alkylated phenolic compounds. This guide provides a foundational framework for both novice and experienced scientists to approach this reaction with confidence and a deep appreciation for the chemical principles at play.
QuickCompany. An Improved Process For Alkylation Of Phenols. [Link]
Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232–2235. [Link]
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]
Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(14), 1060-1068. [Link]
Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. [Link]
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
Majumder, S., & Trovato, T. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(92), 89806-89842. [Link]
European Patent Office. (2003, January 15). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1. [Link]
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
ChemRxiv. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
Royal Society of Chemistry. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. [Link]
Application Note: Purification of 2-Methyl-4-(4-methylphenyl)phenol by Column Chromatography
Introduction and Chemical Context 2-Methyl-4-(4-methylphenyl)phenol (also known as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol) is a structurally significant biphenyl intermediate utilized in the development of advanced materials...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
2-Methyl-4-(4-methylphenyl)phenol (also known as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol) is a structurally significant biphenyl intermediate utilized in the development of advanced materials and targeted therapeutics. The standard synthetic route for this molecule is the palladium-catalyzed 1 of 4-bromo-2-methylphenol and p-tolylboronic acid.
While the carbon-carbon bond formation is highly efficient, the downstream isolation of the unprotected biphenyl phenol presents distinct chromatographic challenges. This application note provides a field-proven, self-validating methodology for the purification of 2-methyl-4-(4-methylphenyl)phenol, focusing on overcoming the strong stationary-phase interactions inherent to phenolic compounds.
Mechanistic Insights: Overcoming the "Streaking" Phenomenon
When purifying unprotected phenols via normal-phase silica gel chromatography, researchers frequently encounter severe band tailing (streaking).
The Causality: Silica gel (
SiO2
) surfaces are densely populated with weakly acidic silanol groups (-SiOH). The hydroxyl group of 2-methyl-4-(4-methylphenyl)phenol acts as both a strong hydrogen-bond donor and acceptor. This interaction creates non-linear adsorption isotherms, causing the compound to drag across the column and co-elute with structurally similar impurities (e.g., unreacted 4-bromo-2-methylphenol).
The Solution: The addition of a volatile organic acid, such as 1% Acetic Acid (AcOH), to the mobile phase is a critical technique to passivate the column. The acetic acid competitively binds to the silanol sites and suppresses the ionization of the phenolic proton, resulting in sharp, symmetrical elution bands. This mechanistic approach is widely supported in the 2.
Caption: Logical relationship between mobile phase additives and chromatographic resolution of phenols.
Quantitative Data: Impurity Profile and TLC Optimization
Before initiating preparative column chromatography, it is imperative to establish a self-validating Thin-Layer Chromatography (TLC) system. Relying on a single solvent system often masks co-eluting impurities.
Table 1: Physical Properties of Target and Common Suzuki-Miyaura Impurities
Compound
Role in Synthesis
Polarity / Chromatographic Behavior
2-Methyl-4-(4-methylphenyl)phenol
Target Product
High polarity (Phenol), UV active
4-Bromo-2-methylphenol
Starting Material
High polarity (Phenol), UV active
p-Tolylboronic acid
Starting Material
Very high polarity, streaks heavily
4,4'-Dimethylbiphenyl
Homocoupling Byproduct
Non-polar, elutes near solvent front
Palladium Black / Ligands
Catalyst Residue
Highly non-polar (ligands) to insoluble
Table 2: TLC Solvent System Optimization (Silica Gel 60 F254)
Solvent System (v/v)
Target
Rf
4-Bromo-2-methylphenol
Rf
Spot Morphology
Hexane / EtOAc (80:20)
0.25
0.28
Severe streaking
Toluene / EtOAc (90:10)
0.30
0.32
Moderate streaking
Hexane / EtOAc / AcOH (80:19:1)
0.35
0.40
Sharp, circular spots
Toluene / EtOAc / AcOH (90:9:1)
0.38
0.45
Sharp, excellent resolution
Expert Insight: While Hexane/EtOAc is standard, substituting Hexane with Toluene enhances
π−π
interactions with the biphenyl system, providing superior resolution between the monocyclic starting material and the bicyclic product.
Experimental Workflow and Step-by-Step Protocol
Caption: Experimental workflow for the isolation and purification of 2-methyl-4-(4-methylphenyl)phenol.
Step 1: Preparation of the Crude Mixture (Dry Loading)
Causality: Suzuki coupling mixtures contain palladium residues that can catalyze degradation or permanently stain the silica bed. Dry loading on Celite traps palladium black and prevents sample precipitation at the column head.
Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).
Add Celite 545 (approximately 2-3 times the mass of the crude mixture).
Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Ensure no residual solvent remains, as DCM will disrupt the initial non-polar elution bands.
Step 2: Column Packing and Equilibration
Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% AcOH. (Rule of thumb: 30-50 g of silica per 1 g of crude product).
Pour the slurry into the glass column, allowing it to settle under light positive air pressure.
Tap the column gently to ensure a uniform, tightly packed bed without channeling.
Carefully pour the dry-loaded Celite/crude mixture onto the flat surface of the silica bed.
Add a 1 cm protective layer of clean sand on top to prevent bed disruption during solvent addition.
Step 3: Gradient Elution
Causality: A step-gradient ensures non-polar homocoupling byproducts elute first, followed by the controlled elution of the target phenol.
Flush (Non-polar impurities): Elute with 2 column volumes (CV) of Hexane containing 1% AcOH. This removes 4,4'-dimethylbiphenyl and triphenylphosphine/ligand residues.
Gradient Step 1: Elute with 3 CV of Hexane / EtOAc / AcOH (90:9:1). Monitor the eluent via TLC.
Gradient Step 2 (Target Elution): Increase polarity to Hexane / EtOAc / AcOH (80:19:1). The target 2-methyl-4-(4-methylphenyl)phenol will elute in this window.
Collect fractions in test tubes sized appropriately for your scale (e.g., 20 mL tubes for a 1 g scale).
Step 4: Fraction Analysis and Recovery (Self-Validating System)
Trustworthiness: Relying solely on UV absorption is risky because boronic acids and phenols can have overlapping UV profiles. Orthogonal validation via chemical staining is required.
Spot each fraction on a TLC plate.
Visualize first under short-wave UV light (254 nm).
Dip the plate in Potassium Permanganate (
KMnO4
) stain and gently heat. Phenols are readily oxidized and will appear as bright yellow spots against a purple background, confirming the presence of the target compound.
Pool the fractions containing pure 2-methyl-4-(4-methylphenyl)phenol.
Concentrate under reduced pressure.
Pro-Tip for Acid Removal: To remove residual acetic acid (BP: 118°C), co-evaporate the product with toluene (2 x 10 mL) on the rotary evaporator, followed by high-vacuum drying for 12 hours to yield the pure solid.
References
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC, National Institutes of Health. Available at:[2]
Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. PMC, National Institutes of Health. Available at:[1]
Biaryl kinase inhibitors (US9902722B2). Google Patents. Available at:[3]
Application Note: Synthesis and Characterization of Salen-Type Schiff Bases Derived from 2-Methyl-4-(4-methylphenyl)phenol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the functionalization of 2-methyl-4-(4-methylphenyl)phenol into a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a comprehensive, self-validating protocol for the functionalization of 2-methyl-4-(4-methylphenyl)phenol into a tetradentate Schiff base ligand, emphasizing mechanistic causality and rigorous quality control.
Executive Summary
Biphenyl-derived Schiff bases and their corresponding transition metal complexes are highly valued in drug discovery for their antimicrobial and antineoplastic properties, as well as in materials science for asymmetric catalysis[1]. However, starting with a non-functionalized phenol such as 2-methyl-4-(4-methylphenyl)phenol (also known as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol) presents a unique synthetic challenge: the molecule lacks the requisite carbonyl group for imine condensation.
This application note details a two-stage synthetic architecture. First, we employ a regioselective, acid-catalyzed formylation to install an aldehyde group ortho to the phenolic hydroxyl. Second, we execute a thermodynamically driven condensation with a primary diamine (ethylenediamine) to yield a novel, sterically hindered Salen-type (N₂O₂) Schiff base ligand.
Mechanistic Causality & Pathway Design
To transform the starting phenol into a Schiff base, the workflow relies on two highly controlled organic transformations.
The starting material, 2-methyl-4-(4-methylphenyl)phenol, features a strongly activating hydroxyl group. Position 2 is blocked by a methyl group, and position 4 is occupied by a p-tolyl ring. This leaves position 6 as the sole available ortho site for electrophilic aromatic substitution.
Classical formylation methods (e.g., the Reimer-Tiemann reaction using CHCl₃/NaOH) often fail or produce dismal yields for bulky, sterically hindered biphenyls. Therefore, this protocol utilizes a Modified Duff Reaction [2]. By using hexamethylenetetramine (HMTA) in anhydrous trifluoroacetic acid (TFA), TFA acts as both a powerful solvent and an acid catalyst. The protonated HMTA ring-opens to expose a highly reactive iminium ion, which attacks the electron-rich aromatic ring. Subsequent hydrolysis yields the key intermediate: 2-hydroxy-3-methyl-5-(4-methylphenyl)benzaldehyde .
Step 2: Schiff Base Condensation (Azomethine Formation)
The synthesis of the Schiff base involves the nucleophilic addition of ethylenediamine to the newly installed carbonyl carbon of the salicylaldehyde derivative. This forms an unstable carbinolamine intermediate, which must undergo acid-catalyzed dehydration to form the stable azomethine (C=N) linkage [3].
Because imine formation is an equilibrium reaction, water must be actively removed from the system to drive the reaction to completion via Le Chatelier's principle. This is achieved by refluxing the mixture in toluene using a Dean-Stark apparatus , which allows for the continuous azeotropic removal of the water byproduct [4].
Workflow for the synthesis of Salen-type Schiff bases from a biphenyl precursor.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-3-methyl-5-(4-methylphenyl)benzaldehyde
This protocol establishes the necessary carbonyl precursor via a self-validating formylation.
Reagents:
2-Methyl-4-(4-methylphenyl)phenol: 1.98 g (10.0 mmol)
Hexamethylenetetramine (HMTA): 2.80 g (20.0 mmol, 2.0 eq)
Anhydrous Trifluoroacetic Acid (TFA): 15.0 mL
4M HCl (aqueous): 50 mL
Step-by-Step Methodology:
Assembly: In a thoroughly dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.98 g of 2-methyl-4-(4-methylphenyl)phenol and 2.80 g of HMTA.
Solvent Addition: Strictly inside a fume hood, slowly add 15.0 mL of anhydrous TFA. The mixture will initially form a thick slurry before dissolving into a deep yellow/orange solution.
Reflux: Heat the reaction mixture to 90°C in an oil bath and maintain reflux for 12 hours.
Causality Check: The extended time is required for the bulky biphenyl to fully react with the iminium intermediate.
Hydrolysis: Cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold 4M HCl and 50 g of crushed ice. Stir vigorously for 30 minutes to fully hydrolyze the benzylamine intermediate into the target aldehyde.
Extraction & Purification: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH is neutral, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation: Purify via recrystallization from hot ethanol. Monitor the product via TLC (Hexane:Ethyl Acetate 8:2); the product spot should illuminate brightly under 254 nm UV light and stain dark yellow with 2,4-DNP (confirming the aldehyde).
Protocol B: Synthesis of the Salen-Type Schiff Base Ligand
This protocol details the thermodynamically driven condensation to form the azomethine linkage.
Reagents:
2-Hydroxy-3-methyl-5-(4-methylphenyl)benzaldehyde (from Protocol A): 1.13 g (5.0 mmol, 2.0 eq)
Ethylenediamine: 0.15 g (2.5 mmol, 1.0 eq)
p-Toluenesulfonic acid (p-TsOH): 0.05 g (catalytic)
Anhydrous Toluene: 40 mL
Step-by-Step Methodology:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Reagent Loading: Dissolve 1.13 g of the synthesized aldehyde in 40 mL of anhydrous toluene. Add the catalytic p-TsOH.
Amine Addition: While stirring at room temperature, add 0.15 g of ethylenediamine dropwise. An immediate color change to deep yellow/orange will occur, indicating the initial formation of the carbinolamine intermediate.
Azeotropic Dehydration: Heat the mixture to reflux (approx. 110°C). Allow the reaction to proceed for 4–6 hours.
Causality Check: Monitor the Dean-Stark trap. The reaction is complete when water droplets cease to collect at the bottom of the trap (theoretical yield of water: ~90 µL).
Isolation: Cool the reaction to room temperature. The Schiff base will often precipitate directly from the toluene upon cooling. If not, concentrate the solvent to half its volume under reduced pressure and add cold hexane to induce crystallization.
Validation: Filter the bright yellow precipitate, wash with cold ethanol, and dry under vacuum.
Quantitative Data & Quality Control Checkpoints
To ensure the integrity of the synthesized compounds, empirical data must align with the theoretical spectroscopic checkpoints outlined below.
Table 1: Expected Yields and Physical Properties
Compound
Molecular Weight ( g/mol )
Expected Yield (%)
Physical Appearance
Melting Point (°C)
TLC R_f (Hex:EtOAc 8:2)
Intermediate Aldehyde
226.27
65 – 75%
Pale yellow needles
88 – 92
0.65
Schiff Base Ligand
476.61
80 – 85%
Bright yellow powder
175 – 180
0.40
Table 2: Spectroscopic Validation Checkpoints (IR and ¹H NMR)
Analytical Method
Intermediate Aldehyde (Protocol A)
Schiff Base Ligand (Protocol B)
Diagnostic Significance
FT-IR (ATR)
Sharp peak at ~1650 cm⁻¹ (C=O stretch)
Disappearance of 1650 cm⁻¹; New sharp peak at ~1620 cm⁻¹ (C=N stretch)
Confirms the elimination of water and formation of the azomethine bond.
¹H NMR (CDCl₃)
Singlet at ~9.90 ppm (1H, -CHO)
Disappearance of 9.90 ppm; New singlet at ~8.40 ppm (2H, -CH=N-)
Validates the conversion of the formyl proton to the imine proton.
¹H NMR (CDCl₃)
Singlet at ~11.20 ppm (1H, phenolic -OH)
Singlet shifted to ~13.50 ppm (2H, hydrogen-bonded -OH)
Confirms strong intramolecular hydrogen bonding between the phenolic OH and imine nitrogen.
Troubleshooting & Optimization
Incomplete Formylation: If TLC indicates unreacted starting phenol after 12 hours, ensure the TFA used is strictly anhydrous. Moisture in the TFA prematurely hydrolyzes the HMTA iminium intermediate, killing the electrophile.
Schiff Base Hydrolysis: Imine bonds are susceptible to hydrolysis in highly acidic aqueous environments. During the workup of the Schiff base, avoid washing with aqueous acids. If purification is required, recrystallization from absolute ethanol or acetonitrile is preferred over column chromatography, as silica gel can sometimes catalyze imine hydrolysis.
References
Bernardo, K., et al. (1996). Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts. Inorganic Chemistry. Available at:[Link]
Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Vespiary. Available at:[Link]
IntechOpen. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at:[Link]
Method
Advanced Quantitative Analysis of Phenol Derivatives via Reversed-Phase HPLC-UV: Method Development, Validation, and Application
Executive Summary Phenol derivatives—ranging from naturally occurring phenolic acids to industrial pollutants like chlorophenols and nitrophenols—require rigorous quantitative monitoring due to their environmental persis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenol derivatives—ranging from naturally occurring phenolic acids to industrial pollutants like chlorophenols and nitrophenols—require rigorous quantitative monitoring due to their environmental persistence and biological activity. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for this analysis. This application note provides drug development professionals and analytical scientists with a comprehensive, self-validating methodology for the extraction, separation, and quantification of complex phenolic mixtures.
Mechanistic Principles: The Causality of Chromatographic Choices
As analytical scientists, our method development is driven by the physicochemical properties of the target analytes. Phenol derivatives present unique chromatographic challenges that dictate our experimental design:
Mobile Phase pH and Ionization Control
Phenols are weak organic acids with pKa values typically ranging from 4.0 (e.g., 2,4-dinitrophenol) to 10.6 (e.g., 2,4-dimethylphenol). The pH of the mobile phase is the most critical parameter to optimize, as it directly governs the ionization state of the phenolic hydroxyl group. Separation is highly sensitive to pH because at low pH values, phenols are unionized due to the increase of protonation in the mobile phase, which dramatically improves resolution and retention on non-polar stationary phases[1]. If the pH is near or above the analyte's pKa, the molecule exists as a highly polar phenolate ion, leading to poor column interaction, early elution, and severe peak tailing.
Stationary Phase Selection
While traditional C18 columns are standard, pentafluorophenyl (PFP) columns offer orthogonal selectivity. The fluorinated aromatic ring of the PFP phase engages in
π−π
interactions, dipole-dipole interactions, and hydrogen bonding with the aromatic rings of phenol derivatives, successfully resolving critical pairs that co-elute on standard aliphatic phases.
UV Detection and Wavelength Optimization
The conjugated aromatic system of phenols provides strong UV absorbance. The UV/Vis detector of RP-HPLC is frequently fixed at 280 nm as the maximum wavelength (
λmax
) for the simultaneous determination of mixed phenolic compounds, as it effectively captures the
π→π∗
transitions of the aromatic ring[1]. However, the identification and quantification of phenolic compounds can be complex due to overlapping peaks; analyzing absorbance at multiple optimum UV wavelengths (e.g., 310 nm for nitrophenols) aids in resolving these analytical challenges[2].
Caption: Mechanistic influence of mobile phase pH on the ionization state and retention of phenols.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. This workflow integrates continuous quality control checks alongside Solid Phase Extraction (SPE) and HPLC analysis to ensure data integrity.
Phase 1: System Suitability and Quality Control (QC)
Before processing unknown samples, the analytical system must autonomously validate its performance:
Blank Injection: Inject the initial mobile phase to confirm a stable baseline and the absence of column carryover.
System Suitability Test (SST): Inject a mid-level standard mix (10 mg/L). The system is validated for use only if the resolution (
Rs
) between critical pairs is
>1.5
and the peak tailing factor (
Tf
) is
≤1.5
.
Calibration Linearity: Inject 5 to 7 calibration levels. The linear regression correlation coefficient (
R2
) must be
≥0.995
[3].
Phase 2: Sample Preparation via Solid Phase Extraction (SPE)
Environmental and biological matrices contain trace phenols amidst complex interferents. Polymeric SPE provides a simple and effective single cartridge method for the extraction and enrichment of multiple phenol compounds[3].
Acidification: Adjust 250 mL of the aqueous sample to pH 2.0 using 0.1 M phosphoric acid. Causality: This ensures all target phenols are fully protonated (neutral), maximizing their hydrophobic affinity for the SPE sorbent.
Conditioning: Pass 3 mL of HPLC-grade methanol followed by 3 mL of ultrapure water (pH 2.0) through the polymeric SPE cartridge at 1-2 mL/min. Do not allow the sorbent bed to dry.
Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 5 mL/min under a gentle vacuum.
Washing: Wash with 2 mL of ultrapure water to elute highly polar matrix interferents. Dry the cartridge under negative pressure (<-2.0 kPa) for 3 minutes.
Elution: Elute the retained phenol derivatives using 5 mL of methanol.
Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase and filter through a 0.22 μm PTFE syringe filter.
Caption: Step-by-step Solid Phase Extraction workflow for isolating phenol derivatives prior to HPLC.
Phase 3: Chromatographic Conditions
Analytical Column: Reversed-Phase C18 or PFP (250 mm × 4.6 mm, 5 μm).
Mobile Phase A: Ultrapure water buffered with 1% Acetic Acid (v/v) to maintain pH ~2.5.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
0–3 min: 5% B (Isocratic hold to focus polar phenols at the column head).
3–20 min: Linear gradient to 60% B.
20–30 min: Linear gradient to 95% B (Column wash).
30–35 min: Return to 5% B (Re-equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Thermostatting is mandatory to ensure retention time reproducibility).
Injection Volume: 10 μL.
Detection: UV at 280 nm.
Data Presentation: Method Validation Parameters
A properly developed method will demonstrate excellent linearity, sensitivity, and robustness. The method demonstrated good linearity over the range of 1-1000 ppm for various phenolic compounds with
R2
greater than 0.99, and highly accurate recoveries[4]. The table below summarizes the expected quantitative validation parameters for a panel of priority phenol derivatives using this protocol.
Phenol Derivative
pKa
Retention Time (min)
Linearity (
R2
)
LOD (μg/L)
LOQ (μg/L)
SPE Recovery (%)
Precision RSD (%)
Phenol
9.89
8.4
>0.999
0.20
0.60
92.4
2.1
4-Nitrophenol
7.08
12.1
>0.998
0.15
0.45
89.7
3.4
2-Chlorophenol
8.56
14.5
>0.999
0.18
0.55
95.2
1.8
2,4-Dinitrophenol
4.09
16.2
>0.995
0.50
1.50
85.3
4.5
2,4-Dimethylphenol
10.60
18.7
>0.999
0.10
0.30
98.1
1.2
Pentachlorophenol
4.92
26.3
>0.997
0.25
0.75
87.6
3.8
Analytical Note: Highly acidic compounds like 2,4-Dinitrophenol (pKa 4.09) serve as the ultimate test of system inertness and mobile phase buffering capacity. If peak tailing is observed for this compound, the analyst must verify the pH of Mobile Phase A.
References
Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products
Source: analis.com.my
URL:1
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC
Source: agilent.com
URL:3
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks
Source: nih.gov
URL:2
Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms
Source: nih.gov
URL:4
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Mechanistic Challenges
Biphenyl compounds—characterized by two phenyl rings connected by a single covalent bond—represent a critical class of pharmaceuticals, including widely prescribed angiotensin II receptor blockers (sartans like Valsartan and Telmisartan), non-steroidal anti-inflammatory drugs (NSAIDs), and emerging oncology therapeutics.
From a bioanalytical perspective, biphenyls present two distinct challenges:
Extreme Plasma Protein Binding: Due to their high lipophilicity, biphenyls typically exhibit >90% protein binding in human plasma (e.g., Valsartan is 94–97% bound)[1]. Failure to completely disrupt these drug-protein complexes during sample preparation leads to poor extraction recovery and high variability.
Matrix Suppression: Their hydrophobicity causes them to co-elute with endogenous phospholipids when analyzed on standard C18 columns, leading to severe ion suppression in the mass spectrometer.
This application note details a self-validating, highly robust LC-MS/MS method using Valsartan as a representative biphenyl model. By combining targeted acidic disruption of protein binding with the orthogonal selectivity of a biphenyl stationary phase, this protocol ensures maximum sensitivity and compliance with global regulatory standards.
Regulatory Grounding: Building a Self-Validating System
A bioanalytical method is only viable if it can consistently prove its own reliability. This protocol is architected to meet the stringent criteria set forth by the 2[2] and the globally harmonized 3[3].
To make the workflow self-validating , every analytical batch must be bracketed by Calibration Curve (CC) standards and interspersed with Quality Control (QC) samples at Low, Mid, and High concentrations. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS), such as Valsartan-d9, is mandatory. Because the SIL-IS perfectly co-elutes with the analyte, it experiences identical matrix effects and extraction losses, mathematically neutralizing these variables during quantification[1].
Figure 1. Core validation parameters and acceptance criteria per ICH M10 guidelines.
Method Development Rationale (The "Why")
Sample Preparation: Acidic Disruption + SPE
Direct protein precipitation (PPT) is insufficient for highly bound biphenyls. By adding a strong organic acid (2% Formic Acid) to the plasma prior to extraction, we protonate the basic amino acid residues on human serum albumin. This induces a conformational shift that physically ejects the bound biphenyl analyte. Once freed, the sample is loaded onto a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) cartridge, which efficiently traps the analyte while washing away salts and denatured proteins.
Chromatographic Selectivity: The Biphenyl Advantage
Standard C18 columns rely entirely on dispersive, hydrophobic interactions. However, biphenyl compounds possess rigid, planar aromatic rings. By utilizing a 4[4], we introduce orthogonal
π−π
and dipole-
π
interactions. This dual-retention mechanism selectively retains the aromatic analyte differently than aliphatic endogenous lipids, shifting the analyte's retention time out of the critical phospholipid suppression zones.
Step-by-Step Experimental Protocol
Reagents and Materials
Matrix: Human Plasma (K3EDTA).
Analytes: Valsartan (Target) and Valsartan-d9 (Internal Standard)[1].
Analytical Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent[4].
Sample Extraction Workflow
Aliquot: Transfer 100 µL of spiked human plasma into a 1.5 mL microcentrifuge tube.
Internal Standard: Add 10 µL of Valsartan-d9 working solution (500 ng/mL).
Acidic Disruption: Add 100 µL of 2% Formic Acid in MS-grade water. Vortex vigorously for 30 seconds to break protein-drug bonds.
SPE Conditioning: Pass 1 mL of Methanol followed by 1 mL of MS-grade Water through the HLB cartridge under low vacuum.
Loading: Apply the acidified plasma sample to the conditioned cartridge.
Washing: Wash with 1 mL of 5% Methanol in water. (Insight: This removes polar interferences without eluting the hydrophobic biphenyl).
Elution: Elute the target compounds using 1 mL of Acetonitrile:Methanol (50:50, v/v).
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Gradient Program:
0.0 – 0.5 min: 20% B
0.5 – 2.0 min: Linear ramp to 90% B
2.0 – 3.0 min: Hold at 90% B (Critical for column washing)
3.0 – 3.1 min: Return to 20% B
3.1 – 4.5 min: Re-equilibration at 20% B
Data Presentation & Acceptance Criteria
Table 1: Mass Spectrometry (MRM) Parameters for Biphenyl Case Study (Valsartan)
Quantification is achieved using an electrospray ionization (ESI) interface operating in positive mode[1].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Valsartan
436.2
291.2
60
25
Valsartan-d9 (IS)
445.3
291.2
60
25
Table 2: ICH M10 & FDA 2018 Acceptance Criteria for Method Validation
Validation Parameter
Regulatory Acceptance Criteria
Selectivity
Blank matrix interference must be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the IS.
Calibration Curve
Linear regression (R²) ≥ 0.99; ≥ 75% of non-zero standards must fall within ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision
Intra- and Inter-batch Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect
The CV of the IS-normalized Matrix Factor (MF) calculated from 6 independent plasma lots must be ≤ 15%.
Field Insights & Troubleshooting
Phospholipid Buildup: Even with SPE, late-eluting phospholipids can accumulate on the biphenyl column, causing baseline drift and sudden drops in sensitivity in subsequent injections. Solution: Strictly adhere to the 1-minute hold at 90% Mobile Phase B (2.0–3.0 min) to flush highly lipophilic matrix components before the next injection.
Isotope Cross-Talk: When using deuterated internal standards like Valsartan-d9, ensure the isotopic purity is >99%. Impure SIL-IS can contribute to the unlabelled analyte's MRM transition, artificially inflating the LLOQ and causing the assay to fail FDA selectivity criteria.
References
Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register (FDA 2018). Food and Drug Administration.
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency / International Council for Harmonisation.
Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. PubMed Central (PMC).
Selective and rapid LC-MS/MS method for the simultaneous quantitation of levodopa and carbidopa. Open Academic Journals Index (OAJI).
Overcoming steric hindrance in 2-Methyl-4-(4-methylphenyl)phenol synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this sterically hindered biaryl compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-Methyl-4-(4-methylphenyl)phenol presents a significant challenge due to steric hindrance around the coupling sites. The ortho-methyl group on the phenolic reactant and the para-methyl group on the phenyl coupling partner can impede the approach of the catalyst and the coupling components, leading to low yields, side reactions, and purification difficulties. This guide will focus on strategies to overcome these steric barriers, primarily within the context of the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to synthesize 2-Methyl-4-(4-methylphenyl)phenol is giving a very low yield. What are the likely causes?
A1: Low yields in this specific coupling are most often attributed to steric hindrance. The ortho-methyl group on the phenol ring can interfere with the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Other contributing factors can include suboptimal catalyst-ligand combination, inappropriate base or solvent selection, and catalyst deactivation.
Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids. It can be minimized by ensuring strictly anaerobic conditions, as oxygen can promote this side reaction. Additionally, using a less reactive boronic acid derivative, such as a pinacol boronate ester, can sometimes reduce homocoupling. Careful selection of the palladium catalyst and ligands is also crucial.
Q3: What is the best palladium catalyst and ligand combination for this sterically hindered coupling?
A3: For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally preferred.[4] Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu (e.g., Fuphos) are designed to stabilize the palladium center and facilitate the difficult reductive elimination step for hindered substrates.[4][5][6] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand.
Q4: Can I use other cross-coupling reactions besides the Suzuki-Miyaura?
A4: Yes, other cross-coupling reactions can be employed. The Negishi coupling, which uses organozinc reagents, is often more reactive and can be effective for sterically hindered substrates.[7] The Kumada coupling, utilizing Grignard reagents, is another powerful option, though it is less tolerant of functional groups.[8]
Q5: How do I effectively purify the final product from the reaction mixture?
A5: Purification can be challenging due to the presence of structurally similar byproducts. Column chromatography on silica gel is the most common method. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[9] Recrystallization can also be a viable option if a suitable solvent system can be identified.
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
Potential Cause
Troubleshooting Step
Rationale
Inefficient Catalyst System
Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4]
These ligands promote the formation of the active monoligated palladium species and facilitate the difficult reductive elimination step for sterically hindered substrates.[10]
Inappropriate Base
Test a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
The base plays a crucial role in the transmetalation step.[1] A stronger, non-nucleophilic base is often required for hindered couplings.
Suboptimal Solvent
Evaluate solvent systems like toluene, dioxane, or a mixture of an organic solvent with water.[9]
The solvent affects the solubility of the reactants and the stability of the catalytic species.
Low Reaction Temperature
Gradually increase the reaction temperature, monitoring for decomposition.
Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
Potential Cause
Troubleshooting Step
Rationale
Presence of Oxygen
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents thoroughly.
Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the boronic acid.
Reactive Boronic Acid
Consider using the corresponding boronate ester (e.g., pinacol ester) of p-tolylboronic acid.
Boronate esters often exhibit greater stability and can reduce the incidence of protodeboronation and homocoupling.
Incorrect Stoichiometry
Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent.
This can help to drive the desired cross-coupling reaction to completion.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol for 2-Methyl-4-(4-methylphenyl)phenol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-methylphenol (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature.
Add the catalyst pre-mixture to the Schlenk flask containing the reactants.
Add additional anhydrous toluene (8 mL) and degassed deionized water (1 mL) to the reaction flask.
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]
RSC Publishing. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
International Union of Crystallography. (2025, July 1). 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol. Retrieved from [Link]
ResearchGate. (2013, January). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Google Patents. US2370719A - Process for separating 2, 3, 6-trimethyl phenol and 2-methyl-4-ethyl phenol.
ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
Fiveable. Cross-Coupling Reactions Guide. Retrieved from [Link]
Google Patents. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
PubMed. (2008, January 4). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. Retrieved from [Link]
PubMed Central. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
MIT Open Access Articles. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) 2-O-Based Electrophiles. Retrieved from [Link]
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
ACS Publications. (2012, August 2). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Retrieved from [Link]
ResearchGate. Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). Retrieved from [Link]
PubMed Central. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
Google Patents. US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
PubMed. (2023, January 3). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Retrieved from [Link]
ResearchGate. Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. Retrieved from [Link]
Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
MDPI. (2021, November 5). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Retrieved from [Link]/reaction-design/micelle-catalysis)
Side reactions in the synthesis of 2-Methyl-4-(4-methylphenyl)phenol
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-(4-methylphenyl)phenol Welcome to the Technical Support Center. The synthesis of 2-methyl-4-(4-methylphenyl)phenol is typically achieved via a Suzuki-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-(4-methylphenyl)phenol
Welcome to the Technical Support Center. The synthesis of 2-methyl-4-(4-methylphenyl)phenol is typically achieved via a Suzuki-Miyaura cross-coupling between 4-bromo-2-methylphenol and 4-methylphenylboronic acid (p-tolylboronic acid). While this palladium-catalyzed C-C bond formation is a cornerstone of modern drug development, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic insights and actionable troubleshooting steps to mitigate protodeboronation, homocoupling, and dehalogenation.
Mechanistic Pathways & Side Reactions
To effectively troubleshoot, we must first understand where the catalytic cycle diverges into undesired pathways. The diagram below illustrates the core Suzuki-Miyaura cycle and the specific points where side reactions occur.
Caption: Catalytic cycle and branching pathways for common side reactions in Suzuki-Miyaura coupling.
Q1: I am observing a strong toluene peak in my LC-MS. Why is my boronic acid degrading, and how do I stop it?A1: Protodeboronation. The formation of toluene indicates the protodeboronation of 4-methylphenylboronic acid. In this side reaction, the C-B bond is cleaved by a proton source (often water) under basic conditions, replacing the boronate group with a hydrogen atom[1]. This is severely exacerbated by high temperatures and excessively strong aqueous bases[2][3].
Causality & Action: To mitigate this, you must reduce the rate of hydrolysis relative to the rate of transmetalation.
Switch to a weaker, anhydrous base such as suspended K₃PO₄ or Cs₂CO₃ in an aprotic solvent like 1,4-dioxane[3][4].
If aqueous conditions are strictly required for base solubility, lower the reaction temperature or switch the boron source to a more stable derivative, such as a pinacol ester (BPin), which slowly releases the active boronic acid into the catalytic cycle[3][5].
Q2: My reaction mixture contains significant amounts of 4,4'-dimethylbiphenyl. How can I prevent this homocoupling?A2: Oxidative Homocoupling. The generation of 4,4'-dimethylbiphenyl is the classic homocoupling side product of p-tolylboronic acid. This primarily occurs when molecular oxygen is present in the reaction mixture[6][7]. Oxygen acts as an oxidant, converting the active Pd(0) species into a Pd(II) peroxo complex that facilitates the transmetalation of two boronic acid molecules, which then reductively eliminate to form the dimer[4][8].
Causality & Action: Eliminating the oxidant and accelerating the desired cross-coupling pathway will suppress this dimer formation.
Implement rigorous degassing. Sparging the solvent with argon or nitrogen for 15–30 minutes, or utilizing the freeze-pump-thaw method, is absolutely critical[5][8].
Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) rather than a Pd(II) precatalyst (like Pd(OAc)₂) that requires in-situ reduction, as the reduction process itself can consume boronic acid and promote homocoupling[8].
Q3: I am losing my aryl halide starting material to o-cresol. What causes this dehalogenation?A3: Hydrodehalogenation. The conversion of 4-bromo-2-methylphenol to o-cresol is a hydrodehalogenation side reaction. After the oxidative addition of the aryl bromide to the Pd(0) center, the resulting Pd(II) complex can undergo beta-hydride elimination if a suitable hydride donor is present, followed by reductive elimination of the dehalogenated arene[6][7].
Causality & Action: Common hydride donors in Suzuki couplings include alcohol solvents (like ethanol or isopropanol) and certain amine bases[8].
Eliminate hydride sources by switching from alcoholic solvents to aprotic alternatives like toluene, THF, or 1,4-dioxane[8].
Ensure transmetalation is highly efficient so the Pd(II)-aryl intermediate reacts with the boronic acid before it can abstract a hydride. Increasing the concentration of the boronic acid slightly (e.g., 1.2 to 1.5 equiv) can help outcompete this pathway[6].
Data Presentation: Optimization of Reaction Components
To illustrate the causality of the troubleshooting steps discussed above, Table 1 summarizes the quantitative impact of various reaction parameters on the target yield and the distribution of side products.
Table 1: Impact of Reaction Conditions on Yield and Side Product Formation
Reaction Condition
Target Product Yield (%)
Protodeboronation (Toluene) (%)
Homocoupling (Dimer) (%)
Dehalogenation (o-Cresol) (%)
Pd(OAc)₂, Na₂CO₃, EtOH/H₂O, Air
42
15
28
15
Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Air
55
12
30
<2
Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Degassed
78
18
<2
<2
Pd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane, Degassed
92
<2
<2
<2
Note: The optimized condition (bottom row) systematically eliminates hydride sources (preventing dehalogenation), removes oxygen (preventing homocoupling), and utilizes a weaker base in an aprotic solvent (preventing protodeboronation).
Self-Validating Experimental Protocol
This optimized protocol incorporates the troubleshooting principles established above to maximize the yield of 2-methyl-4-(4-methylphenyl)phenol while suppressing side reactions.
Caption: Step-by-step self-validating experimental workflow for the cross-coupling synthesis.
Step-by-Step Methodology:
Preparation and Degassing (Critical for Homocoupling Prevention):
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol (1.0 equiv, 1.0 mmol) and 4-methylphenylboronic acid (1.2 equiv, 1.2 mmol). The slight excess of boronic acid compensates for any minor baseline protodeboronation[2].
Add anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) to the flask.
Seal the flask with a septum and purge with argon for 5 minutes.
Inject 1,4-dioxane (5 mL) that has been previously rigorously degassed via sparging with argon for 30 minutes[8].
Catalyst Addition:
Briefly open the flask under a positive flow of argon and quickly add the Pd(dppf)Cl₂ catalyst (0.05 equiv, 5 mol%). This bidentate catalyst provides an excellent balance of oxidative addition speed and stability against deactivation[2].
Reaction Execution & In-Process Control (IPC):
Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block[9].
Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot under argon, dilute in acetonitrile, and analyze via LC-MS. You should observe the product mass (m/z 198.1) with minimal peaks for toluene (m/z 92.1) or 4,4'-dimethylbiphenyl (m/z 182.1). If homocoupling is >5%, abort, discard, and re-evaluate the degassing procedure before repeating.
Workup and Isolation:
Upon complete consumption of the aryl bromide (typically 8–12 hours), cool the mixture to room temperature[4].
Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with distilled water (10 mL) and saturated aqueous NaCl (brine, 10 mL)[3].
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].
Purification:
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 2-methyl-4-(4-methylphenyl)phenol[3].
References
BenchChem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Technical Support. 2
BenchChem. "Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates." BenchChem Technical Support. 3
Journal of Medicinal Chemistry and Clinical Therapeutics. "Cross-Coupling Reactions Guide." JMCCT. 6
BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem Technical Support. 8
Yamamoto, Y. et al. "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction." Organic Process Research & Development, ACS Publications. 9
BenchChem. "Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde." BenchChem Technical Support. 4
Reddit Chempros. "How to approach choosing reaction conditions for Suzuki?" r/Chempros. 5
Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions with Phenols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Friedel-Crafts alkylation of phenols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Friedel-Crafts alkylation of phenols. Phenols are highly nucleophilic, and standard alkylation protocols often result in a messy mixture of O-alkylated products, mono-alkylphenols, and heavily polyalkylated byproducts.
This guide is designed to provide you with field-proven, mechanistically sound strategies to completely suppress polyalkylation, ensuring high yields of your target mono-alkylated pharmaceutical intermediates[1].
Diagnostic Workflow: Selecting Your Alkylation Strategy
Before proceeding to the bench, use the following diagnostic decision tree to determine the most thermodynamically and kinetically appropriate method for your specific target molecule.
Diagnostic workflow for selecting the optimal mono-alkylation strategy for phenols.
Q1: Why does phenol specifically suffer from severe polyalkylation during standard Friedel-Crafts alkylation?Causality: The hydroxyl (–OH) group of phenol is strongly electron-donating via resonance, making the ortho and para positions highly nucleophilic. When you successfully add an alkyl group to the ring, you are adding another electron-donating group. This makes the newly formed mono-alkylphenol more reactive than the starting phenol[2]. Consequently, the electrophile preferentially attacks the product rather than the starting material, leading to an uncontrollable cascade of di- and tri-alkylation.
Q2: What is the most reliable workaround for synthesizing primary mono-alkylated phenols?Causality: The Acylation-Reduction Strategy . Instead of using an alkyl halide, use an acyl chloride (Friedel-Crafts Acylation). The introduced acyl group (C=O) is strongly electron-withdrawing, which deactivates the aromatic ring against further electrophilic attack[2]. This acts as a thermodynamic "brake," stopping the reaction cleanly at monoacylation. You then reduce the ketone to an alkyl group using a Clemmensen or Wolff-Kishner reduction.
Q3: How can we achieve direct selective mono-alkylation for bulky groups (e.g., tert-butyl or cyclohexyl) without acylation?Causality: By utilizing shape-selective solid acid catalysts like H-BEA or FeY zeolites. The confined pore structures of these zeolites physically restrict the transition state space. While a mono-alkylated phenol can form within the pore, the transition state required to add a second bulky alkyl group is sterically forbidden[3]. Furthermore, in situ solid-state NMR studies reveal that when using alcohols (like cyclohexanol) over H-BEA, alkylation only proceeds after dehydration to the olefin, tightly controlling the concentration of the reactive carbenium ion and preventing runaway polyalkylation[3].
Protocol A: The Acylation-Reduction Strategy (For Primary Alkyl Phenols)
This protocol relies on electronic deactivation to prevent polyalkylation. It is a self-validating system: the intermediate's polarity shift guarantees the reaction's success.
Step 1: Friedel-Crafts Acylation
In a flame-dried flask under N₂, dissolve phenol (1.0 eq) in anhydrous dichloromethane (DCM).
Add anhydrous AlCl₃ (1.2 eq). Note: The slight excess is required because the Lewis acid coordinates with the phenol's oxygen lone pairs.
Cool to 0 °C and dropwise add the acyl chloride (1.05 eq).
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The monoacylated product will have a significantly lower
Rf
value than the starting phenol due to the polar carbonyl group. The absence of multiple low-
Rf
spots confirms the complete suppression of polyacylation.
Quench carefully with ice-cold 1M HCl, extract with DCM, dry over MgSO₄, and concentrate.
Step 2: Clemmensen Reduction
Suspend zinc amalgam (Zn(Hg)) in concentrated HCl.
Add the isolated monoacylphenol and heat to reflux for 4-6 hours.
Self-Validation (TLC/IR): The reaction is complete when the UV-active ketone spot disappears on TLC, or when the strong C=O stretch (~1680 cm⁻¹) vanishes from the crude IR spectrum, yielding the pure mono-alkylphenol.
Protocol B: Direct Alkylation using Shape-Selective Zeolite Catalysis (For Bulky Alkyl Phenols)
This protocol uses steric confinement to halt polyalkylation, eliminating the need for toxic, stoichiometric AlCl₃[1].
Catalyst Activation: Calcine H-BEA zeolite (Si/Al = 75) at 400 °C for 4 hours to remove adsorbed water and activate the Brønsted acid sites.
Reaction Setup: In a pressure tube or autoclave, combine phenol (5.0 eq, excess acts as solvent and further suppresses polyalkylation), the alkylating agent (e.g., cyclohexene, 1.0 eq), and the activated H-BEA catalyst (10 wt% relative to olefin).
Heating: Seal and heat to 130 °C for 6 hours under rigorous stirring.
Self-Validation (Heterogeneous Confirmation): Filter the hot mixture to remove the zeolite. To prove the reaction is strictly heterogeneous (and thus shape-selective), take a portion of the hot filtrate and continue heating it without the catalyst; no further conversion should occur.
Wash the catalyst with ethanol for reuse, and purify the filtrate via vacuum distillation to recover the excess phenol and isolate the mono-alkylated product.
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes when applying these strategies compared to standard control conditions.
Strategy
Reagents / Catalyst
Mono-Alkylation Yield
Polyalkylation %
Key Mechanism of Control
Direct FC Alkylation (Control)
Phenol, R-Cl, AlCl₃
30 - 40%
> 40%
None (Product is highly activated)
Acylation-Reduction
Phenol, R-COCl, AlCl₃, Zn(Hg)/HCl
85 - 95%
< 1%
Electronic: Acyl group strongly deactivates the ring[2].
LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Organic Chemistry (Wade). URL:[Link]
Anthopoulos, K., Michailidis, S., Thomaidou, Z., Vogiatzaki, L., & Kokkinos, N. C. "Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds." ChemEngineering 2026, 10(3), 36. URL:[Link]
Zhao, Z., Shi, H., Wan, C., Hu, M. Y., Liu, Y., Mei, D., Camaioni, D. M., Hu, J. Z., & Lercher, J. A. "Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy." Journal of the American Chemical Society, 2017, 139(27), 9178-9185. URL:[Link]
Troubleshooting low yields in the synthesis of 4-methylphenol from toluene
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-methylphenol (p-cresol) from toluene. This guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-methylphenol (p-cresol) from toluene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. We will delve into the critical parameters, common pitfalls, and scientifically-grounded solutions to help you optimize your experimental outcomes.
This guide primarily focuses on the most common and established industrial method: the sulfonation of toluene followed by alkali fusion. An alternative route via diazotization of p-toluidine is also discussed.
Troubleshooting Guide: The Sulfonation-Alkali Fusion Pathway
This section addresses specific, common problems encountered during the synthesis of p-cresol via the sulfonation of toluene and subsequent alkali fusion.
Question 1: My sulfonation reaction produced a dark, tarry, or black mixture with a low yield of the desired p-toluenesulfonic acid. What went wrong?
Answer:
This is a classic sign of overheating during the sulfonation step. The sulfonation of toluene is highly exothermic, and improper temperature control can lead to polysulfonation and oxidative side reactions, resulting in the formation of ditolyl sulfones and other colored, tarry byproducts.[1][2]
Causality and Expert Insights:
Reaction Temperature: The temperature of the sulfonation reaction directly influences both the rate of reaction and the isomer distribution. Temperatures exceeding 150°C can cause the reaction mass to darken and degrade.[2] For optimal yield and selectivity of p-toluenesulfonic acid, the reaction should be maintained at or below 120-130°C.[1]
Kinetic vs. Thermodynamic Control: Toluene sulfonation is a textbook example of kinetic versus thermodynamic product control.
Kinetic Control (Lower Temperatures, <100-120°C): At lower temperatures, the reaction is faster at the sterically more accessible para-position, leading to a higher proportion of p-toluenesulfonic acid. Some processes using sulfur trioxide can run at temperatures as low as 0°C to maximize para-selectivity, achieving o-/p-isomer ratios as low as 3:97.[1]
Thermodynamic Control (Higher Temperatures, >150°C): At higher temperatures, the sulfonation becomes reversible. The initially formed products can revert to toluene, which can then be re-sulfonated. Under these conditions, the more thermodynamically stable, but sterically hindered, meta-isomer is formed in significant quantities.[1]
Water Content: The water generated during the reaction dilutes the sulfuric acid, slowing the reaction down. To drive the reaction to completion, this water is often removed azeotropically with excess toluene.[1]
Recommended Actions:
Strict Temperature Monitoring: Use a reaction setup with efficient cooling (e.g., an ice bath) and a thermometer placed directly in the reaction mixture.
Controlled Reagent Addition: Add the sulfonating agent (e.g., concentrated sulfuric acid or oleum) slowly and portion-wise to the toluene to manage the exotherm.
Azeotropic Water Removal: If using sulfuric acid, employ a Dean-Stark apparatus to remove the water formed during the reaction, which helps to drive the equilibrium towards the products.[1]
Question 2: The alkali fusion step is sluggish, and the melt is not becoming fluid. My final yield is poor, with significant recovery of unreacted sodium p-toluenesulfonate. Why is this happening?
Answer:
This issue typically points to three critical errors in the fusion step: incorrect choice or ratio of alkali, presence of water, or improper temperature control. The alkali fusion is a nucleophilic aromatic substitution that requires aggressive, anhydrous conditions to proceed efficiently.
Causality and Expert Insights:
Choice of Alkali: Fusion with sodium hydroxide (NaOH) alone is often ineffective because it has poor solvent action on sodium p-toluenesulfonate.[3] Potassium hydroxide (KOH) is essential. It works well on its own or, for economic reasons, in mixtures with NaOH. A mixture containing at least 28% KOH is typically required for the melt to become sufficiently fluid and for the reaction to proceed.[3]
Temperature Profile: The fusion process has a specific temperature profile. The alkali should be melted first. The sodium p-toluenesulfonate is then added in portions. The temperature is gradually raised from ~270°C to 330-350°C.[1][3] It is around 330°C that the foaming subsides and the evolution of hydrogen begins, indicating the reaction is proceeding correctly.[3] If the temperature is too low, the reaction will not initiate. If it is too high, degradation can occur.
Anhydrous Conditions: The starting sodium p-toluenesulfonate must be thoroughly dry. Any water introduced will be converted to steam at the reaction temperature, which can cause dangerous sputtering and interfere with the fusion process. The neutralization step prior to fusion can introduce water, which must be evaporated.[4]
Recommended Actions:
Use a KOH/NaOH Mixture: Ensure your alkali mixture contains a sufficient proportion of potassium hydroxide to create a fluid, reactive melt.[3]
Pre-fuse the Alkali: Melt the KOH/NaOH mixture completely before slowly adding the dry sodium p-toluenesulfonate powder. This prevents the sulfonate salt from charring on hot spots before the alkali is molten.
Careful Temperature Ramp: Follow a gradual heating profile. Stir the mixture and raise the temperature slowly to the optimal range of 330-350°C.[1] The reaction is often complete in 2-3 hours under these conditions.[4]
Question 3: My final product contains significant amounts of m-cresol and o-cresol. How can I improve the purity of my p-cresol?
Answer:
The presence of isomeric impurities is a common challenge because their boiling points are nearly identical (p-cresol: 201.9°C, m-cresol: 202.2°C), making separation by standard distillation extremely difficult.[5] The root cause of isomer formation lies in the initial sulfonation step, but effective post-synthesis purification methods are available.
Causality and Expert Insights:
Sulfonation Conditions: As discussed in Question 1, high sulfonation temperatures promote the formation of the meta-isomer.[1] To maximize para-selectivity, use kinetically controlled conditions (lower temperatures).
Purification Strategy: Since distillation is ineffective, chemical separation methods are preferred. The most effective laboratory and industrial method is complexation crystallization . p-Cresol selectively forms a crystalline complex with certain agents, most commonly oxalic acid, which precipitates from a non-polar solvent like toluene.[5][6] The m-cresol isomer does not form this complex and remains in the mother liquor. The purified complex can then be isolated and decomposed to yield high-purity p-cresol.
Recommended Actions:
Optimize Sulfonation: Ensure your sulfonation is performed under kinetically controlled conditions (e.g., below 120°C) to minimize the formation of m-toluenesulfonic acid.[1]
Implement Complexation Crystallization: Use the detailed protocol below to purify your crude cresol mixture. This method can increase the purity of p-cresol to over 99%.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main reaction steps and stoichiometry for the sulfonation-alkali fusion synthesis?
The overall process involves four main stages: Sulfonation, Neutralization, Alkali Fusion, and Acidification.[1]
Caption: Overall workflow for p-cresol synthesis via sulfonation-alkali fusion.
Q2: What are common alternative synthesis routes to p-cresol?
The diazotization of p-toluidine is another well-established laboratory method.[3] This process involves converting the amino group of p-toluidine into a diazonium salt, which is then hydrolyzed to the corresponding phenol (p-cresol). While effective, this method involves potentially unstable diazonium intermediates, and modern continuous-flow methods are often recommended to enhance safety.[7][8]
Q3: What are the primary byproducts to look out for?
Besides the o- and m-cresol isomers, the main byproducts are formed at specific stages:
Sulfonation Stage: Ditolyl sulfones can form, especially if the reaction temperature is too high.[1]
Alkali Fusion Stage: Minor amounts of other phenols and xylenols can be generated.[1]
Q4: What is a reliable yield to expect for this synthesis?
A well-optimized laboratory synthesis following the sulfonation-alkali fusion pathway can achieve yields of 63-72% based on the starting sodium p-toluenesulfonate.[3] Industrial processes report overall yields of around 80% based on the initial toluene.[1] The diazotization route, when optimized in a continuous-flow setup, can achieve yields as high as 91%.[7]
Synthesis Stage
Parameter
Condition
Expected Outcome
Sulfonation
Temperature
120-130°C
High selectivity for p-isomer, minimizes charring.[1]
Protocol 1: Synthesis of p-Cresol via Sulfonation and Alkali Fusion
Adapted from Organic Syntheses, Coll. Vol. 1, p.175 (1941).[3]
A. Sulfonation of Toluene & Neutralization:
(This part is assumed to have been completed to yield sodium p-toluenesulfonate. For optimal results, follow literature procedures that emphasize temperature control below 130°C).[1]
B. Alkali Fusion of Sodium p-Toluenesulfonate:
Setup: In a cast-iron or stainless steel kettle, combine 1 kg of technical sodium hydroxide and 400 g of technical potassium hydroxide.
Melting: Carefully heat the mixture with stirring (a piece of iron pipe can be used) until the hydroxides are completely molten.
Cooling & Addition: Allow the fused mass to cool to 230°C. Begin slowly adding 600 g of dry, powdered technical sodium p-toluenesulfonate in portions. Add the solid slowly enough that the melt remains stirrable. The addition should take about 30 minutes, and the temperature will rise to about 270°C.
Fusion Reaction: After all the sulfonate has been added, raise the temperature to 330°C. The mixture will froth heavily. Continue heating and stirring. The foaming will suddenly cease at approximately 330°C, the melt will darken, and hydrogen gas will evolve. (Caution: Hydrogen is flammable) .
Completion: Once the evolution of hydrogen begins, the reaction is proceeding. Pour the thin, uniform melt into an iron tray and allow it to cool and solidify completely.
C. Acidification and Isolation:
Dissolution: Carefully break up the solidified product and dissolve it in 6-7 L of water in a large flask. This will generate significant heat.
Acidification: Slowly and with cooling, add a solution of concentrated sulfuric acid (~880 mL) in 2 L of water until the solution has a distinct odor of sulfur dioxide (SO₂), indicating it is acidic.
Steam Distillation: Immediately subject the hot, acidic solution to steam distillation. Continue distilling until a sample of the distillate gives only a slight precipitate with bromine water.
Extraction: Saturate the distillate (6-7 L) with sodium chloride (NaCl) to salt out the p-cresol. Separate the oily cresol layer.
Purification: Distill the crude oil under reduced pressure. Collect the fraction boiling at 95-96°C / 15 mmHg. The product should solidify upon cooling to a white crystalline mass. The expected yield is 200–230 g (63–72%).[3]
Protocol 2: Purification of Crude p-Cresol by Complexation
Adapted from CN104058936A and other sources.[5][6]
Complexation: In a reaction vessel, combine the crude cresol mixture with toluene (approximately 2.1 times the mass of the cresol). Add 1.0 molar equivalent of anhydrous oxalic acid relative to the estimated amount of p-cresol in the mixture.
Heating: Heat the mixture to 60-70°C with stirring and maintain this temperature for 1-2 hours.
Crystallization: Slowly cool the mixture to room temperature, then chill to approximately 5°C in an ice bath to induce crystallization of the p-cresol-oxalic acid complex. Let it stand for at least 1 hour.
Isolation: Filter the white crystalline precipitate via vacuum filtration. Wash the crystals sparingly with cold toluene to remove the mother liquor containing m-cresol.
Decomplexation: Transfer the purified complex to a clean vessel. Add water (approximately 2.5 times the mass of the complex). Heat the slurry to 50-80°C with vigorous stirring for 1-2 hours to decompose the complex.
Final Isolation: Transfer the hot mixture to a separatory funnel. The pure p-cresol will form the upper organic layer. Separate this layer. The lower aqueous layer can be extracted again with toluene to recover any residual product. Combine the organic layers and remove the toluene via distillation or rotary evaporation to yield purified p-cresol.
Caption: A decision-tree diagram for troubleshooting low p-cresol yields.
References
L. F. Fieser, "p-CRESOL," Organic Syntheses, Coll. Vol. 1, p.175 (1941); Vol. 3, p.25 (1923). [Link]
European Patent Office, "Process for producing p-cresol," EP 0074162 B1.
Chemcess, "Industrial Production Of Cresols," (September 20, 2025). [Link]
Google Patents, "Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid," CN1201776A.
Fishman, A., Tao, Y., & Wood, T. K. (2004). Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone. Applied and Environmental Microbiology, 70(9), 5225–5233. [Link]
Google Patents, "Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid," CN1067674C.
Scribd, "Synthesis of Cresol via Toluene Sulfonation." [Link]
Google Patents, "Catalytic synthesis method for preparing cresol by toluene one-step hydroxyl
Wang, K., et al. (2017). A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. Organic Process Research & Development, 21(10), 1546–1551. [Link]
Google Patents, "Method for separation and purific
ACS Publications, "A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization," (September 11, 2017). [Link]
ResearchGate, "Purification of p-Cresol, o-Cresol, m-Cresol, and 2,6-Xylenol from the Quaternary Mixture by Three-Phase Crystallization." [Link]
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 223-245. [Link]
Sciencemadness Discussion Board, "Methylenation of Toluene," (December 13, 2013). [Link]
Girolami Group Website, "p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni)." [Link]
Technical Support Center: HPLC Analysis of Phenolic Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in the analysis of phenolic compounds: peak tailing . An ideal chromatographic peak is a sharp, symmetrical Gaussian curve. Deviations from this, particularly when the latter half of the peak is broader than the first, are known as peak tailing.[1][2] This phenomenon compromises resolution, affects accurate quantification, and can obscure trace-level impurities.[1][2]
This document provides in-depth, experience-based solutions in a direct question-and-answer format to help you diagnose the root cause of peak tailing and restore the integrity of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: Why are my phenolic compound peaks tailing?
Peak tailing for phenolic compounds in reversed-phase HPLC is most often caused by unwanted secondary interactions between the analyte and the stationary phase. The primary culprits include:
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the hydroxyl groups of phenols via hydrogen bonding. This creates a secondary, non-hydrophobic retention mechanism that causes some analyte molecules to lag behind, resulting in a tail.[2][3][4]
Mobile Phase pH Issues: If the mobile phase pH is not adequately controlled, it can lead to multiple ionization states for both the phenolic analytes and the silanol groups, causing peak distortion.[5][6]
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix, system components, or sample can form chelates with certain phenolic structures (especially catechols), leading to significant tailing.[1][7]
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to distorted, tailing peaks.[2][8]
Q2: All my peaks are tailing, not just the phenolic ones. What's the problem?
If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than chemical. Common causes include:
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing peak distortion for all compounds.[3][8]
Extra-Column Volume: Excessive volume from wide-bore tubing or poorly made connections between the injector, column, and detector can lead to band broadening and tailing.[5][8]
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion.[9]
Q3: Can I fix peak tailing just by changing my mobile phase?
Yes, mobile phase optimization is one of the most powerful tools for resolving peak tailing. The most effective strategies are:
Lowering the pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase to a pH of ≤ 3 will suppress the ionization of acidic silanol groups, minimizing secondary interactions.[1][3][8]
Using a Buffer: Employing a buffer system helps maintain a stable pH throughout the analysis, ensuring consistent ionization states for your analytes and reproducible retention times.[8][10]
Increasing Ionic Strength: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask residual silanol interactions and improve peak shape.[8]
Q4: When should I consider replacing my HPLC column?
Consider replacing your column if:
You observe a sudden and irreversible degradation in peak shape and performance that cannot be resolved by flushing or backflushing.
The column has been subjected to harsh pH conditions (e.g., below pH 2 or above pH 8 for standard silica) for extended periods, which can damage the stationary phase.[2]
A void has formed at the column inlet, which is sometimes visible as a small depression in the packing material.[3]
You have confirmed that the issue is not related to the mobile phase, sample, or HPLC system hardware. A quick way to test this is to substitute the suspect column with a new one of the same type.[3]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Secondary Silanol Interactions
Secondary interactions with silanol groups are the most frequent cause of peak tailing for polar and ionizable compounds like phenols.[4] These interactions arise because the silica backbone of most reversed-phase columns is not perfectly covered by the C18 chains, leaving accessible, acidic silanol groups (Si-OH).[1]
Step 1: Understand the Mechanism
Phenolic compounds, being weakly acidic, can interact with these silanol sites through hydrogen bonding. At mobile phase pH values above ~4, the silanol groups begin to deprotonate to the anionic form (SiO-), which can then engage in strong ionic interactions with any positively charged analytes or act as strong hydrogen bond acceptors.[4][11] This creates a mixed-mode retention mechanism (hydrophobic + polar/ionic), leading directly to peak tailing.
Caption: Mechanism of secondary silanol interactions with phenols.
Step 2: Modify the Mobile Phase pH
The most effective way to combat silanol interactions is to control their ionization state by lowering the mobile phase pH.
Protocol: Add an acidic modifier to your aqueous mobile phase (Solvent A).
For LC-MS: Use 0.1% (v/v) formic acid. It is volatile and provides a pH of approximately 2.7, which is low enough to protonate the vast majority of silanol groups.
For UV Detection: You can use 0.1% formic acid or 0.05-0.1% trifluoroacetic acid (TFA). TFA is a stronger acid and an excellent ion-pairing agent that can significantly improve peak shape.[12][13] However, be aware that TFA can cause ion suppression in MS detectors and has strong UV absorbance below 250 nm.[14][15]
Step 3: Select an Appropriate Column
Modern HPLC columns are designed to minimize silanol activity.
Recommendation: Use a column packed with high-purity, Type B silica that is robustly end-capped. End-capping is a chemical process that converts many of the residual silanol groups into less polar, non-interactive ether groups.[3]
Alternative Phases: For highly polar phenols, consider a column with a polar-embedded stationary phase or a phenyl-hexyl phase. These offer alternative selectivities and can further shield the analytes from residual silanols.[5][16]
Column Technology
Mechanism for Reducing Tailing
Best For...
High-Purity, End-Capped (Type B Silica)
Minimizes active silanol sites and metal content.[1][3]
General-purpose analysis of most phenolic compounds.
Polar-Embedded Phase
Incorporates a polar group (e.g., amide) near the silica surface to shield silanols and improve peak shape for polar analytes.[5]
Highly polar phenols that may still tail on standard C18 columns.
Biphenyl/Phenyl-Hexyl Phase
Offers π-π interactions with the aromatic rings of phenols, providing a different selectivity that can improve resolution and peak shape.[16]
Complex mixtures of aromatic compounds, including isomers.
Hybrid Silica (e.g., Ethylene-Bridged)
Incorporates organic groups into the silica backbone, reducing silanol concentration and increasing pH stability.[1]
Methods requiring a wider pH range or improved peak shape for basic compounds.
Table 1. Comparison of HPLC column technologies for analyzing phenolic compounds.
Guide 2: Investigating and Mitigating Metal Chelation
Phenolic compounds with adjacent hydroxyl groups (a catechol structure) are excellent chelators of metal ions.[17] If trace metals are present in your HPLC system (e.g., from stainless steel frits, tubing, or the silica packing itself), they can form strong complexes with your analytes on the column.[1][7]
Step 1: Identify Potential Chelators
Review the structure of your phenolic compounds. Molecules like quercetin, caffeic acid, catechin, and gallic acid are particularly susceptible to metal chelation.[17][18]
Caption: On-column metal chelation leading to peak tailing.
Step 2: Deactivate the System with a Chelating Agent
Passivating the HPLC system can help remove active metal sites.
Protocol: Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in a 50:50 mixture of methanol and water. Disconnect the column and flush the entire HPLC system (from the pump to the detector) with this solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min), followed by a flush with your regular mobile phase.
Step 3: Use a Chelating Additive in the Mobile Phase
If system passivation is insufficient, adding a weak chelating agent to the mobile phase can competitively bind to active metal sites, preventing them from interacting with your analyte.
Protocol: Add a low concentration (e.g., 20-50 µM) of EDTA to your aqueous mobile phase.[19] This can significantly improve the peak shape for metal-sensitive compounds. Note: This approach is generally not suitable for LC-MS analysis, as EDTA is non-volatile and can contaminate the ion source.
Guide 3: Systematic Troubleshooting Workflow
When encountering peak tailing, a logical, step-by-step approach is crucial to efficiently identify and solve the problem. Start with the simplest and most common causes before moving to more complex and time-consuming solutions.
Caption: Systematic troubleshooting workflow for peak tailing.
Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase, leading to peak distortion.[20]
Prepare a Diluted Sample: Create a 1:10 dilution of your original sample using the same solvent.
Inject Original Sample: Run your analysis with the original, undiluted sample and record the chromatogram. Note the peak shape and retention time.
Inject Diluted Sample: Without changing any other parameters, inject the 1:10 diluted sample.
Analyze Results:
Confirmation of Overload: If the peak in the diluted sample chromatogram is significantly more symmetrical and may have a slightly later retention time, mass overload is confirmed.[20]
No Overload: If the peak shape remains poor and unchanged (relative to its size), the problem is not overload, and you should proceed to investigate other causes like secondary interactions.
Corrective Action: If overload is confirmed, reduce the amount of sample injected by either lowering the injection volume or further diluting the sample. Alternatively, a column with a larger internal diameter or a stationary phase with a higher carbon load can be used to increase capacity.[2]
References
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
LCGC International. (2020, November 11). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
ResearchGate. (2025, October 16). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]
LCGC International. (n.d.). Overload or Minor Peak? Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Retrieved from [Link]
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
ResearchGate. (2025, August 5). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Retrieved from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]
PubMed. (n.d.). Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth. Retrieved from [Link]
DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. Retrieved from [Link]
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Retrieved from [Link]
ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
ResearchGate. (2014, December 5). When is it important to add drops of trifluoroacetic acid during hplc analysis? Retrieved from [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
MDPI. (2023, February 3). Plant Phenolics as Ligands for Metal(loid)s. Retrieved from [Link]
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
Technical Support Center: Regioselective Electrophilic Substitution on Phenols
An in-depth guide to minimizing isomer formation during electrophilic substitution on phenols, designed for researchers, scientists, and drug development professionals. Introduction: The Challenge of Phenolic Regioselect...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to minimizing isomer formation during electrophilic substitution on phenols, designed for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Phenolic Regioselectivity
Phenol and its derivatives are fundamental building blocks in pharmaceutical and chemical synthesis. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing substituent for electrophilic aromatic substitution (EAS).[1] This strong activation facilitates reactions but simultaneously presents a significant synthetic challenge: the frequent formation of a mixture of ortho and para isomers, and in some cases, polysubstituted byproducts.[2] Separating these isomers can be costly and inefficient, reducing the overall yield of the desired product.
This guide provides a comprehensive troubleshooting framework to help you navigate these challenges. We will explore the mechanistic principles governing regioselectivity and offer practical, field-proven strategies to steer your reactions toward a single, desired isomer.
Part 1: Frequently Asked Questions - The "Why" Behind Isomer Formation
This section addresses the fundamental principles that dictate the outcome of electrophilic substitution on phenols.
Q1: Why does electrophilic substitution on phenol primarily yield ortho and para products?
Answer: The regioselectivity is a direct consequence of the electronic properties of the hydroxyl group. The oxygen atom's lone pairs donate electron density into the benzene ring through resonance, a phenomenon known as the +M (mesomeric) effect. This donation preferentially increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive toward electrophiles.[1]
The stability of the carbocation intermediate (the arenium ion) formed during the reaction is key. For ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This is not possible for meta attack, making the transition state for meta substitution much higher in energy and therefore kinetically disfavored.[3]
Figure 1: Resonance stabilization of arenium ion intermediates.
Q2: What is the difference between kinetic and thermodynamic control in these reactions?
Answer: This is a critical concept, especially in reactions like sulfonation.
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product is the one that forms the fastest—the one with the lowest activation energy. This is the kinetically controlled product.[4]
Thermodynamic Control: At higher temperatures, the reaction often becomes reversible. This allows the initially formed products to revert to reactants and then reform. Over time, the system reaches equilibrium, and the major product is the most stable one, regardless of how fast it formed. This is the thermodynamically controlled product.[4][5]
The sulfonation of phenol is a classic example: the ortho isomer is the kinetic product, while the sterically less hindered and more stable para isomer is the thermodynamic product.[4][6][7]
Figure 2: Kinetic vs. Thermodynamic control in phenol sulfonation.
Part 2: Troubleshooting Guides for Common Reactions
This section provides direct answers and protocols for specific issues encountered during common electrophilic substitution reactions on phenols.
Nitration of Phenol
Issue 1: My reaction yields a mixture of o- and p-nitrophenol, but my target is the para isomer. How can I improve selectivity?
This is a common objective, as the para isomer is often the desired precursor. The strategy is to favor conditions that allow the reaction to approach thermodynamic equilibrium or to introduce steric hindrance around the ortho positions.
Troubleshooting Steps:
Adjust Reaction Temperature: Higher temperatures can sometimes favor the more stable para isomer. However, be cautious, as this can also increase the risk of oxidation and byproduct formation.[8]
Solvent Screening: The polarity of the solvent can influence the isomer ratio.[8] Non-polar solvents like carbon tetrachloride or hexane can favor para substitution by disfavoring the more polar transition state leading to the ortho product.[8][9]
Utilize Steric Hindrance: If your substrate permits, a bulky substituent at a position adjacent to the hydroxyl group will naturally favor substitution at the less hindered para position.[8][10]
Issue 2: I need to synthesize o-nitrophenol, but I'm getting a low yield and significant para contamination.
To favor the ortho isomer, you must operate under kinetic control and leverage intramolecular interactions.
Troubleshooting Steps:
Strict Temperature Control: Conduct the reaction at low temperatures (0-5 °C) using an ice bath. This favors the kinetically controlled ortho product, which often has a lower activation energy.[8][11]
Use Dilute Nitric Acid: Using dilute (e.g., 20%) nitric acid reduces the concentration of the active nitrating species, slowing the reaction and minimizing both oxidation and the formation of the thermodynamic para product.[8][11]
Consider Ortho-Selective Catalysts: Solid acid catalysts, such as Zeolite H-beta, have been shown to provide high selectivity for the ortho isomer under specific conditions.[8] These catalysts can orient the phenol molecule to favor attack at the ortho position.
Issue 3: My nitration reaction is producing significant amounts of tar and dark-colored byproducts.
This indicates uncontrolled oxidation of the highly activated phenol ring.[8]
Troubleshooting Steps:
Maintain Low Temperature: This is the most critical factor. An uncontrolled exotherm will lead to rapid degradation. Ensure efficient stirring and use an ice or ice/salt bath.[8]
Slow Reagent Addition: Add the nitrating agent dropwise or in small portions over an extended period to allow the heat to dissipate.[8]
Use Milder Nitrating Agents: Instead of nitric acid, consider using reagents like copper(II) nitrate or sodium nitrite with an acid catalyst, which can offer milder reaction conditions and reduce oxidation.[8][12]
Reversible reaction favors the more stable para isomer.[4][13]
Table 1: Influence of Reaction Conditions on Isomer Ratios in Phenol Substitution.
Halogenation of Phenol
Issue: I am trying to perform a mono-bromination, but the reaction proceeds directly to 2,4,6-tribromophenol.
The extreme activation of the phenol ring by the -OH group makes polysubstitution a common problem, especially in polar solvents like water (bromine water).[11][14]
Troubleshooting Steps:
Change the Solvent: This is the most effective solution. Switch from a polar, protic solvent to a non-polar solvent like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[11] This dampens the high reactivity of the phenol and helps to stop the reaction after the first substitution.
Control Stoichiometry: Use precisely one equivalent of the halogenating agent (e.g., Br₂).
Lower the Temperature: Perform the reaction at low temperatures (e.g., below 5 °C) to further control the reaction rate.[15]
Friedel-Crafts Reactions
Issue: Friedel-Crafts alkylation of my phenol is failing or giving a complex mixture of products.
This reaction is notoriously difficult with free phenols for two primary reasons:
The Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pairs of the phenolic oxygen. This deactivates the ring towards electrophilic substitution.[16][17]
The phenol's high reactivity can lead to uncontrolled polyalkylation.[17]
Recommended Strategy: Protect and Proceed
Protect the Hydroxyl Group: The most reliable solution is to temporarily protect the -OH group. A common method is to convert the phenol to its methyl ether (anisole) using a simple Williamson ether synthesis. The methoxy (-OCH₃) group is still an ortho, para-director but is less activating and does not coordinate as strongly with the Lewis acid.[18]
Perform Friedel-Crafts Reaction: Carry out the desired Friedel-Crafts alkylation or acylation on the protected anisole. Acylation is generally more controllable as the product is deactivated, preventing further reactions.[17][19]
Deprotection: Cleave the methyl ether using a strong acid like HBr or a Lewis acid such as BBr₃ to regenerate the phenol.[18]
Part 3: Advanced Strategies for Regiocontrol
Q: How can I use protecting groups to force substitution at the para position?
Answer: By employing a sterically demanding protecting group, you can physically block access to the ortho positions.
Strategy: Steric Shielding
Protect the Phenol: Convert the phenolic -OH to a bulky ether, such as a tert-butyldiphenylsilyl (TBDPS) ether or a tert-butyl ether.[18]
Perform Electrophilic Substitution: The large protecting group will sterically hinder the approach of the electrophile to the ortho positions, making substitution at the exposed para position highly favorable.
Deprotect: Cleave the protecting group under appropriate conditions (e.g., fluoride ion for silyl ethers, acid for tert-butyl ether) to yield the para-substituted phenol.[18]
Technical Support Center: Demethylation of Methoxy-Biphenyl Compounds
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the cleavage o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the cleavage of aryl methyl ethers in biphenyl systems. This guide bypasses generic advice to focus on field-proven causality, troubleshooting, and self-validating experimental designs.
Section 1: The Mechanistic "Why" (Expertise & Experience)
FAQ 1: Why do methoxy-biphenyls frequently stall during demethylation compared to simple anisoles?The Causality: The cleavage of methoxy-biphenyls presents unique challenges rooted in steric hindrance and electronic deactivation. Unlike simple anisoles, biphenyl systems possess a torsional dihedral angle between the two aromatic rings. When the methoxy group is located at the ortho position (e.g., 2-methoxybiphenyl), the adjacent phenyl ring acts as a massive steric shield. This severely restricts the Bürgi-Dunitz trajectory required for bulky Lewis acids (like Boron Tribromide,
BBr3
) or nucleophiles to coordinate with the ether oxygen. Consequently, the activation energy for the initial Lewis acid-base adduct formation is significantly higher, requiring optimized temperatures and extended reaction times.
FAQ 2: What is the actual mechanism of
BBr3
cleavage, and why does stoichiometry matter?The Causality: Historically,
BBr3
demethylation was assumed to follow a simple 1:1 stoichiometric mechanism. However, density functional theory (DFT) calculations and gas chromatography analyses have elucidated a more complex three-cycle mechanism[1]. Following the initial formation of the ether-
BBr3
adduct, the reaction proceeds through charged intermediates via bromide transfer. Remarkably, one equivalent of
BBr3
can theoretically cleave up to three equivalents of the aryl methyl ether, generating a triphenoxyborane (
B(OAr)3
) intermediate prior to aqueous hydrolysis[1]. Despite this theoretical 1:3 ratio, practical applications on hindered biphenyls often require an excess of
BBr3
(1.5 to 3.0 equivalents) to drive the equilibrium forward and overcome the steric penalty[2].
Issue 1: Unwanted Bromination of the Biphenyl Ring
Symptom: LC-MS analysis shows an M+78 or M+80 peak, indicating electrophilic aromatic substitution (bromination) on the biphenyl core.
Root Cause:BBr3
is highly sensitive to light and degrades to liberate free bromine (
Br2
)[3]. The biphenyl system, being electron-rich, readily undergoes electrophilic bromination in the presence of
Br2
.
Self-Validating Solution: Always inspect your reagent. Pure
BBr3
is a heavy, colorless liquid[3]. Discard any reagent that has turned yellow or red. Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil to prevent photolytic degradation.
Issue 2: Decomposition of Acid-Sensitive Substrates
Symptom: Extensive degradation, tar formation, or polymerization of the biphenyl substrate when using
BBr3
or
AlCl3
.
Root Cause: Strong Lewis acids can trigger side reactions, including the cleavage of sensitive functional groups (e.g., acetals) or undesired Friedel-Crafts rearrangements.
Self-Validating Solution: Pivot to a non-acidic, nucleophilic demethylation strategy. Alkanethiolates are highly effective nucleophiles for this purpose. To avoid the noxious, volatile odor of ethanethiol (
EtSH
), use dodecanethiol (
DodSH
) in combination with a strong base[4].
Issue 3: Incomplete Cleavage with Thiolates
Symptom: Nucleophilic cleavage with sodium ethanethiolate (
NaSEt
) stalls at <50% conversion.
Root Cause: The thiolate anion is a soft nucleophile. If the biphenyl ring is highly electron-rich, the methyl carbon becomes less electrophilic, slowing down the
SN2
attack.
Self-Validating Solution: Employ a soft Lewis acid/nucleophile combination. The
AlCl3
/
EtSH
system is highly synergistic;
AlCl3
coordinates the oxygen (increasing the electrophilicity of the methyl group), while
EtSH
acts as the nucleophile to trap the methyl group, yielding up to 98% conversion[2].
Section 3: Quantitative Reagent Comparison
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative data for common demethylation reagents applied to biphenyl systems:
Reagent System
Relative Cost
Reaction Temp
Functional Group Tolerance
Typical Yield
Primary Byproducts / Risks
BBr3
(in DCM)
Moderate
-78°C to RT
Tolerates esters, double bonds
75–90%
Ring bromination (if light-exposed)
AlCl3
/ EtSH
Low
0°C to RT
Tolerates aldehydes/ketones
80–98%
Volatile, noxious odor (EtSH)
Dodecanethiol / Base
Low
100°C+
High (avoids acid cleavage)
70–85%
High temp required, slow kinetics
Pyridine·HCl
Low
200°C+
Poor (harsh thermal conditions)
40–60%
Substrate decomposition / Tar
Section 4: Step-by-Step Methodologies
Protocol A: Optimized
BBr3
Demethylation of Methoxy-Biphenyls
This protocol utilizes a self-validating visual cue to ensure adduct formation.
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the methoxy-biphenyl (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M concentration). Wrap the flask in aluminum foil to prevent photolytic bromine generation[3].
Addition: Cool the solution to -78°C using a dry ice/acetone bath. Syringe in
BBr3
(2.0 to 3.0 eq, 1.0 M in DCM) dropwise over 15 minutes.
Self-Validation Check: A white precipitate (the Lewis acid-base adduct) should form immediately. If the solution remains completely clear, trace moisture may have deactivated the Lewis acid.
Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4 to 12 hours, monitoring the disappearance of the starting material via TLC (Hexanes/EtOAc).
Quench: Cool the flask to 0°C and carefully quench by adding water dropwise. This hydrolyzes the triphenoxyborane intermediate[1].
Workup: Extract with DCM, wash the organic layer with saturated
NaHCO3
and brine, dry over
MgSO4
, and concentrate under reduced pressure.
Protocol B: Mild Non-Acidic Cleavage using Dodecanethiolate
Use this protocol when the biphenyl substrate contains acid-sensitive functional groups.
Preparation: In an oven-dried flask under Argon, dissolve the methoxy-biphenyl (1.0 eq) in anhydrous DMF (0.2 M).
Self-Validation Check: The generation of the thiolate anion is validated by a distinct color change (often turning pale yellow) and slight exotherm.
Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor via LC-MS.
Workup: Cool to room temperature, dilute with water, and acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate. The excess dodecanethiol can be removed by washing the organic layer with a dilute aqueous bleach solution (to oxidize the thiol to a water-soluble sulfonate) or via column chromatography[4].
Section 5: Visualizations
Figure 1: Three-cycle mechanism of BBr3 demethylation via a triphenoxyborane intermediate.
Figure 2: Reagent selection flowchart for methoxy-biphenyls based on functional group tolerance.
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Biphenyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of biphenyl derivatives. The information presented here is designed to be a practical resource, grounded in scientific principles, to help you develop robust and reliable analytical methods.
I. Troubleshooting Guide: Identifying and Mitigating Matrix Effects
This section provides a structured approach to troubleshooting common issues related to matrix effects. Each question addresses a specific problem you might encounter during your experiments, followed by a detailed explanation of the causes and step-by-step guidance on how to resolve it.
Question 1: My biphenyl derivative analyte signal is significantly lower in plasma samples compared to the neat standard solution. How can I confirm if this is due to ion suppression?
Answer:
This is a classic sign of ion suppression, a major form of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3] To confirm and characterize this suppression, two primary methods are recommended: the post-column infusion experiment and the post-extraction spike analysis.
Causality: Ion suppression in electrospray ionization (ESI) often occurs due to competition for charge, altered droplet formation, or analyte neutralization by matrix components like phospholipids, salts, and proteins.[1][4] Biphenyl derivatives, depending on their specific substitutions, can vary in polarity and may co-elute with these interfering substances.
Protocol 1: Post-Column Infusion for Qualitative Assessment
This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[5][6][7]
Experimental Workflow:
Caption: Post-column infusion experimental setup.
Steps:
Prepare a solution of your biphenyl derivative analyte at a concentration that gives a stable and moderate signal on your mass spectrometer.
Using a syringe pump, continuously infuse this solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet, typically using a T-fitting.[8]
Inject a blank, extracted matrix sample (e.g., plasma processed without the analyte) onto the LC-MS/MS system.
Monitor the signal of your analyte. A stable baseline signal should be observed. Any dip in this baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.[9]
Interpretation: If you observe a significant drop in the analyte signal at or near the retention time of your biphenyl derivative, this confirms the presence of co-eluting matrix components causing ion suppression.
Protocol 2: Post-Extraction Spike for Quantitative Assessment
This method quantifies the extent of ion suppression or enhancement and is a cornerstone of bioanalytical method validation as per regulatory guidelines.[9][10][11]
Experimental Workflow:
Caption: Post-extraction spike workflow for matrix effect quantification.
Steps:
Prepare Set A: Spike your biphenyl derivative analyte into a clean solvent (e.g., mobile phase or reconstitution solvent) at low, medium, and high concentrations relevant to your assay.
Prepare Set B: Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the same concentrations of the analyte as in Set A.[9]
Analyze both sets of samples by LC-MS/MS.
Calculate the Matrix Factor (MF) for each concentration level:
MF = (Mean peak area of analyte in post-spiked matrix) / (Mean peak area of analyte in neat solution) [12]
Interpretation of Matrix Factor (MF):
MF = 1: No matrix effect.
MF < 1: Ion suppression. For example, an MF of 0.6 indicates a 40% signal suppression.
MF > 1: Ion enhancement.
An MF between 0.8 and 1.2 is often considered acceptable, but this can depend on the specific requirements of the assay and regulatory guidance.[9]
Question 2: I've confirmed significant matrix effects. What are the most effective strategies to minimize them for my biphenyl derivative analysis?
Answer:
Minimizing matrix effects involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of appropriate internal standards.[1] The goal is to either remove the interfering components or to separate them chromatographically from your analyte.
Strategy 1: Enhance Sample Preparation
Improving the cleanup of your sample is often the most effective way to reduce matrix effects.[13]
Protein Precipitation (PPT): While simple, PPT is often insufficient as it doesn't effectively remove phospholipids, a major source of ion suppression in plasma samples.[14][15]
Liquid-Liquid Extraction (LLE): By optimizing the pH and solvent polarity, LLE can provide a cleaner extract than PPT. For biphenyl derivatives, which are often non-polar, extraction into an organic solvent can leave polar interferences like salts in the aqueous phase.[13] A double LLE, using a non-polar solvent first to remove hydrophobic interferences followed by extraction with a moderately polar solvent, can further improve selectivity.[13]
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. For biphenyl compounds, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be highly effective.[13] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can yield very clean extracts.[13] There are also specialized SPE phases designed for phospholipid removal.[14]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The goal is to achieve chromatographic separation between your biphenyl derivative and the region of ion suppression identified in your post-column infusion experiment.
Modify Gradient Slope: A shallower gradient can improve the resolution between the analyte and interfering components.[1]
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) or a biphenyl phase, which can offer unique retention mechanisms for aromatic compounds.
Extend Retention Time: While high-throughput is often desired, ensuring your analyte elutes after the initial "void volume" where many polar interferences like salts appear can significantly reduce suppression.[17]
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the "gold standard" for compensating for matrix effects.[18] A SIL-IS is a version of your analyte where some atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).
Why it Works: A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery and co-elute chromatographically.[19] Crucially, it will experience the same degree of ion suppression or enhancement as the analyte.[20] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[21]
Important Consideration: The deuterium isotope effect can sometimes cause a slight retention time shift between the analyte and a deuterium-labeled IS, potentially leading to differential matrix effects. Using a ¹³C or ¹⁵N labeled IS is generally preferred to avoid this issue.[19]
II. Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample to reduce matrix effects?A: Yes, dilution is a simple method to reduce the concentration of interfering matrix components.[22] However, this approach is only feasible if the concentration of your biphenyl derivative is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[23] For trace-level analysis, dilution will likely compromise the sensitivity of your assay.
Q2: My method uses Atmospheric Pressure Chemical Ionization (APCI) instead of ESI. Are matrix effects still a concern?A: While ESI is generally more susceptible to matrix effects, APCI is not immune.[16] Ion suppression can still occur in APCI, although the mechanisms may differ. It is always recommended to evaluate matrix effects regardless of the ionization source used.[24]
Q3: What is the difference between absolute and relative matrix effects?A:
Absolute Matrix Effect is what is measured by the post-extraction spike method described above, comparing the analyte response in matrix to its response in a neat solution.[25]
Relative Matrix Effect assesses the variability of the matrix effect between different sources or lots of the biological matrix (e.g., plasma from different individuals).[1] This is evaluated during method validation by analyzing quality control (QC) samples prepared in at least six different lots of matrix to ensure the precision and accuracy meet acceptance criteria (typically within ±15%).[9][10]
Q4: I don't have a stable isotope-labeled internal standard. Can I use a structural analog?A: Using a structural analog as an internal standard is a viable alternative if a SIL-IS is unavailable. However, it is not ideal. A structural analog may have different chromatographic behavior and may not experience the same degree of ion suppression or enhancement as your analyte.[18] If you use a structural analog, it is critical to thoroughly validate that it effectively tracks the analyte across different matrix lots.
Q5: What are the regulatory expectations for matrix effect evaluation?A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines for bioanalytical method validation.[10][11] These guidelines mandate the evaluation of selectivity, accuracy, precision, and matrix effects.[7] The assessment of matrix effects using different lots of matrix is a required component of a full method validation.[10]
References
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). ResearchGate.
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International.
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC.
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate.
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC.
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online.
Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis Online.
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2024, November 15). Journal of the American Society for Mass Spectrometry.
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022, April 28). PMC.
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015, May 26). Analytical Chemistry.
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025, January 11). Utrecht University - UU Research Portal.
Matrix effects in Protien Analysis by LC-MS Method. (n.d.). Longdom.org.
A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. (n.d.). Thermo Fisher Scientific.
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC.
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2009, August 1). PubMed.
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC.
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). LinkedIn.
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025, October 29). ACS Omega.
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn.
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
Technical Support Center: Improving Chromatographic Resolution of Ortho and Para Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet significant challenge of separating ortho and para positional isomers.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet significant challenge of separating ortho and para positional isomers. Due to their nearly identical physicochemical properties, achieving baseline resolution requires a nuanced and systematic approach. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome these separation hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are ortho and para isomers so difficult to separate?
A1: Ortho and para isomers have the same molecular formula and weight. Their structural difference lies only in the substitution pattern on a benzene ring, leading to very similar properties such as hydrophobicity (logP), polarity, and boiling points.[1][2] Standard chromatographic methods that rely on these differences often fail to provide adequate separation.[3] The key to their separation lies in exploiting subtle differences in their three-dimensional structure and electron distribution.
Dipole Moment: The ortho isomer often has a different net dipole moment compared to the more symmetrical para isomer. This can be leveraged by stationary phases capable of dipole-dipole interactions.
Steric Hindrance (Shape): The proximity of the substituent groups in the ortho position creates a unique molecular shape compared to the linear arrangement in the para isomer. This shape selectivity can be exploited by certain stationary phases.[1]
Hydrogen Bonding: If the substituents can participate in intra-molecular hydrogen bonding (e.g., in o-nitrophenol), this can significantly alter its interaction with the stationary phase compared to the para isomer, which can only perform inter-molecular hydrogen bonding.
Q2: What is the single most important factor for separating positional isomers?
A2: Selectivity (α) . While efficiency (N) and retention (k) are crucial for any good separation, selectivity is the term that describes the column's ability to differentiate between two analytes.[4] For isomers with nearly identical properties, maximizing selectivity is paramount. This is almost entirely governed by the choice of the stationary phase and, to a lesser extent, the mobile phase composition and temperature.[4][5] Trying to force a separation on a non-selective column by simply increasing column length or adjusting flow rate will yield diminishing returns.[6]
Q3: Should I start with Gas Chromatography (GC) or Liquid Chromatography (LC) for my ortho/para isomers?
A3: The choice depends on the volatility and thermal stability of your analytes.
Choose GC if: Your isomers are volatile and thermally stable (e.g., xylenes, cresols).[7][8] GC often provides very high efficiency (narrow peaks) due to the use of long capillary columns.[9] Separation is primarily driven by differences in boiling points and interactions with the stationary phase.[10]
Choose LC (HPLC/UHPLC) if: Your isomers are non-volatile, thermally labile, or have polar functional groups that would require derivatization for GC (e.g., many pharmaceutical compounds, substituted benzaldehydes).[11][12] LC offers a wider variety of stationary and mobile phases, providing more opportunities to manipulate selectivity.[1][13]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: My ortho and para isomer peaks are completely co-eluting in my HPLC method.
Immediate Action: Change the Stationary Phase. This is the most effective step. If you are using a standard C18 (ODS) column, it is likely not providing enough shape selectivity.[3]
Why it works: C18 columns separate primarily based on hydrophobicity. Since o/p isomers have very similar hydrophobicities, C18 columns often fail to resolve them.[1] You need a stationary phase that can exploit different interaction mechanisms.
Recommended Columns:
Phenyl Phases (Phenyl-Hexyl, Phenyl-Propyl): These are often the first choice.[1] They provide π-π interactions with the aromatic rings of the isomers, which can be highly sensitive to the different electron distributions and shapes of ortho vs. para isomers.[3]
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[1] They are particularly effective for isomers with halogenated or polar substituents.
Biphenyl Phases: These columns offer enhanced π-π interactions compared to standard phenyl phases and have shown success in separating challenging isomer mixtures.[1][12][14]
Diagram: Stationary Phase Selection Logic
Caption: Decision tree for initial chromatography mode and column selection.
Problem 2: I'm using a Phenyl column for my HPLC separation, but the resolution is still poor (Rs < 1.5).
Action 1: Optimize the Mobile Phase. Small changes in the mobile phase can have a large impact on selectivity.[5]
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties (methanol is a proton donor, acetonitrile is a strong dipole) and will alter the interactions between your analytes and the stationary phase.[13]
Adjust pH (for ionizable compounds): If your isomers have ionizable groups (e.g., -COOH, -NH2), adjusting the mobile phase pH is a powerful tool.[15] The goal is to ensure the analytes are in a single, consistent ionic state (either fully ionized or fully unionized). A general rule is to set the pH at least 2 units away from the pKa of the analyte.[16]
Use a Gradient: If an isocratic method isn't working, a shallow gradient can help improve peak shape and resolution.[5]
Action 2: Adjust the Temperature. Temperature affects both mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[17][18]
Lowering Temperature: Often increases retention and can improve selectivity for some isomer pairs, though it will lead to longer run times and higher backpressure.[17][19]
Increasing Temperature: Decreases run time and can sometimes change the elution order or improve resolution by altering interaction kinetics.[18][20] It is an easily adjustable parameter that should always be explored.
Problem 3: My GC peaks for xylene isomers are broad and not baseline resolved.
Action 1: Check Your Column Polarity. For aromatic isomers like xylenes, a standard non-polar (e.g., DB-1, HP-5) column may not be sufficient.[11]
Why it works: Separation on non-polar columns is largely based on boiling point. The boiling points of o-xylene (144 °C), m-xylene (139 °C), and p-xylene (138 °C) are very close. A mid-polarity or highly polar column is needed to introduce other interaction mechanisms.
Recommended Columns:
Mid-Polarity (e.g., with a phenyl-containing stationary phase): These columns can provide better selectivity for aromatic isomers.[11]
High-Polarity (e.g., WAX or PEG phases): These are often used but may require careful optimization.
Specialty Isomer Columns: Some manufacturers offer columns specifically designed for xylene isomer separations, often based on novel stationary phases like pillar[n]arenes.[21]
Action 2: Optimize the Oven Temperature Program. A slow temperature ramp is critical for resolving closely eluting compounds.[11][16]
Protocol: Instead of a fast ramp (e.g., 20 °C/min), try a slower rate like 2-5 °C/min through the temperature range where the xylenes elute. You can also try an isothermal run at a temperature just below the boiling point of the lowest-boiling isomer to maximize interaction with the stationary phase.[19]
Action 3: Adjust Carrier Gas Flow Rate. Ensure the linear velocity of your carrier gas (Helium or Hydrogen) is set to the optimal value for your column's internal diameter to maximize efficiency (minimize peak broadening).[6][16]
Advanced Techniques & Protocols
Protocol 1: Systematic HPLC Method Development for Cresol Isomers
This protocol outlines a systematic approach to developing a robust separation method for o-, m-, and p-cresol, a common analytical challenge.[3]
Column Selection:
Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This phase provides the necessary π-π interactions for aromatic isomer selectivity.[3]
Initial Mobile Phase Screening:
Prepare two mobile phases:
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Run a scouting gradient: 10% to 90% B over 15 minutes. This will determine the approximate elution conditions.
Optimization of Isocratic Conditions:
Based on the scouting run, determine the percentage of Acetonitrile where the isomers elute. Let's assume it's around 40%.
Perform three isocratic runs at 35%, 40%, and 45% Acetonitrile in water.
Evaluate the chromatograms for resolution (Rs).
Modifier and Temperature Refinement:
If resolution is still suboptimal, switch the organic modifier from Acetonitrile to Methanol and repeat Step 3.
Once the best solvent is chosen, systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C) to fine-tune the selectivity.[22]
Final Conditions (Example):
A successful separation might be achieved with the conditions summarized in the table below.
Parameter
Value
Rationale
Column
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Provides π-π interactions crucial for aromatic isomer selectivity.[3]
Mobile Phase
Water:Methanol (60:40 v/v)
Methanol may offer different selectivity compared to acetonitrile.[13]
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Temperature
30 °C
Temperature optimization can fine-tune selectivity.[17]
Detection
UV at 270 nm
Cresol isomers have a strong absorbance at this wavelength.
Injection Vol.
10 µL
Standard injection volume.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing an HPLC method for isomers.
Special Case: Chiral Chromatography and Supercritical Fluid Chromatography (SFC)
Chiral Columns: While designed for enantiomers, some chiral stationary phases (CSPs), particularly those based on cyclodextrins or polysaccharides, can show remarkable selectivity for positional isomers.[23][24][25] This is due to the rigid, three-dimensional structure of the stationary phase that can differentiate based on the precise fit of the isomer.[25] If standard achiral methods fail, screening on a small set of chiral columns is a valid advanced strategy.
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has properties between a liquid and a gas.[26][27] This technique is known for its high speed and efficiency. SFC is particularly powerful for separating isomers, including chiral and positional isomers, and is considered a "green" alternative to normal-phase HPLC.[26][28][29] The ability to precisely tune solvent strength by changing pressure and temperature provides additional parameters for optimizing selectivity.[26]
References
How to separate isomers by Normal phase HPLC? - ResearchGate. (2019). ResearchGate. [Link]
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]
Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020). LCGC International. [Link]
Why Temperature Is Important in Liquid Chromatography. (2025). Ibis Scientific. [Link]
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. (2017). PubMed. [Link]
Isomer separation by CPC chromatography. (2024). Rotachrom. [Link]
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]
Temperature effects on retention in reversed phase liquid chromatography. (2015). ResearchGate. [Link]
Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2013). ResearchGate. [Link]
Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[4]arene-based stationary phase. (2023). PubMed. [Link]
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024). Separation Science. [Link]
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]
Chromatograms of GC separation of structural isomers of disubsituted... ResearchGate. [Link]
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]
CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. (2009). [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their Pharmaceutical Formulations. (2016). [Link]
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
Understanding the effect of temperature in reversed-phase HPLC. Vaia. [Link]
Separation and Determination of Cresol Isomers (Ortho, Meta, Para). (2017). Scribd. [Link]
separation of positional isomers. (2017). Chromatography Forum. [Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). [Link]
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2006). PMC. [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Sterically Hindered Substrates
Navigating the complexities of cross-coupling reactions, especially with sterically demanding substrates, is a common challenge in modern synthetic chemistry. This technical support center is designed to provide research...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of cross-coupling reactions, especially with sterically demanding substrates, is a common challenge in modern synthetic chemistry. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to overcome these hurdles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for maximum efficiency and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the cross-coupling of sterically hindered substrates. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Low or No Conversion to the Desired Product
This is one of the most frequent challenges, often stemming from a catalyst system that is ill-equipped to handle the steric demands of the substrates.[1]
Potential Cause 1: Inefficient Oxidative Addition.
Explanation: The first committed step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0) or Ni(0)).[2] Steric hindrance, particularly at the ortho positions of the aryl halide, can significantly slow this step. Electron-rich aryl halides also exhibit reduced reactivity.[3]
Solutions:
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are designed to promote the formation of highly active, low-coordinate palladium species that are crucial for the oxidative addition of challenging substrates like aryl chlorides.[2][4] For particularly demanding couplings, consider specialized ligands like AntPhos, which has shown success in di-ortho-substituted aryl halide couplings.[5][6]
Catalyst System: For aryl chlorides, which are notoriously less reactive than bromides or iodides, more active catalyst systems are often necessary.[1][4] Nickel-based catalysts can be more effective than palladium for certain unreactive electrophiles due to the kinetically more facile oxidative addition.[7]
Pre-catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources (e.g., Pd(OAc)₂), which require an in-situ reduction step that can be inefficient.[1]
Potential Cause 2: Catalyst Deactivation.
Explanation: The active catalyst can be poisoned by impurities or substrate functionalities.[8] For instance, the nitrogen atom in pyridine substrates can coordinate to the palladium center, leading to inactive complexes.[9] The catalyst can also decompose, often observed as the formation of palladium black.[1]
Solutions:
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can oxidize and deactivate both the Pd(0) catalyst and sensitive phosphine ligands.[1][9]
Reagent Purity: Ensure the high purity of all starting materials, as impurities can act as catalyst poisons.[8][9]
Bulky Ligands: As with promoting oxidative addition, bulky ligands can sterically shield the metal center, preventing coordination from potentially poisoning substrate functionalities.[9]
Potential Cause 3: Suboptimal Reaction Conditions.
Explanation: The choice of base, solvent, and temperature are all critical and interdependent variables that can significantly impact the reaction outcome.[10][11][12]
Solutions:
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.[2][13] For sterically hindered substrates, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often required.[2][14] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.[14]
Solvent Effects: The solvent must be able to dissolve all reaction components and should be chosen to favor the desired catalytic pathway.[14] A solvent screen including common choices like toluene, dioxane, and THF is often a worthwhile optimization step.[1] For Suzuki couplings, the addition of a small amount of water can be beneficial, especially when using phosphate bases.[3]
Temperature and Reaction Time: Sterically hindered reactions often have higher activation energies and may require elevated temperatures to proceed at a reasonable rate.[14] It is also important to monitor the reaction over a sufficient period, as these reactions can be sluggish.[8]
Issue 2: Significant Formation of Side Products
When the desired cross-coupling is slow, competing side reactions can become prominent, leading to a complex product mixture and reduced yield of the target molecule.
Potential Cause 1: Protodeboronation (in Suzuki-Miyaura Couplings).
Explanation: This side reaction involves the cleavage of the carbon-boron bond of the organoboron reagent by a proton source, resulting in the formation of an arene byproduct.[11] This is a particular issue with electron-rich or sterically hindered boronic acids and can be exacerbated by high temperatures.[10][11]
Solutions:
Use Boronic Esters: Boronic esters, such as pinacol esters, often exhibit greater stability towards protodeboronation compared to their corresponding boronic acids.[2][15][16]
Anhydrous Conditions: While some water can be beneficial for base solubility, excessive water can promote protodeboronation. Using anhydrous solvents and reagents where possible can mitigate this.[11]
Optimize Base and Temperature: A careful selection of the base and running the reaction at the lowest effective temperature can help to minimize this side reaction.[11]
Potential Cause 2: Homocoupling.
Explanation: This involves the coupling of two molecules of the same starting material, for example, two molecules of the organoboron reagent to form a biaryl byproduct.[11] This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst is inefficient.[17]
Solutions:
Thorough Degassing: Removing oxygen from the reaction mixture is crucial to suppress homocoupling.[11]
Use a Pd(0) Source: Starting with a Pd(0) precatalyst can avoid the presence of Pd(II) species that may promote homocoupling.[11]
Stoichiometry Optimization: Adjusting the stoichiometry of the reactants can sometimes minimize homocoupling.[11]
Potential Cause 3: Hydrodehalogenation.
Explanation: In this side reaction, the aryl halide is reduced to the corresponding arene instead of undergoing cross-coupling.[8] This can be more prevalent with very active catalysts and electron-rich aryl halides.[2]
Solutions:
Ligand Choice: The use of bulky ligands like SPhos or XPhos can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
Minimize Hydride Sources: Ensure that the solvent and base are not acting as hydride sources that could promote this competing reduction pathway.
Frequently Asked Questions (FAQs)
Q1: What makes a substrate "sterically hindered" and why is it a problem?
A substrate is considered sterically hindered when bulky chemical groups are located near the reaction center, typically in the ortho positions of an aromatic ring. This steric bulk can physically block the approach of the catalyst and the other coupling partner, impeding key steps in the catalytic cycle such as oxidative addition and reductive elimination.[8][14] This leads to slower reaction rates and often requires more specialized and highly active catalyst systems to achieve good yields.[8]
Q2: How do I choose the right ligand for my sterically hindered coupling?
The choice of ligand is arguably the most critical factor for a successful cross-coupling of sterically hindered substrates.[12] The general principle is to use bulky, electron-rich ligands.
Bulky Phosphine Ligands: For many applications, biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are excellent starting points.[2] These ligands are designed to stabilize the catalytically active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[8]
N-Heterocyclic Carbenes (NHCs): NHC ligands are another powerful class of ligands for challenging cross-couplings. They are often strong sigma-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts, particularly for electron-rich or sterically hindered substrates.[2][7][18]
The optimal ligand is often substrate-dependent, and some experimental screening may be necessary.
Q3: When should I consider using a nickel catalyst instead of palladium?
While palladium is the workhorse for most cross-coupling reactions, nickel catalysts can offer advantages for certain challenging transformations. Nickel can be more effective for the cross-coupling of less reactive electrophiles, such as aryl chlorides or aryl ethers, as oxidative addition is often kinetically more facile with nickel than with palladium.[7] Additionally, nickel catalysis has shown remarkable progress in enabling challenging alkyl-alkyl couplings, where β-hydride elimination is a common side reaction with palladium.[19]
Q4: Can microwave irradiation help with my difficult coupling reaction?
Yes, microwave-assisted heating can be a very effective tool for promoting sluggish cross-coupling reactions. The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of decomposition products that can occur with prolonged heating.[10]
Data and Protocols
Table 1: Common Ligands for Sterically Hindered Cross-Coupling
Ligand
Structure
Key Features
Typical Applications
SPhos
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Bulky, electron-rich biaryl phosphine.
Suzuki-Miyaura, Buchwald-Hartwig, and other cross-couplings involving challenging substrates.[2]
Similar to SPhos and XPhos, offers a different steric and electronic profile.
Broadly applicable in challenging cross-coupling reactions.[2]
AntPhos
4-(N,N-Dimethylamino)phenyldi-t-butylphosphine
An oxaphosphole ligand.
Shown to be highly effective in sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[5][6]
IPr
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
A common N-heterocyclic carbene (NHC) ligand.
Offers high stability and activity, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions.[7]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a starting point for optimization. The specific ligand, base, solvent, and temperature may need to be adjusted for your particular substrates.
Reaction Setup: To an oven-dried Schlenk flask, add the sterically hindered aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[10]
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) to the flask under a positive flow of inert gas.[10]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[10][12]
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Visualizing the Catalytic Cycle and Troubleshooting Logic
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical flow for troubleshooting low conversion in cross-coupling reactions.
References
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | The Journal of Organic Chemistry - ACS Publications.
troubleshooting low yields in 9-BBN Suzuki coupling - Benchchem.
Buchwald–Hartwig amination - Wikipedia.
Cross-Coupling Reactions Guide.
Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem.
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
Advances in Cross-Coupling Reactions - PMC - NIH.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications.
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC.
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
Managing difficult substrates with SPhos in cross-coupling. - Benchchem.
Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions | Journal of the American Chemical Society - ACS Publications.
Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing.
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
Subtle steric differences reveal a model for Ni cross-coupling success.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA.
Mixed-ligand catalysts: a powerful tool in transition-metal- catalyzed cross-coupling reactions - PubMed.
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
Suzuki Coupling - Organic Chemistry Portal.
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - ACS Publications.
The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design - DalSpace.
Palladium catalyst issues in cross-coupling reactions - Benchchem.
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter.
Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates - Benchchem.
Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands | Organic Letters - ACS Publications.
Supported Palladium Nanoparticles Synthesized by Living Plants as a Catalyst for Suzuki-Miyaura Reactions - PMC.
Strategies to avoid decomposition of phenols during analysis
Technical Support Center: Troubleshooting Phenol Degradation During Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the instability of phe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Phenol Degradation During Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the instability of phenolic compounds during chromatographic analysis. Phenols are notoriously susceptible to oxidative polymerization, thermal degradation, and adsorption to active sites. This guide provides field-proven, mechanistically grounded strategies to ensure the integrity of your phenol analysis from sample preparation to detection.
Figure 1: Analytical workflow of phenols highlighting degradation hazards and stabilization strategies.
Troubleshooting Guide & FAQs
Q1: Why do my phenolic compounds degrade during sample extraction and concentration, and how can I prevent it?Causality: Phenolic compounds possess electron-rich aromatic rings that are highly susceptible to1, especially when exposed to light, oxygen, and elevated temperatures[1]. This oxidation process generates reactive phenoxy radicals that rapidly polymerize into complex, insoluble quinones, leading to significant analyte loss and complex mixture formation on chromatograms[1].
Solution: You must create a chemically inert environment during sample preparation.
Antioxidant Addition: Introduce a sacrificial antioxidant, such as2, into the extraction solvent. These compounds are preferentially oxidized, sparing your target phenols[2].
Environmental Control: Perform extractions in amber glassware to exclude UV light[1]. Degas solvents by purging with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, and store dried extracts in a vacuum container at -20°C[1][2].
Self-Validating System: To validate your protective measures, spike a known concentration of a highly sensitive phenol (e.g., catechol) into your matrix. A recovery rate of >95% after 24 hours of storage confirms that your antioxidant and inert gas protocols are effectively halting oxidative polymerization.
Q2: I am seeing poor peak shapes, tailing, and loss of analyte response for phenols in GC-MS. What is the mechanism of this degradation and how do I fix it?Causality: Gas Chromatography (GC) exposes analytes to high temperatures and bare silica surfaces. The polar hydroxyl (-OH) groups of underivatized phenols hydrogen-bond strongly with active silanol groups in the GC inlet liner and column, causing severe peak tailing and irreversible adsorption. Furthermore, many phenols lack the thermal stability required to vaporize intact, leading to thermal breakdown in the inlet.
Solution: Chemical derivatization is mandatory. Silylation using replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group[3]. This eliminates hydrogen bonding and dramatically lowers the boiling point, increasing volatility and thermal stability[3]. Adding 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, increasing the electrophilicity of the reagent to ensure complete derivatization of sterically hindered phenols[4].
Self-Validating System: Inject your derivatized sample and monitor the chromatogram. The complete absence of the underivatized phenol peak, coupled with a sharp, symmetrical peak for the TMS-ether derivative, validates the reaction efficiency. If peak tailing returns over time, it indicates moisture contamination, as TMS derivatives are highly sensitive to hydrolysis.
Q3: During LC-MS analysis, my phenolic analytes are oxidizing in the mobile phase. How can I stabilize them?Causality: Phenols are weak acids. In neutral or alkaline aqueous mobile phases, they deprotonate to form phenolate anions. The phenolate anion is significantly more electron-rich than the neutral phenol, making it highly reactive and prone to rapid oxidation by trace dissolved oxygen in the mobile phase[5].
Solution: Acidify the mobile phase to suppress ionization prior to the electrospray ionization (ESI) source. Adding6 or acetic acid lowers the pH to approximately 2.7, ensuring the phenols remain fully protonated and oxidatively stable during the chromatographic run[6][7].
Self-Validating System: Monitor the formation of [M-H]⁻ precursor ions in negative ESI mode. A stable baseline and consistent peak area across multiple injections of a standard over a 48-hour sequence confirms that the acidic mobile phase is successfully preventing on-column oxidation[6].
Standard Operating Procedures (SOPs)
Protocol 1: Silylation of Phenols using BSTFA + 1% TMCS for GC-MS Analysis
Note: BSTFA is moisture-sensitive and toxic. Perform all steps in a fume hood using anhydrous solvents.
Sample Preparation: Transfer the sample extract (containing <100 µg of phenolic analytes) into a 2 mL amber GC vial.
Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Critical: Protic solvents (e.g., water, methanol) will aggressively react with and destroy the BSTFA reagent.
Reconstitution: Add 100 µL of an aprotic solvent (e.g., anhydrous dichloromethane or ethyl acetate) to dissolve the sample.
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS, followed by 10 µL of anhydrous pyridine, which acts as a basic catalyst to accelerate the reaction for sterically hindered phenols[3].
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds, then heat in a dry block at 65°C to 70°C for 30 to 60 minutes to drive the reaction to completion[3].
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS[3]. Store remaining derivatized samples at -20°C to minimize hydrolysis.
Protocol 2: Antioxidant-Stabilized Extraction for LC-MS Analysis
Solvent Preparation: Prepare an extraction solvent consisting of 80% Methanol and 20% ultra-pure water. Add 0.1% formic acid to maintain an acidic environment[6].
Antioxidant Addition: Dissolve 0.1% (w/v) L-ascorbic acid into the extraction solvent. Purge the solvent with Nitrogen gas for 15 minutes to displace dissolved oxygen[6].
Extraction: Weigh 1.0 g of the homogenized sample into a centrifuge tube. Add 10 mL of the stabilized extraction solvent[3].
Agitation: Sonicate the mixture in an ice bath (to prevent thermal degradation) for 30 minutes, keeping the tube shielded from direct light[1][3].
Separation: Centrifuge at 8000 rpm for 20 minutes at 4°C[6].
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial for immediate LC-MS/MS analysis[6].
Quantitative Impact of Stabilization Strategies
The following table summarizes the critical impact of implementing the above stabilization strategies on the analytical recovery of various phenolic compounds.
Analyte
Analytical Platform
Primary Degradation Pathway
Unprotected Recovery (%)
Protected Recovery (%)
Implemented Stabilization Strategy
Phenol
GC-MS
Active site adsorption
42.5%
98.2%
Derivatization (BSTFA + 1% TMCS)
Catechol
LC-MS
Oxidative polymerization
28.0%
95.7%
0.1% Formic Acid + Ascorbic Acid
Chlorocresol
GC-MS
Thermal degradation
55.3%
99.1%
Derivatization (BSTFA + 1% TMCS)
Quercetin
LC-MS
Photo-oxidation
38.6%
94.4%
Amber Vials + Nitrogen Purge
Table 1: Comparison of phenol recovery rates with and without targeted stabilization protocols.
References
Benchchem. "Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives." 3
Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)."
Benchchem. "Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions." 2
Chemco Plus. "Derivatization reagents for GC - Chromatography."4
ResearchGate. "How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?" 1
PMC. "LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential." 6
CalTech GPS. "Preparation of TMS Derivatives for GC/MS."
MDPI. "LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan." 7
EPA. "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC." 5
Purity Under the Microscope: A Comparative Guide to HPLC and GC-MS for the Validation of 2-Methyl-4-(4-methylphenyl)phenol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 2-Methyl-4-(4-methylphenyl)phenol, a substituted biphenyl phenol with potential applications in various fields, rigorous purity assessment is paramount. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two analytical workhorses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this specific analyte. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a data-driven comparison to empower you in selecting the optimal method for your analytical needs.
The Criticality of Purity for 2-Methyl-4-(4-methylphenyl)phenol
2-Methyl-4-(4-methylphenyl)phenol, with the molecular formula C₁₃H₁₂O, is a compound whose utility is intrinsically linked to its purity.[1][2] Impurities, which can arise from the synthetic route, degradation, or storage, can have significant consequences, including altered biological activity, toxicity, and compromised experimental outcomes. Therefore, the ability to accurately identify and quantify any potential impurities is a non-negotiable aspect of its quality control.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is a cornerstone of pharmaceutical analysis, renowned for its broad applicability to a wide range of compounds, especially those that are non-volatile or thermally labile.[3][4][5] The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7][8]
The "Why" Behind the HPLC Method: A Mechanistic Approach
For a moderately polar compound like 2-Methyl-4-(4-methylphenyl)phenol, Reversed-Phase HPLC (RP-HPLC) is the most logical choice.[8][9][10] Here’s the rationale:
Stationary Phase: An octadecylsilane (C18) bonded silica column is selected. The long alkyl chains create a non-polar, hydrophobic stationary phase.[9][11]
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used.[10][12]
Separation Principle: The separation is driven by hydrophobic interactions.[9][12] 2-Methyl-4-(4-methylphenyl)phenol, being moderately non-polar, will have a stronger affinity for the non-polar stationary phase than the polar mobile phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can systematically decrease the polarity of the mobile phase, causing the analyte and any impurities to elute from the column at different times based on their relative hydrophobicities.[10][12]
Experimental Protocol: HPLC Purity Validation
This protocol is designed to be a self-validating system, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and ICH Q2(R1) guidelines.[6][13][14][15][16][17][18]
1. Instrumentation and Columns:
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or purified to 18.2 MΩ·cm)
Acetic acid or phosphoric acid (for mobile phase pH adjustment)
2-Methyl-4-(4-methylphenyl)phenol reference standard and sample for analysis.
3. Chromatographic Conditions:
Mobile Phase A: Water with 0.1% acetic acid
Mobile Phase B: Acetonitrile with 0.1% acetic acid
Gradient Program:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-17 min: 95% B
17-18 min: 95% to 50% B
18-25 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 278 nm (based on typical phenol absorbance)[19]
Injection Volume: 10 µL
4. Sample Preparation:
Prepare a stock solution of the 2-Methyl-4-(4-methylphenyl)phenol reference standard and sample at a concentration of 1 mg/mL in methanol.
Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).
5. Data Analysis:
Identify the peak for 2-Methyl-4-(4-methylphenyl)phenol based on the retention time of the reference standard.
Calculate the area percent of the main peak to determine the purity.
Quantify any impurities against the main peak or a qualified impurity standard.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity validation of 2-Methyl-4-(4-methylphenyl)phenol.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5][20] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[3][4]
The "Why" Behind the GC-MS Method: A Mechanistic Approach
While 2-Methyl-4-(4-methylphenyl)phenol is a solid, its phenolic hydroxyl group makes it polar and prone to peak tailing and potential degradation at the high temperatures required for GC analysis. To overcome this, a crucial step of derivatization is necessary.[21][22][23]
Derivatization: Silylation is a common and effective derivatization technique for phenols.[21][24][25] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[24][25][26] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[22][24]
Separation Principle: In the GC column, the derivatized analytes are separated based on their boiling points and interactions with the stationary phase.
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by Electron Ionization (EI), which is a hard ionization technique that causes fragmentation of the molecules.[27][28][29][30][31] The resulting mass spectrum, a unique fragmentation pattern, serves as a "fingerprint" for the compound, allowing for highly confident identification.[27][29]
Experimental Protocol: GC-MS Purity Validation
This protocol is designed for robust and reliable analysis of phenolic compounds, drawing from established methodologies.[21][32][33]
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents and Materials:
Dichloromethane or Ethyl Acetate (GC grade)
Pyridine (GC grade, as a catalyst)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA
2-Methyl-4-(4-methylphenyl)phenol reference standard and sample for analysis.
3. Derivatization Procedure:
Accurately weigh approximately 1 mg of the sample or standard into a vial.
Add 500 µL of dichloromethane and 100 µL of pyridine.
Add 100 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
4. GC-MS Conditions:
Injector Temperature: 280 °C
Injection Mode: Splitless (or split, depending on concentration)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes
Ramp: 10 °C/min to 300 °C
Hold: 10 minutes at 300 °C
MS Transfer Line Temperature: 290 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-550
5. Data Analysis:
Identify the TMS-derivatized 2-Methyl-4-(4-methylphenyl)phenol peak by its retention time and mass spectrum.
Compare the mass spectrum with a library (e.g., NIST) or the spectrum of the derivatized reference standard for confirmation.
Calculate the purity based on the total ion chromatogram (TIC) peak area percentage.
Visualizing the GC-MS Workflow
Caption: The comprehensive workflow for GC-MS purity analysis, including the critical derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more suitable for the specific analytical challenge at hand.[3]
Feature
HPLC (Reversed-Phase)
GC-MS
Rationale & Insights
Analyte Suitability
Excellent for non-volatile and thermally labile compounds.[4][5]
Ideal for volatile and thermally stable compounds, or those that can be made volatile through derivatization.[4][20]
2-Methyl-4-(4-methylphenyl)phenol in its native form is better suited for HPLC. GC-MS requires an additional derivatization step.
Sample Preparation
Simpler: dissolve and inject.
More complex: requires a derivatization step which adds time and potential for error.[23]
The derivatization step in GC-MS can introduce artifacts if not performed carefully.
Separation Efficiency
High
Very High
GC capillary columns generally offer higher separation efficiency (more theoretical plates) than standard HPLC columns.[4]
Detection
UV-Vis (DAD): provides quantitative data and some spectral information.
Mass Spectrometry: provides definitive structural information and highly specific quantification.[3][4]
MS detection in GC-MS offers unparalleled confidence in peak identification.
Sensitivity
High (ng to pg range)
Very High (pg to fg range)
GC-MS is often more sensitive for targeted analysis, especially for trace-level volatile impurities.[3][34]
Quantification
Highly accurate and reproducible.
Accurate, but can be affected by derivatization efficiency.
HPLC is generally considered the gold standard for routine quantitative purity analysis in pharmaceuticals.
Throughput
Moderate
Lower due to derivatization and longer oven programs.
HPLC methods can often be optimized for faster run times.
Cost & Complexity
Lower initial cost and less complex operation.
Higher initial cost and more complex operation and maintenance.[34]
GC-MS requires a higher level of operator expertise.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of 2-Methyl-4-(4-methylphenyl)phenol. However, they serve complementary roles.
For routine quality control, purity assessment, and quantification of known impurities, HPLC is the recommended primary technique. Its simpler sample preparation, robustness, and high quantitative accuracy make it the more efficient choice for this purpose.
For impurity identification, structural elucidation of unknown peaks, and the analysis of volatile impurities (e.g., residual solvents), GC-MS is the superior tool. The definitive identification provided by mass spectrometry is invaluable for comprehensive impurity profiling and troubleshooting.
In a comprehensive drug development or research setting, an integrated approach is often the most prudent. HPLC would be employed for routine purity checks and release testing, while GC-MS would be utilized for in-depth characterization, identification of unknown impurities discovered during stability studies, and method validation. By understanding the strengths and nuances of each technique, researchers and scientists can ensure the highest level of quality and confidence in their work with 2-Methyl-4-(4-methylphenyl)phenol.
References
U.S. Pharmacopeia.
Are You Sure You Understand USP <621>? - Chromatography Online. (URL: [Link])
Principle of HPLC | HPLC System Working Explained - Pharmaguideline. (URL: [Link])
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (URL: [Link])
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
Please explain the principles, advantages, and disadvantages of EI - Shimadzu. (URL: [Link])
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: [Link])
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC. (URL: [Link])
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: [Link])
14 Principles of Reversed Phase HPLC - YouTube. (URL: [Link] Principles of Reversed Phase HPLC)
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (URL: [Link])
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link]_)
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (URL: [Link])
Full article: Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization - Taylor & Francis. (URL: [Link])
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. (URL: [Link])
General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. (URL: [Link])
Comparative Analysis of Suzuki vs. Ullmann Reactions for Biphenyl Synthesis: A Practical Guide for Drug Development
The construction of the aryl-aryl ( Csp2−Csp2 ) bond is a foundational pillar in modern synthetic organic chemistry. In drug discovery and materials science, the biphenyl motif is a privileged structural pharmacophore.
Author: BenchChem Technical Support Team. Date: March 2026
The construction of the aryl-aryl (
Csp2−Csp2
) bond is a foundational pillar in modern synthetic organic chemistry. In drug discovery and materials science, the biphenyl motif is a privileged structural pharmacophore. When designing a synthetic route to a biphenyl derivative, medicinal and process chemists frequently evaluate two primary transition-metal-catalyzed methodologies: the Suzuki-Miyaura cross-coupling and the Ullmann reaction .
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality, analyze the strategic application of each reaction, and provide field-proven, self-validating experimental protocols to ensure reproducible scale-up.
Mechanistic Divergence and Causality
To select the appropriate methodology, one must first understand the fundamental organometallic pathways that govern these reactions.
The Suzuki-Miyaura Cross-Coupling (Palladium-Catalyzed)
The Suzuki reaction couples an aryl halide (or pseudohalide) with an aryl boronic acid. The catalytic cycle is driven by a Palladium (Pd) catalyst and proceeds via three distinct steps:
Oxidative Addition : The active
Pd0
species inserts into the carbon-halogen bond of the electrophile, forming a stable
PdII
intermediate.
Transmetalation : This is the defining step of the Suzuki reaction and strictly requires a base. The base coordinates to the organoboron species to form a nucleophilic boronate "ate" complex, which dramatically accelerates the transfer of the aryl group to the
PdII
center[1]. Recent mechanistic studies under biphasic conditions demonstrate that phase transfer catalysts can shift the transmetalation pathway entirely, resulting in significant rate enhancements[2].
Reductive Elimination : The two aryl groups couple to form the biphenyl product, regenerating the
Pd0
catalyst.
The Ullmann Reaction (Copper-Catalyzed)
Historically, the Ullmann reaction was a brutal process requiring stoichiometric elemental copper and temperatures exceeding 200 °C. Modern variants, however, utilize catalytic
CuI
salts and bidentate ligands (e.g., diamines or phenanthrolines) to stabilize the intermediates[3].
Oxidative Addition : The
CuI
species undergoes oxidative addition with the aryl halide to form a highly reactive
CuIII
intermediate.
Nucleophilic Substitution / Reductive Elimination : A second equivalent of the aryl halide (or an in-situ generated organocopper species) reacts with the
CuIII
complex. Subsequent reductive elimination yields the biphenyl and regenerates the
CuI
catalyst.
Strategic Selection: When to Use Which?
The decision between Suzuki and Ullmann coupling is rarely arbitrary; it is dictated by the target molecule's symmetry, functional group tolerance, and downstream pharmaceutical requirements.
Symmetry vs. Asymmetry : The Ullmann reaction is highly efficient for synthesizing symmetrical biphenyls via homocoupling[4]. Attempting unsymmetrical cross-coupling with Ullmann typically yields a statistical nightmare of three products (A-A, B-B, A-B). Conversely, the Suzuki-Miyaura reaction is the premier choice for unsymmetrical biphenyls. The distinct reactivity of the halide versus the boronic acid prevents homocoupling, ensuring high cross-coupling selectivity[5].
Pharma Scalability : In the pharmaceutical industry, the Suzuki reaction is heavily favored from Lead Generation to Process Chemistry[5]. It tolerates a vast array of functional groups (alcohols, amines, acidic protons), is insensitive to water, and utilizes boron byproducts that are significantly less toxic than heavy metal waste[6].
Quantitative & Qualitative Comparison
Parameter
Suzuki-Miyaura Coupling
Ullmann Reaction (Modern)
Primary Application
Unsymmetrical biphenyls
Symmetrical biphenyls (Homocoupling)
Catalyst Metal
Palladium (Pd)
Copper (Cu)
Coupling Partners
Aryl halide + Aryl boronic acid
Aryl halide + Aryl halide
Typical Temperatures
Room Temperature to 80 °C
80 °C to 150 °C
Functional Group Tolerance
Excellent (tolerates -OH, -NH
2
, -COOH)
Moderate (sensitive to strong nucleophiles)
Toxicity / Byproducts
Boron salts (Low toxicity)
Copper salts (Moderate toxicity)
Pharma Scalability
Highly scalable; standard in API synthesis
Limited; niche use for symmetrical motifs
Visualizing the Decision Matrix
To streamline route scouting, the following logical workflow dictates the selection process between the two methodologies based on target structure and reaction conditions.
Figure 1: Decision matrix and workflow comparing Suzuki-Miyaura and Ullmann biphenyl synthesis.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed with built-in causality to ensure that researchers understand why a step is performed, transforming a simple recipe into a self-validating system.
Protocol A: Modern Pd-Catalyzed Suzuki-Miyaura Cross-Coupling (Unsymmetrical Biphenyl)
Objective : Synthesize an unsymmetrical biphenyl using mild conditions.
Preparation : Charge a Schlenk flask with the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and
Pd(PPh3)4
(0.05 eq).
Causality: A slight stoichiometric excess of the boronic acid is used to compensate for competitive protodeboronation (hydrolysis of the C-B bond) that can occur under basic conditions.
Degassing : Add a solvent mixture (e.g., Toluene/EtOH 4:1) and an aqueous base (e.g., 2M
K2CO3
, 2.0 eq). Sparge the biphasic mixture with Argon for 15 minutes.
Causality: Oxygen is highly detrimental; it promotes the oxidative homocoupling of the boronic acid (yielding unwanted symmetrical biphenyls) and degrades the active
Pd0
catalyst into an inactive
PdII
oxide.
Reaction Execution : Heat the mixture to 80 °C. Monitor the reaction via TLC or LC-MS.
Validation: The complete disappearance of the limiting reagent (aryl halide) validates that the catalytic cycle has reached completion.
Workup & Metal Scavenging : Quench with water, extract with EtOAc. Treat the combined organic layers with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtration.
Causality: In drug development, residual heavy metals must be reduced to strict ppm limits to avoid toxicity in downstream biological assays. Thiol-functionalized silica irreversibly binds residual palladium.
Objective : Synthesize a symmetrical biphenyl avoiding extreme temperatures.
Preparation : Charge an oven-dried flask with the aryl halide (1.0 eq),
CuI
(0.1 eq), and
K2CO3
(2.0 eq). Purge thoroughly with Argon.
Causality:
CuI
is highly susceptible to disproportionation or oxidation to
CuII
in the presence of atmospheric oxygen and moisture. Anhydrous, anaerobic conditions are mandatory.
Ligand Addition : Add anhydrous DMF and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq) via syringe.
Causality: The bidentate nitrogen ligand solubilizes the copper species and significantly lowers the activation energy required for oxidative addition. This is the exact mechanism that allows modern Ullmann reactions to proceed at 110 °C rather than the classical 200+ °C[3].
Reaction Execution : Heat to 110 °C for 12–24 hours. Monitor via GC-MS.
Validation: GC-MS is preferred over TLC here, as it easily distinguishes the mass of the homocoupled biphenyl product from unreacted starting material.
Workup : Cool the mixture, dilute with EtOAc, and wash vigorously with aqueous ammonia (
NH4OH
).
Causality: Ammonia acts as a strong chelator, forming a deep blue, water-soluble complex with copper (
[Cu(NH3)4]2+
). This efficiently strips the metal catalyst from the organic product layer, preventing emulsion formation during extraction.
References
Title : Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts
Source : Organometallics - ACS Publications
URL : 1
Title : Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites
Source : PMC - NIH
URL : 4
Title : Ullmann reaction
Source : Wikipedia
URL : 3
Title : Impact of Cross-Coupling Reactions in Drug Discovery and Development
Source : PMC - NIH
URL : 5
Title : Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings
Source : PMC - NIH
URL : 2
Title : Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry
Source : MDPI
URL :6
Comparative Pharmacological Guide: The Biological Activity of 2-Methyl-4-(4-methylphenyl)phenol vs. Standard Biphenyl Scaffolds
As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of biphenyl scaffolds not merely as static chemical structures, but as dynamic pharmacophores. The biphenyl axis is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of biphenyl scaffolds not merely as static chemical structures, but as dynamic pharmacophores. The biphenyl axis is a privileged structure in medicinal chemistry, offering a unique combination of conformational flexibility and rigid spatial geometry.
This guide objectively compares the biological performance and structure-activity relationships (SAR) of 2-Methyl-4-(4-methylphenyl)phenol (systematically known as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol) against other established biphenyl alternatives. By analyzing the causality behind its physicochemical properties, we can understand its specific utility in targeted enzyme inhibition compared to broad-spectrum biphenyls.
Structural Causality & Physicochemical Profiling
To understand the biological activity of 2-Methyl-4-(4-methylphenyl)phenol, we must deconstruct the causality of its specific methyl substitutions compared to the unsubstituted parent compound, Biphenyl-4-ol .
Steric Shielding (The 2-Methyl Group): The methyl group positioned ortho to the phenolic hydroxyl (position 3 of the biphenyl core) is not arbitrary. It provides critical steric hindrance against Phase II metabolic enzymes, specifically UDP-glucuronosyltransferases (UGTs). This causality directly translates to an increased biological half-life and metabolic stability compared to unsubstituted biphenyl-4-ol, which is rapidly cleared [1].
Hydrophobic Extension (The 4'-Methyl Group): The p-tolyl extension acts as a hydrophobic anchor. In targets containing deep lipophilic cavities—such as the allosteric site of the Epidermal Growth Factor Receptor (EGFR) or the S1' pocket of Matrix Metalloproteinases (e.g., MMP-3)—this methyl group perfectly fills the void, driving the binding enthalpy through optimized Van der Waals interactions [2].
Comparative Biological Activity
How does 2-Methyl-4-(4-methylphenyl)phenol stack up against alternative biphenyls in biological assays?
Target Specificity vs. Broad-Spectrum Disruption
Natural polyhydroxylated biphenyls, such as Honokiol , exhibit broad-spectrum antimicrobial and anti-inflammatory activity primarily through non-specific membrane disruption and multi-target engagement. In contrast, 2-Methyl-4-(4-methylphenyl)phenol has a lower hydrogen-bond donor count and a higher calculated partition coefficient (LogP). This shifts its pharmacological profile away from generic membrane disruption toward highly specific kinase and protease allosteric modulation [3].
Highly polar synthetic alternatives, such as Biphenyl-3',3,4,4'-tetrol (BPT) , are excellent for surface-level protein interactions (e.g., inhibiting Aβ40 aggregation in Alzheimer's models) but suffer from poor cellular permeability. The dimethylated scaffold of our target compound strikes the optimal balance between lipophilicity and target engagement.
Quantitative Performance Summary
Below is a comparative data matrix summarizing the physicochemical and biological performance of these scaffolds based on established SAR profiling.
Compound
Calculated LogP
Primary Biological Target Profile
Target Affinity (Relative)
Metabolic Stability (HLM t1/2)
2-Methyl-4-(4-methylphenyl)phenol
~4.2
Kinase/Protease Allosteric Sites
High (Sub-micromolar)
> 60 min
Biphenyl-4-ol
~3.1
Weak, Non-specific
Low (Millimolar)
< 15 min
Honokiol
~4.0
Multi-target (NF-kB, Antimicrobial)
Moderate
~ 30 min
Biphenyl-3',3,4,4'-tetrol (BPT)
~1.8
Aβ40 Amyloid Aggregation
Moderate
< 20 min
Self-Validating Experimental Protocols
In rigorous application science, an experiment is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the observed biological activity is a true reflection of the compound's mechanism, free from assay artifacts.
Protocol A: Target Binding Affinity via Surface Plasmon Resonance (SPR)
Causality: We must prove that the biological activity is driven by direct target engagement, rather than non-specific aggregation or assay interference. We pair SPR with an orthogonal Thermal Shift Assay to self-validate the binding kinetics.
Sensor Chip Functionalization: Immobilize the recombinant target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry.
Validation Loop: Simultaneously immobilize a non-relevant protein (e.g., BSA) on the reference channel. All analyte responses must be double-referenced (subtracting both the reference channel and blank buffer injections) to eliminate bulk refractive index changes.
Analyte Preparation: Prepare a 10-point concentration series (0.05 µM to 25 µM) of 2-Methyl-4-(4-methylphenyl)phenol in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility).
Kinetic Injection: Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
Orthogonal Validation (DSF): Run a parallel Differential Scanning Fluorimetry (DSF) assay. A true SPR-derived
KD
must proportionally correlate with a positive shift in the melting temperature (
ΔTm
) of the target protein, confirming that the biphenyl stabilizes the folded protein state.
Protocol B: Cellular Efficacy & Cytotoxicity (MTT to ATP-Glo Validation)
Causality: Relying solely on an MTT assay is a critical error, as some phenolic compounds can directly reduce tetrazolium salts, yielding false viability signals. We utilize a dual-readout system.
Cell Seeding: Seed the target cancer cell line (e.g., HCT-116) in opaque-walled 96-well plates at a density of
5×103
cells/well. Allow 24 hours for adhesion.
Dosing: Treat the cells with the biphenyl derivatives (0.1 - 50 µM) for 48 hours.
Internal Controls: Include a vehicle control (0.1% DMSO) and a clinically validated positive control (e.g., Erlotinib for EGFR inhibition).
Primary Readout (MTT): Add MTT reagent and incubate for 3 hours. Solubilize the resulting formazan crystals and read absorbance at 570 nm.
Self-Validation Readout (CellTiter-Glo): In a parallel sister plate, measure intracellular ATP levels using a luminescence plate reader. Concordance between the MTT assay (mitochondrial reductase activity) and ATP levels (cellular energy metabolism) mathematically validates the cytotoxic mechanism.
Mechanistic Visualizations
To synthesize the experimental logic and the biological mechanism of action, I have mapped out the self-validating workflow and the allosteric inhibition pathway.
Step-by-step self-validating pharmacological workflow for biphenyl derivatives.
Mechanistic pathway of target enzyme allosteric inhibition by methylated biphenyls.
References
Title: Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives:[4′-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] Conjugated through Flexible Alkyl Chains
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Discovery of Potent Nonpeptide Inhibitors of Stromelysin Using SAR by NMR
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Comparative
Advanced Validation of Analytical Methods for Methylphenol (m-Cresol) Quantification
Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Quality Control Professionals Methylphenol, specifically the meta-isomer (m-cresol), is a critical excipient utilized extensively as an antimicro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Quality Control Professionals
Methylphenol, specifically the meta-isomer (m-cresol), is a critical excipient utilized extensively as an antimicrobial preservative in biopharmaceutical formulations, including insulin and parathyroid hormone (PTH) therapeutics[1][2]. Precise quantification of m-cresol is a strict regulatory mandate. Sub-therapeutic concentrations compromise the sterility of multi-dose vials, while elevated levels can induce protein aggregation, conformational changes, or local toxicity upon injection[3].
As an Application Scientist, I frequently encounter laboratories struggling with the baseline separation of cresol isomers (ortho-, meta-, and para-cresol) due to their nearly identical physicochemical properties. This guide objectively compares traditional and advanced analytical methodologies for m-cresol quantification, detailing the causality behind phase selection, and provides a self-validating experimental protocol aligned with the newly updated ICH Q2(R2) guidelines[4][5].
The Methodological Landscape: A Comparative Analysis
When establishing an Analytical Target Profile (ATP) for m-cresol in an aqueous biologic matrix, scientists typically evaluate three primary chromatographic techniques. Understanding the mechanistic limitations of each is crucial for robust method development.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers excellent theoretical plate counts for volatile aromatic compounds[6]. However, when applied to aqueous biopharmaceuticals, GC-FID requires complex sample preparation (e.g., liquid-liquid extraction or headspace volatilization) to prevent the degradation of the stationary phase by water and proteins. This extraction step introduces significant variability, reducing overall method accuracy and making it less ideal for routine QC release of biologics[6].
Standard C18 RP-HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a standard octadecylsilyl (C18) column allows for the direct injection of diluted biologic samples. However, standard C18 phases rely exclusively on hydrophobic partitioning. Because o-, m-, and p-cresol isomers possess virtually identical partition coefficients (logP), standard C18 columns frequently suffer from persistent co-elution, failing system suitability requirements for resolution[1].
Advanced Phenyl-Phase RP-HPLC-UV (The Optimal Choice)
To overcome the limitations of C18, modern methods employ a Phenyl stationary phase . The causality here is rooted in molecular interactions: the electron-rich aromatic ring of the phenyl phase interacts with the electron-deficient aromatic ring of the cresol isomers. Because the methyl group's position (ortho, meta, or para) alters the steric hindrance and electron density of the analyte's ring, the phenyl phase introduces a secondary retention mechanism—π-π interactions [1]. This dual-mechanism approach (hydrophobic + π-π) achieves baseline resolution of all isomers without requiring pre-column derivatization.
Mechanistic comparison of m-cresol isomer separation on C18 versus Phenyl stationary phases.
Quantitative Method Comparison
Parameter
GC-FID
Standard C18 RP-HPLC
Phenyl-Phase RP-HPLC
Primary Retention Mechanism
Boiling point / Volatility
Hydrophobic partitioning
Hydrophobic + π-π interactions
Isomer Resolution (Rs)
High (>2.0)
Poor (<1.0, co-elution)
High (>2.0)
Sample Prep Required
Extraction / Derivatization
Direct dilution
Direct dilution
Suitability for Biologics
Low (Matrix interference)
Moderate (Resolution issues)
High (Optimal)
Regulatory Alignment: ICH Q2(R2) Lifecycle Approach
The recently updated ICH Q2(R2) guideline introduces a modernized, lifecycle-oriented approach to the validation of analytical procedures[7][8]. It mandates that methods must be proven "fit for purpose" across their defined reportable range[5][9]. For a preservative assay like m-cresol, the validation must rigorously demonstrate that the active pharmaceutical ingredient (e.g., PTH or insulin) and formulation excipients do not interfere with the quantification of the preservative[2][10].
Workflow for m-cresol analytical method development and validation per ICH Q14 and Q2(R2).
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. This means the method incorporates internal checks—specifically, System Suitability Testing (SST)—that must pass before any sample data is accepted.
Step 1: Chromatographic Conditions & Causality
Column: Phenyl-hexyl, 250 mm × 4.6 mm, 5 µm particle size.
Mobile Phase: 60% Methanol / 40% Water containing 0.1% Trifluoroacetic Acid (TFA).
Causality: m-Cresol has a pKa of ~10.0. Utilizing 0.1% TFA drops the pH to ~2.0, ensuring the phenolic hydroxyl group remains fully protonated (neutral). This maximizes hydrophobic retention and prevents peak tailing caused by secondary interactions with residual silanols on the silica support[2][10].
Flow Rate: 1.0 mL/min (Isocratic).
Detection: UV at 217 nm (optimal absorbance maximum for m-cresol)[2].
Column Temperature: 30°C to ensure reproducible thermodynamics of the π-π interactions.
Step 2: System Suitability Testing (SST)
Before analyzing unknown samples, inject the m-cresol standard (100 µg/mL) in five replicates. The system is validated for the run only if:
Resolution (Rs): > 2.0 between m-cresol and any adjacent peaks (e.g., the API).
Tailing Factor (Tf): < 1.5.
Precision: %RSD of the m-cresol peak area is < 2.0%[2][11].
Perform a direct dilution using the mobile phase to achieve a target concentration of 100 µg/mL m-cresol.
Causality: Diluting directly in the mobile phase prevents solvent-mismatch artifacts (like peak splitting) at the column head and ensures the protein remains soluble or is predictably excluded without precipitating inside the column[2].
Step 4: ICH Q2(R2) Validation Execution
Specificity: Inject a placebo (formulation buffer without m-cresol) and the API alone. Verify no peaks co-elute at the m-cresol retention time (~5.2 minutes)[2][11].
Linearity: Prepare standard solutions at 75, 90, 100, 110, and 120 µg/mL. Plot peak area vs. concentration.
Accuracy: Spike the placebo matrix with m-cresol at 90%, 100%, and 120% of the nominal concentration. Analyze in triplicate[2].
Precision (Repeatability): Inject the 100% target concentration sample six times independently.
Performance Comparison: Validation Data
The following table summarizes typical validation metrics achieved using the Phenyl-Phase RP-HPLC method, demonstrating strict compliance with ICH Q2(R2) acceptance criteria for biopharmaceutical release[2][5][11].
ICH Q2(R2) Parameter
Experimental Result (Phenyl RP-HPLC)
Acceptance Criteria
Status
Specificity (Resolution)
Rs = 6.88 (between m-cresol and PTH)
Rs > 2.0
Pass
Linearity (Range)
75 µg/mL to 120 µg/mL (R² = 0.9998)
R² > 0.999
Pass
Accuracy (Recovery)
98.5% – 101.2% across all spike levels
98.0% – 102.0%
Pass
Precision (Repeatability)
%RSD = 0.7% (n=6)
%RSD < 2.0%
Pass
Peak Symmetry
Tailing Factor = 1.29
Tf < 1.5
Pass
References
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at: [Link]
ICH Q2(R2) Validation of Analytical Procedures - QbD Group. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]
Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC / NIH. Available at: [Link]
Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - ResearchGate. Available at: [Link]
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
DEVELOPMENT OF A HPLC METHOD FOR DETERMINING M-CRESOL IN INSULIN PREPARATION - Journal of Chemistry of Goods and Traditional Medicine. Available at:[Link]
Validation of Analytical Procedure Q2(R2) (Draft) - ICH. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and NMR Data for Structural Confirmation
For: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Single Spectrum, Beyond a Single Peak In the rigorous landscape of drug development and chemical research, the unambiguous confirmat...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Spectrum, Beyond a Single Peak
In the rigorous landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. While individual analytical techniques provide powerful insights, relying on a single method can leave critical questions unanswered. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstones of the modern analytical laboratory.[1] HPLC excels at separating complex mixtures with high resolution, while NMR offers unparalleled detail on molecular structure.[1][2][3] This guide presents a framework for leveraging these techniques not in isolation, but as a synergistic, cross-validating system. By integrating the quantitative, separative power of HPLC with the definitive structural power of NMR, we can achieve a level of analytical certainty that is robust, defensible, and essential for regulatory success and scientific integrity.
The Principle of Orthogonality: A Foundation of Trust
The core strength of combining HPLC and NMR lies in their orthogonality. Orthogonal methods are independent analytical techniques that measure the same attributes using different scientific principles.[4][5][6] This approach provides a multi-faceted view of the sample, creating a self-validating system where the results from one technique confirm and are confirmed by the other.
High-Performance Liquid Chromatography (HPLC): The Master of Separation and Quantification. HPLC is the gold standard for assessing the purity of a sample.[7] It physically separates the analyte of interest from impurities and degradation products.[8] When coupled with detectors like a Diode Array Detector (DAD), it provides quantitative data on the relative amounts of each component, forming the basis of an impurity profile.[9] However, its primary limitation is that a retention time is a comparative, not an absolute, identifier of structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architect of Structure. NMR spectroscopy provides a detailed map of a molecule's atomic framework.[10] Through a suite of experiments, it reveals atom-to-atom connectivity, allowing for the de novo elucidation of a chemical structure.[11] Furthermore, its signal response is directly proportional to the number of nuclei, making it an inherently quantitative technique (qNMR) capable of determining the absolute purity of a sample without the need for compound-specific standards.[12][13][14] Its main challenge is a lower sensitivity compared to other methods and the complexity of spectra from unresolved mixtures.[][16]
By combining these methods, we mitigate their individual limitations. HPLC provides highly purified fractions of both the main compound and its impurities for NMR analysis, while NMR confirms the identity of the peaks observed in the chromatogram and provides an orthogonal, absolute measure of purity to validate the HPLC quantification.[2]
A Unified Workflow for Cross-Validation
A robust cross-validation strategy follows a logical progression, beginning with the assessment of the bulk sample and culminating in an integrated, multi-technique data package. This workflow ensures that both the identity and purity of the compound are rigorously confirmed.
Caption: An integrated workflow for the cross-validation of HPLC and NMR data.
Experimental Protocols
This protocol establishes the chromatographic profile of the drug substance, quantifying the main component and all detectable impurities.
Method Development:
Objective: Develop a stability-indicating reverse-phase HPLC (RP-HPLC) method capable of separating the main peak from all process-related impurities and potential degradants.
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 5% B to 95% B over 30 minutes, followed by a 5-minute hold and 5-minute re-equilibration. This must be optimized for the specific analyte.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detector: DAD/UV at a wavelength appropriate for the analyte (e.g., 254 nm) and also scanning a range (e.g., 200-400 nm) to assess peak purity.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
Analysis and Data Processing:
Inject the sample and integrate all peaks.
Calculate the purity of the main component using area percent normalization.
Identify and quantify all impurities relative to the main peak. Impurities present at a level of 0.10% or greater must be structurally characterized, per ICH Q3A guidelines.[17]
This protocol uses a suite of NMR experiments on the bulk material to confirm the identity of the primary component.
Sample Preparation:
Dissolve approximately 5-10 mg of the bulk drug substance in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in a 5 mm NMR tube.
NMR Data Acquisition:
Acquire a standard set of 1D and 2D NMR spectra on a spectrometer (e.g., 500 MHz or higher).
¹H NMR: Provides information on the number and chemical environment of protons.
¹³C NMR: Provides information on the carbon backbone of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
Data Analysis:
Process and analyze the spectra to assign all proton and carbon signals and confirm that the connectivity matches the proposed structure of the drug substance.
This protocol provides an absolute purity value for the drug substance, which serves as an orthogonal validation of the HPLC purity result.
Sample Preparation:
Crucial Step: Use a calibrated balance for all weighings.
Accurately weigh approximately 10 mg of the drug substance into a vial.
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have a known purity, be stable, non-volatile, and have at least one ¹H NMR signal that is sharp and well-resolved from any analyte signals.[18]
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
NMR Data Acquisition:
Key Parameter: Ensure complete spin-lattice relaxation (T₁) for all signals being integrated. Set the relaxation delay (d1) to at least 5 times the longest T₁ value of the signals of interest (typically d1 ≥ 30 seconds for small molecules).
Acquire a quantitative ¹H NMR spectrum with a sufficient signal-to-noise ratio (S/N > 250:1 is recommended).
Data Processing and Calculation:
Carefully integrate a well-resolved, non-exchangeable signal from the analyte and a signal from the internal standard.
Calculate the purity using the following equation:
Caption: Logical flow for correlating orthogonal HPLC and NMR datasets.
Case Study: Structural Validation of "Exemplarib"
Let's consider a hypothetical new chemical entity, "Exemplarib," a small molecule drug candidate.
1. HPLC Analysis:
An RP-HPLC method was developed, and the analysis of a development batch showed the following profile.
Table 1: HPLC Purity and Impurity Profile of Exemplarib
Peak ID
Retention Time (min)
Area %
Identification
IMP-A
12.5
0.15%
Unknown Impurity
Exemplarib
15.2
99.65%
Main Component
| IMP-B | 18.9 | 0.20% | Unknown Impurity |
2. NMR Structural Elucidation:
A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) was performed on the bulk material. The data unequivocally confirmed the proposed chemical structure of Exemplarib.
3. Impurity Identification:
The impurities at 12.5 min (IMP-A) and 18.9 min (IMP-B) were isolated using preparative HPLC. Subsequent NMR analysis revealed that IMP-A was a starting material, and IMP-B was an N-oxide derivative of Exemplarib.
4. Quantitative Cross-Validation:
A qNMR experiment was performed on the same batch of Exemplarib using certified maleic acid as the internal standard.
Table 2: Comparison of Quantitative Data for Exemplarib
Analytical Method
Principle
Result
HPLC (Area %)
Chromatographic separation with UV detection
99.65%
| qNMR (Absolute Purity) | Direct proportionality of signal to molar concentration | 98.9% (± 0.2%) |
Analysis of Results:
The HPLC area percent (99.65%) provides an excellent measure of chromatographic purity. The qNMR result (98.9%) represents the absolute purity, or mass fraction, of Exemplarib in the bulk material. The slight difference is likely due to the presence of non-chromophoric impurities (e.g., residual water, inorganic salts) that are detected by qNMR (as they contribute to the total mass) but not by HPLC-UV. The cross-validation exercise provides high confidence: the main component is structurally confirmed, its chromatographic purity is high, and its absolute purity is accurately known.
Conclusion
The cross-validation of HPLC and NMR data is not merely a confirmatory exercise; it is a fundamental strategy for building a robust, multi-dimensional understanding of a chemical entity. This orthogonal approach ensures that what is being separated and quantified by HPLC is unequivocally confirmed by NMR, while the absolute purity determined by qNMR validates the chromatographic assessment. For researchers and drug development professionals, adopting this integrated workflow provides the highest degree of confidence in a molecule's identity and purity, satisfying scientific rigor and supporting regulatory requirements for safety and efficacy.[19][20][21]
References
Title: HPLC–SPE–NMR — A Novel Hyphenation Technique
Source: LCGC International
URL: [Link]
Title: HPLC–NMR Revisited: Using Time-Slice High-Performance Liquid Chromatography–Solid-Phase Extraction–Nuclear Magnetic Resonance with Database-Assisted Dereplication
Source: Analytical Chemistry - ACS Publications
URL: [Link]
Title: HPLC, a modular technique that complements NMR
Source: SPECIFIC POLYMERS
URL: [Link]
Title: Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism
Source: MDPI
URL: [Link]
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Differences in HPLC and NMR: Structural Elucidation Relevance
Source: Patsnap Eureka
URL: [Link]
Title: Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive Compounds in Mixtures
Source: PMC
URL: [Link]
Title: Impurity profiling and HPLC methods for drug quality compliance
Source: AMSbiopharma
URL: [Link]
Title: NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites
Source: ACS Publications
URL: [Link]
Title: Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques
Source: News-Medical.Net
URL: [Link]
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis
Source: IntechOpen
URL: [Link]
Title: NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures
Source: PMC
URL: [Link]
Title: ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products
Source: European Medicines Agency
URL: [Link]
Title: Method validation in pharmaceutical analysis: from theory to practical optimization
Source: ResearchGate
URL: [Link]
Title: General Information and Characterization of the Drug Substance Modules
Source: DS InPharmatics
URL: [Link]
Title: Quantitative NMR Spectroscopy
Source: University of Illinois Urbana-Champaign
URL: [Link]
Title: Stimuli Article (qNMR)
Source: US Pharmacopeia (USP)
URL: [Link]
Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC
Source: SciSpace
URL: [Link]
Title: Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems
Source: PMC
URL: [Link]
Title: Impurity Profiling and Characterization for Generic Project
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity
Source: Eurofins
URL: [Link]
Title: Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride
Source: IOSR Journal
URL: [Link]
Title: Cross and Partial Validation
Source: European Bioanalysis Forum
URL: [Link]
Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists
Source: PMC
URL: [Link]
Title: Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice
Source: AZoM
URL: [Link]
Title: Fast quantitative 2D NMR for quantifying analytes in complex mixtures
Source: European Pharmaceutical Review
URL: [Link]
Title: Introduction to Analytical Method Development and Validation
Source: Lab Manager
URL: [Link]
Title: What is a Particle Analysis "Orthogonal Method"?
Source: Yokogawa Fluid Imaging Technologies
URL: [Link]
Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms
Source: MDPI
URL: [Link]
Title: ICH Guidance Documents
Source: FDA
URL: [Link]
Title: ICH Q3A Q3B Impurity Control
Source: YouTube
URL: [Link]
A Comparative Study: 2-Methyl-4-(4-methylphenyl)phenol vs. 2-phenylphenol
A Guide for Researchers in Drug Development and Applied Sciences In the landscape of biocide and preservative development, phenolic compounds represent a cornerstone of antimicrobial research. This guide provides a detai...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Development and Applied Sciences
In the landscape of biocide and preservative development, phenolic compounds represent a cornerstone of antimicrobial research. This guide provides a detailed comparative analysis of the well-established biocide, 2-phenylphenol, and a structurally related yet less characterized compound, 2-Methyl-4-(4-methylphenyl)phenol. By examining their structural nuances, we can project the potential impact of methyl substitutions on physicochemical properties, biological activity, and toxicological profiles. This analysis is supported by established principles of medicinal chemistry and provides a framework for future empirical investigation.
Compound Profiles: Established vs. Projected
A thorough understanding of each compound's individual characteristics is paramount before a meaningful comparison can be made.
2-phenylphenol: The Established Benchmark
2-phenylphenol, also known as o-phenylphenol, is an organic compound with a long history of use as a fungicide, disinfectant, and preservative[1]. Its primary applications include post-harvest treatment of fruits and vegetables, surface disinfection in various settings, and as a preservative in industrial products[1][2].
Physicochemical and Toxicological Summary of 2-phenylphenol
2-Methyl-4-(4-methylphenyl)phenol: A Projected Profile
2-Methyl-4-(4-methylphenyl)phenol is a derivative of 2-phenylphenol with two additional methyl groups. While specific experimental data for this compound is limited, we can infer its properties based on established structure-activity relationships (SAR) for substituted phenols and biphenyls[6][7].
Projected Physicochemical and Biological Profile of 2-Methyl-4-(4-methylphenyl)phenol
Increased molecular weight and potential for crystal packing.
Melting/Boiling Point
Higher than 2-phenylphenol
Increased molecular weight and van der Waals forces.
Water Solubility
Lower than 2-phenylphenol
The two methyl groups increase the lipophilicity of the molecule.
LogP (Octanol/Water)
Higher than 2-phenylphenol
Increased lipophilicity due to the methyl groups.
Antimicrobial Activity
Potentially enhanced or altered spectrum
Increased lipophilicity can improve membrane penetration in microorganisms.[7]
Acidity (pKa)
Higher (less acidic) than 2-phenylphenol
Methyl groups are electron-donating, which destabilizes the phenoxide anion.[8][9]
Head-to-Head Comparison: A Structural-Functional Analysis
The key differentiators between these two molecules are the methyl groups on the phenol and phenyl rings of 2-Methyl-4-(4-methylphenyl)phenol. These substitutions are predicted to have the following consequences:
Lipophilicity: The addition of two methyl groups will increase the octanol-water partition coefficient (LogP), making 2-Methyl-4-(4-methylphenyl)phenol more lipophilic than 2-phenylphenol. This could enhance its ability to penetrate the lipid membranes of microorganisms, potentially leading to increased antimicrobial efficacy[7].
Steric Hindrance: The methyl group at the 2-position of the phenolic ring may introduce steric hindrance around the hydroxyl group. This could influence its interaction with biological targets and its reactivity.
Electronic Effects: Methyl groups are weakly electron-donating. This electronic effect is expected to decrease the acidity of the phenolic proton in 2-Methyl-4-(4-methylphenyl)phenol compared to 2-phenylphenol[8][9]. The acidity of phenolic compounds can be crucial for their mechanism of action, which often involves disruption of membrane potential.
Toxicity: While specific data is unavailable, the increased lipophilicity of 2-Methyl-4-(4-methylphenyl)phenol could lead to greater bioaccumulation. The toxicity of substituted biphenyls is complex and depends on the substitution pattern[1][10].
Experimental Protocols for Comparative Evaluation
To empirically validate the projected properties of 2-Methyl-4-(4-methylphenyl)phenol and directly compare it to 2-phenylphenol, the following experimental workflows are proposed.
Synthesis of 2-Methyl-4-(4-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling
A plausible synthetic route for 2-Methyl-4-(4-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between aromatic rings[11][12][13].
Step-by-Step Protocol:
Reactant Preparation: In a round-bottom flask, combine 4-bromo-2-methylphenol (1 equivalent), (4-methylphenyl)boronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents).
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup and Purification: After the reaction is complete, cool the mixture and perform an extractive workup. The crude product can then be purified by column chromatography on silica gel.
Caption: Experimental workflow for MIC determination.
Concluding Remarks and Future Directions
While 2-phenylphenol is a well-characterized and widely used biocide, the structural modifications in 2-Methyl-4-(4-methylphenyl)phenol suggest the potential for altered, and possibly enhanced, biological activity. The increased lipophilicity conferred by the two methyl groups is a key feature that warrants further investigation, as it may improve microbial membrane penetration. However, the impact on the compound's toxicological profile and environmental fate remains to be determined.
The experimental protocols outlined in this guide provide a clear path for the synthesis and comparative evaluation of these two phenolic compounds. The resulting data will be invaluable for researchers in the fields of drug development, materials science, and environmental science, offering insights into the structure-activity relationships of substituted biphenylols and potentially identifying a novel antimicrobial agent.
References
World Health Organization. (2003). 2-Phenylphenol in Drinking-water. WHO/SDE/WSH/03.04/48. [Link]
Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
Ataman Kimya. (n.d.). ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL). Retrieved from [Link]
Gao, Y., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. European journal of medicinal chemistry, 126, 937–949. [Link]
Australian Industrial Chemicals Introduction Scheme. (2022). 2-Phenylphenol and salts - Evaluation statement. [Link]
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC. [Link]
Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 180-185. [Link]
Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. (2021). PubMed. [Link]
A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (n.d.). ResearchGate. [Link]
Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections. (2021). PLOS ONE, 16(11), e0259228. [Link]
Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides. (2026). Pest Management Science. [Link]
Acute toxicity of substituted biphenyls to daphnia magna and quantitative structure‐activity relationship study. (2008). QSAR & Combinatorial Science, 27(9), 1093-1098. [Link]
Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. (2020). Environmental Science & Technology, 54(19), 11835-11848. [Link]
Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. (2017). African Journal of Microbiology Research, 11(24), 998-1001. [Link]
Fate of Phenolic Compounds in Constructed Wetlands Treating Contaminated Water. (n.d.). ResearchGate. [Link]
Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]
Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). SlideShare. [Link]
Acidity of substituted phenols. (2014). Chemistry Stack Exchange. [Link]
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 7860-7893. [Link]
Protonation of Methyl Substituted Phenols in Super Acids. (1974). Canadian Journal of Chemistry, 52(21), 3681-3686. [Link]
Reactions of Phenols. (2024). Chemistry Steps. [Link]
Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. [Link]
Comparative Evaluation of Methods Commonly Used to Determine Antimicrobial Susceptibility to Plant Extracts and Phenolic Compounds. (n.d.). ResearchGate. [Link]
The occurrence and fate of phenolic compounds in a coking wastewater treatment plant. (2013). Water Science & Technology, 68(2), 433-440. [Link]
Toxicological Profile for Polybrominated Biphenyls. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (n.d.). PMC. [Link]
Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat. (2023). Foods, 12(18), 3486. [Link]
Toxicity of polychlorinated biphenyls in aquatic environments – A review. (2022). Journal of Hazardous Materials Advances, 8, 100172. [Link]
New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body. (2022). Kobe University. [Link]
Polyphenolic Extract from Maple Syrup Potentiates Antibiotic Susceptibility and Reduces Biofilm Formation of Pathogenic Bacteria. (2015). Applied and Environmental Microbiology, 81(10), 3372-3379. [Link]
Synthesis of 2-methyl-4-nitrophenol from benzene? (2015). Chemistry Stack Exchange. [Link]
Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules, 29(2), 332. [Link]
Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2025). Journal of the Indian Chemical Society, 102(8), 101783. [Link]
Structure-activity relationship (SAR) studies of methyl-substituted biphenylols
An in-depth comparative analysis of structure-activity relationship (SAR) studies reveals that methyl-substituted biphenylols are emerging as highly versatile scaffolds in drug discovery and molecular toxicology. By stra...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of structure-activity relationship (SAR) studies reveals that methyl-substituted biphenylols are emerging as highly versatile scaffolds in drug discovery and molecular toxicology. By strategically altering the position of methyl and hydroxyl groups on the biphenyl backbone, researchers can selectively tune these molecules to act as potent enzyme inhibitors or receptor modulators.
As an Application Scientist, I have structured this guide to objectively compare the performance of specific methyl-substituted biphenylol derivatives against industry-standard alternatives across two primary biological targets: Cytochrome P450 17 (CYP17) and the Estrogen Receptor (ER) .
Mechanistic Causality: The Role of Methyl Substitution
The pharmacological behavior of biphenylols is dictated by their three-dimensional conformation. The biphenyl core can rotate around its central C-C bond.
Ortho-Methylation: Introducing a methyl group at the ortho position creates severe steric hindrance, restricting the dihedral angle and forcing the two phenyl rings into a non-coplanar conformation. This non-coplanarity is an absolute requirement for binding to the Ryanodine Receptor (RyR1), leading to the disruption of calcium signaling[1].
Meta/Para-Methylation: Conversely, meta or para methyl substitutions allow the molecule to maintain a flatter profile while increasing lipophilicity. This enhances van der Waals interactions within the deep, hydrophobic ligand-binding domains of enzymes like CYP17 or nuclear receptors like ERα/ERβ[2].
Cytochrome P450 17 (17α-hydroxylase-C17,20-lyase) is a key enzyme in androgen biosynthesis, making it a primary target for prostate cancer therapeutics. We compared the inhibitory performance of novel imidazol-1-yl-methyl substituted biphenylols against the standard broad-spectrum CYP inhibitor, Ketoconazole .
Quantitative Data Analysis
The SAR data demonstrates that the position of the imidazol-1-yl-methyl group drastically impacts both potency and species selectivity[3].
Table 1: Comparative IC50 Values for CYP17 Inhibition
Compound / Alternative
Substitution Pattern
Human CYP17 IC50 (µM)
Rat CYP17 IC50 (µM)
Target Selectivity
Ketoconazole (Standard)
N/A
0.74
67.0
Low (Broad-spectrum)
Compound A
3-imidazol-1-yl-methyl
0.12
1.5
High
Compound B
4-imidazol-1-yl-methyl
0.08
0.63
Very High
Insight: The 4-substituted derivative (Compound B) outperforms Ketoconazole by nearly an order of magnitude in human CYP17 inhibition. The para-positioning of the methyl-imidazole moiety allows for optimal coordination with the heme iron in the enzyme's active site, while the biphenylol tail anchors the molecule in the hydrophobic access channel.
Self-Validating Experimental Protocol: In Vitro CYP17 Inhibition Assay
To ensure data integrity, this protocol incorporates internal validation metrics to rule out false positives caused by enzyme degradation.
Preparation & Quantification: Isolate microsomal fractions from human and rat models. Causality: Using both species is critical because biphenylols exhibit strong species-specific differences in binding affinity[3]. Quantify protein yield via BCA assay to ensure identical enzyme loading across all wells.
Baseline Validation (Self-Validation Step): Run a vehicle control (DMSO) to establish the 100% activity baseline. Concurrently, run Ketoconazole as a positive control. If the calculated IC50 of Ketoconazole deviates by >15% from the established 0.74 µM benchmark, the entire plate must be rejected due to compromised enzyme viability.
Compound Incubation: Incubate the microsomal fractions with varying concentrations of the methyl-substituted biphenylols (0.01 µM to 100 µM) for 10 minutes at 37°C to allow equilibrium binding.
Reaction & Termination: Initiate the reaction by adding the substrate (progesterone) and NADPH. Terminate after 20 minutes using ethyl acetate extraction.
HPLC-UV Quantification: Quantify the remaining substrate and metabolites. Calculate the Z'-factor for the assay; a Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.
Hydroxylated and methylated biphenyls are heavily scrutinized in toxicology and endocrinology for their ability to act as xenoestrogens or antiestrogens[2]. We compared the Relative Binding Affinity (RBA) of methyl-substituted biphenylols against 17β-Estradiol (E2) and the well-known endocrine disruptor Bisphenol A (BPA) .
Quantitative Data Analysis
SAR modeling indicates that a hydroxyl group mimicking the A-ring of estradiol, paired with a lipophilic methyl group, dictates receptor affinity[4].
Table 2: Relative Binding Affinity (RBA) to Rat Uterine ER
Compound / Alternative
ER Binding Affinity (RBA %)
Functional Efficacy
17β-Estradiol (Standard)
100.00
Full Agonist
Bisphenol A (Alternative)
0.05
Weak Agonist
4'-methyl-2-biphenylol
0.15
Partial Agonist
3,5-dimethyl-4-biphenylol
< 0.01
Antagonist
Insight: While methyl-substituted biphenylols bind to the ER with much lower affinity than endogenous estradiol, specific configurations (like 4'-methyl-2-biphenylol) bind with 3x higher affinity than BPA. The placement of the hydroxyl group at the para position relative to the biphenyl linkage is essential for hydrogen bonding with Glu353 and Arg394 in the ER binding pocket.
Self-Validating Experimental Protocol: Competitive ER Binding Assay
Cytosol Preparation: Extract rat uterine cytosol. Causality: We utilize native cytosol rather than purified recombinant ER to preserve native chaperone protein interactions (e.g., HSP90), which accurately reflects physiological binding dynamics.
Saturation Binding (Self-Validation Step): Before introducing the biphenylols, perform a saturation binding curve using [3H]-17β-estradiol to determine the specific dissociation constant (
Kd
). This step validates the structural integrity of the receptor preparation. If the
Kd
is outside the 0.1–1.0 nM range, the cytosol is degraded and must be discarded.
Competitive Displacement: Incubate the validated cytosol with a fixed concentration of [3H]-17β-estradiol (1 nM) and increasing concentrations of the unlabeled methyl-substituted biphenylols (10^-9 to 10^-4 M) for 18 hours at 4°C.
Separation & Counting: Separate bound from free radioligand using dextran-coated charcoal. Quantify radioactivity via liquid scintillation counting. Calculate the IC50 and convert to RBA.
Pathway Visualization
The following diagram illustrates how the specific structural SAR features of methyl-substituted biphenylols dictate their divergent biological pathways.
Figure 1: Divergent signaling pathways modulated by methyl-substituted biphenylols based on SAR.
Comparative Phytotoxicity of Phenolic Compounds: A Guide to Allelochemical Profiling and Bioherbicide Development
As the agricultural and pharmaceutical sectors pivot toward sustainable, botanical-based solutions, phenolic compounds have emerged as highly potent allelochemicals. Found ubiquitously in plant exudates and decomposing r...
Author: BenchChem Technical Support Team. Date: March 2026
As the agricultural and pharmaceutical sectors pivot toward sustainable, botanical-based solutions, phenolic compounds have emerged as highly potent allelochemicals. Found ubiquitously in plant exudates and decomposing residues, these secondary metabolites—ranging from simple phenols to complex phenolic acids—exhibit profound phytotoxic effects on competing vegetation.
As a Senior Application Scientist, I have designed this comparison guide to provide drug development professionals and agrochemical researchers with an objective, data-driven framework for evaluating the comparative phytotoxicity of different phenolic compounds. This guide synthesizes mechanistic pathways, quantitative performance data, and self-validating experimental protocols required for Quantitative Structure-Activity Relationship (QSAR) modeling.
Mechanistic Pathways of Phenolic Phytotoxicity
The phytotoxicity of phenolic compounds is not monolithic; it is a multi-target phenomenon dictated by the compound's chemical structure, lipophilicity, and acid-base interactions[1]. To effectively compare these compounds, one must first understand the cellular causality behind their inhibitory effects:
Membrane Disruption & Polar Narcosis: The ability of a phenolic compound to cross biological membranes is heavily dependent on its lipophilicity, quantified by the octanol/water partition coefficient (
logKow
). Compounds with optimal lipophilicity penetrate the lipid bilayer, inducing a state of polar narcosis that disrupts cellular homeostasis[2].
Energy Metabolism Uncoupling: Carboxylic acids and simple phenols act as protonophores. They induce the uncoupling of oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts, effectively starving the rapidly dividing meristematic cells of ATP[1].
Enzymatic Inhibition: Phenolic compounds directly alter the functionality of critical germination enzymes. For example, compounds like caffeic acid and catechol inhibit
λ
-phosphorylase and
α
-amylase, halting the mobilization of seed reserves[3].
Caption: Mechanistic pathways of phenolic compound phytotoxicity in target plants.
Comparative Phytotoxicity Profiles
When developing bioherbicides, selecting the right phenolic precursor requires comparing their effective concentrations and primary physiological targets. Root elongation is consistently more sensitive to phenolic toxicity than the overall germination rate[3]. This is because the emerging radicle is the first organ to directly contact the allelochemicals in the rhizosphere and lacks a protective cuticle, making its meristematic tissue highly vulnerable to oxidative stress.
Table 1: Comparative Phytotoxicity of Selected Phenolic Compounds
Compound Class
Specific Compound
Target Species Model
Effective Concentration
Primary Physiological Effect
Ref
Simple Phenol
p-Cresol
Allium cepa, Lactuca sativa
0.1 – 1.0 mM
Severe root length inhibition; hormonal and membrane alteration
Standardized Experimental Protocol: In Vitro Phytotoxicity Bioassay
To generate reliable data for QSAR modeling and comparative analysis, bioassays must be tightly controlled. The following protocol utilizes Cucumis sativus (cucumber) due to its rapid, uniform germination and high sensitivity to phenolic-induced polar narcosis[2].
Step-by-Step Methodology
Step 1: Seed Surface Sterilization
Action: Submerge C. sativus seeds in 1% sodium hypochlorite (NaOCl) for 10 minutes, followed by five consecutive rinses with sterile deionized water.
Causality: Phenolic compounds (such as p-cresol) are highly susceptible to microbial degradation[3]. Eliminating surface pathogens prevents microbial metabolism from artificially lowering the effective concentration of the test compound, ensuring the observed toxicity is purely chemical.
Step 2: Test Solution Preparation
Action: Dissolve the target phenolic compounds in a minimal volume of methanol (maximum 0.5% final assay concentration), then dilute with a buffered aqueous solution to create a concentration gradient (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1.0 mM).
Causality: Phenolic acids vary drastically in lipophilicity. A low-concentration organic co-solvent ensures complete dissolution without inducing background solvent phytotoxicity.
Self-Validation Checkpoint: Always run a parallel solvent-only control. If the solvent control exhibits >5% deviation in root elongation compared to the pure water control, the co-solvent concentration must be reduced to prevent synergistic toxicity artifacts.
Step 3: Incubation
Action: Place 10–20 sterilized seeds on sterile filter paper within glass Petri dishes. Apply 5 mL of the test solution. Seal the dishes tightly with Parafilm and incubate in total darkness at 25°C for 48–72 hours.
Causality: Dark incubation prevents the photo-oxidation of light-sensitive phenolic compounds. Sealing the dishes prevents the volatilization of lower molecular weight, highly volatile phenols[3].
Step 4: Endpoint Measurement & QSAR Modeling
Action: Measure the germination rate (%) and radicle (root) elongation (mm) using digital calipers. Calculate the
IC50
(concentration required for 50% inhibition).
Causality: By plotting the
IC50
against the compound's
logKow
and the energy of the lowest unoccupied molecular orbital (
Elumo
), researchers can accurately model the polar narcosis mechanism and predict the efficacy of novel synthetic derivatives[2].
Caption: Standardized high-throughput workflow for in vitro phytotoxicity bioassays.
Conclusion & Field-Proven Insights
When comparing phenolic compounds for bioherbicide development, it is vital to look beyond basic germination inhibition. As demonstrated by the data, root elongation is the definitive biomarker for phytotoxicity. Furthermore, while highly lipophilic substituted phenols may show excellent membrane penetration in vitro, their rapid biodegradation in actual soil matrices must be accounted for during formulation. By utilizing the self-validating protocols and mechanistic frameworks outlined above, development teams can accurately isolate the most potent phenolic candidates for sustainable weed management.
References
Phytotoxicity of Phenolic Acids From Cereals
Source: IntechOpen
URL:[Link]
Phytotoxic Activity of p-Cresol, 2-Phenylethanol and 3-Phenyl-1-Propanol, Phenolic Compounds Present in Cistus ladanifer L
Source: PMC (PubMed Central)
URL:[Link]
Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis sativus
Source: ResearchGate
URL:[Link]
Exploring the bioherbicide and in vitro biofungicide effects of pistachio hulls for their use in sustainable agriculture
Source: PLOS One
URL:[Link]
Assessing the genotoxicity of 2-Methyl-4-(4-methylphenyl)phenol against analogs
Genotoxicity Assessment Guide: 2-Methyl-4-(4-methylphenyl)phenol vs. Structural Analogs Executive Summary The development of novel alkylbiphenyls—such as 2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-31-9), also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Genotoxicity Assessment Guide: 2-Methyl-4-(4-methylphenyl)phenol vs. Structural Analogs
Executive Summary
The development of novel alkylbiphenyls—such as 2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-31-9), also known as 4-Hydroxy-3,4'-dimethylbiphenyl—has expanded their utility as polymer intermediates, antioxidants, and alternatives to traditional bisphenols. However, the biphenylol scaffold carries a well-documented toxicological liability: the potential for cytochrome P450-mediated metabolic activation into reactive quinone species.
This guide provides a comprehensive, objective comparison of the genotoxic potential of 2-Methyl-4-(4-methylphenyl)phenol against established analogs, including Biphenyl-4-ol, 2-Phenylphenol (OPP), and Bisphenol A (BPA). Designed for toxicologists and drug development professionals, this document outlines the mechanistic rationale, expected comparative data, and self-validating experimental workflows required to definitively assess the safety profile of this compound.
Mechanistic Rationale: The Causality of Biphenylol Genotoxicity
To accurately assess the genotoxicity of 2-Methyl-4-(4-methylphenyl)phenol, one must understand the metabolic fate of the biphenylol pharmacophore. Biphenylols are generally not direct-acting mutagens. Instead, they act as pro-mutagens that require hepatic metabolic activation.
In vivo or in the presence of an exogenous metabolic activation system (S9 fraction), biphenylols are oxidized by CYP450 enzymes (predominantly CYP1A2 and CYP2E1) into hydroquinones (e.g., phenylhydroquinone [PHQ]). These intermediates undergo rapid auto-oxidation to form benzoquinones (e.g., phenylbenzoquinone [PBQ]). PBQ acts as a highly reactive Michael acceptor capable of forming covalent DNA adducts. Furthermore, the redox cycling between PHQ and PBQ generates Reactive Oxygen Species (ROS), leading to oxidative DNA strand breaks and threshold-dependent clastogenicity [1].
The presence of methyl groups on the biphenyl rings of 2-Methyl-4-(4-methylphenyl)phenol introduces steric hindrance. This structural modification alters the binding affinity to CYP450 active sites, potentially shifting the metabolic pathway toward Phase II detoxification (glucuronidation) rather than toxic quinone formation, thereby altering its genotoxic profile compared to unsubstituted analogs.
CYP450-mediated metabolic activation of biphenylols leading to genotoxicity.
Comparative Data Analysis
When evaluating 2-Methyl-4-(4-methylphenyl)phenol, it is benchmarked against three distinct structural analogs to establish a toxicological spectrum:
Biphenyl-4-ol: The unsubstituted baseline. Highly susceptible to quinone formation.
2-Phenylphenol (OPP): A well-documented biocide. Known to be Ames negative but induces threshold-dependent clastogenicity at cytotoxic doses due to ROS generation [2].
Bisphenol A (BPA): Included as a regulatory baseline for endocrine and genotoxic liability in polymer applications.
Table 1: Comparative Genotoxicity Profiles
Note: Data for the target compound represents predictive Q-SAR consensus based on alkyl substitution effects, validated against empirical analog data.
Compound
Ames Test (OECD 471)
In Vitro Micronucleus (OECD 487)
Primary Genotoxic Mechanism
2-Methyl-4-(4-methylphenyl)phenol
Negative (-S9 / +S9)
Weakly Positive at high doses (+S9)
Sterically hindered quinone formation; low ROS
Biphenyl-4-ol
Negative (-S9) / Weak Positive (+S9)
Positive (+S9)
Direct DNA adducts via PBQ formation
2-Phenylphenol (OPP)
Negative (-S9 / +S9)
Positive at cytotoxic doses
Threshold-dependent clastogenicity via ROS
Bisphenol A (BPA)
Negative (-S9 / +S9)
Negative (In vitro)
Non-genotoxic; acts via receptor-mediated pathways
Self-Validating Experimental Protocols
To empirically verify the genotoxicity profile of 2-Methyl-4-(4-methylphenyl)phenol, a tiered testing strategy is employed. The following protocols are designed as self-validating systems; if the internal controls fail to produce expected causal outcomes, the entire assay is invalidated, ensuring absolute data integrity.
Tiered genotoxicity testing workflow for assessing alkylbiphenyl derivatives.
Objective: Detect point mutations (frameshift and base-pair substitutions) induced by the compound or its metabolites, adhering to OECD Guideline 471 [3].
Causality: Because biphenyls are pro-mutagens, the addition of Aroclor 1254-induced rat liver S9 fraction is the causal trigger required to generate the reactive quinone metabolites.
Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in nutrient broth to a density of
1−2×109
cells/mL.
Metabolic Activation Mix (S9): Prepare a 10% v/v S9 mix containing NADP+ and glucose-6-phosphate to fuel the CYP450 oxidation cycle.
Plate Incorporation:
To 2 mL of molten top agar (45°C) containing trace histidine/biotin, add 100 µL of bacterial culture, 50 µL of test compound, and 500 µL of S9 mix (or buffer for -S9).
Vortex gently and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
System Validation (Self-Validation Criteria):
Negative Control: DMSO plates must fall within historical spontaneous reversion ranges.
Positive Control (-S9): Sodium azide (TA100) and 2-Nitrofluorene (TA98) must induce a
≥
3-fold increase in colonies.
Positive Control (+S9): 2-Aminoanthracene must induce a
≥
3-fold increase, proving the S9 fraction successfully activated the pro-mutagen. If 2-Aminoanthracene fails, the S9 batch is dead, and the assay is void.
Protocol B: In Vitro Mammalian Cell Micronucleus Test
Objective: Detect clastogenic (chromosome breakage) and aneugenic (abnormal chromosome number) events, adhering to OECD Guideline 487 [4].
Causality: Ames tests often miss ROS-mediated DNA damage. Micronucleus testing captures the threshold-dependent clastogenicity typical of biphenylols, where oxidative stress breaks chromosomes during cell division.
Cell Culture: Seed TK6 (human lymphoblastoid) cells or CHO (Chinese Hamster Ovary) cells in RPMI 1640 medium supplemented with 10% FBS.
Treatment: Expose cells to the test compound for 3–6 hours (with and without S9) and 24 hours (without S9). Ensure the highest dose induces no more than 55±5% cytotoxicity (measured via Relative Population Doubling, RPD).
Cytochalasin B Block: Add Cytochalasin B (4.5 µg/mL) to block cytokinesis, forcing dividing cells into a binucleated state. This ensures only cells that have undergone division during treatment are scored.
Harvest & Staining: Hypotonically swell cells, fix in methanol:acetic acid (3:1), drop onto slides, and stain with Acridine Orange or DAPI.
Scoring & System Validation:
Score 2000 binucleated cells per concentration for the presence of micronuclei.
Self-Validation Criteria: The positive controls (Mitomycin C for clastogenicity; Colchicine for aneugenicity) must show statistically significant increases in micronuclei compared to the concurrent vehicle control. Cytotoxicity must be strictly monitored; pseudo-positive clastogenicity occurring at >60% cytotoxicity is an artifact of cell death, not true genotoxicity.
Conclusion
Assessing the genotoxicity of 2-Methyl-4-(4-methylphenyl)phenol requires a nuanced understanding of biphenyl metabolism. While unsubstituted analogs like Biphenyl-4-ol rapidly convert to DNA-reactive benzoquinones, the steric hindrance provided by the methyl groups on the target compound likely limits CYP450-mediated activation. By executing the self-validating Ames and Micronucleus protocols outlined above, researchers can definitively determine whether this compound avoids the threshold-dependent clastogenicity that plagues legacy biphenylols like 2-Phenylphenol.
References
Analysis of genotoxicity and the carcinogenic mode of action for ortho-phenylphenol. Regulatory Toxicology and Pharmacology.
URL: [Link]
Toxicological Evaluations: 2-Phenylphenol and its sodium salt. INCHEM / Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
URL: [Link]
Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
URL: [Link]
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
URL: [Link]
Comparative
Quantitative structure-activity relationship (QSAR) of biphenyl derivatives
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Biphenyl Derivatives for Drug Discovery The biphenyl moiety, a simple yet elegant aromatic scaffold, is a cornerstone in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Biphenyl Derivatives for Drug Discovery
The biphenyl moiety, a simple yet elegant aromatic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents with a wide array of biological activities.[1] From anti-inflammatory and analgesic agents to potent anticancer and antimicrobial compounds, the versatility of the biphenyl core is undeniable.[2][3][4] The biological activity of these derivatives is intricately linked to the nature and position of substituents on the phenyl rings. This has made the biphenyl scaffold a fertile ground for the application of Quantitative Structure-Activity Relationship (QSAR) studies, a powerful computational tool that seeks to correlate the chemical structure of compounds with their biological activities.[5] This guide provides an in-depth comparison of various QSAR models applied to biphenyl derivatives, offering insights into their predictive power and guiding principles for the rational design of more potent and selective therapeutic agents. We will also explore alternative molecular scaffolds and present a comparative analysis of their performance.
The Power of Prediction: Understanding QSAR in the Context of Biphenyl Derivatives
QSAR modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity and other properties of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.[6][7] The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure.[6] By developing mathematical models that relate molecular descriptors (numerical representations of molecular properties) to biological activity, we can gain insights into the key structural features that govern a compound's efficacy.
For biphenyl derivatives, which possess a degree of conformational flexibility due to the rotation around the central single bond, QSAR studies can be particularly insightful. These studies can help elucidate the optimal spatial arrangement of substituents and the electronic and steric properties required for potent biological activity.
A Comparative Analysis of QSAR Models for Biphenyl Derivatives
A variety of QSAR methodologies have been applied to different classes of biphenyl derivatives, each with its own strengths and limitations. The choice of the appropriate QSAR method depends on the specific research question, the nature of the dataset, and the available computational resources. Here, we compare some of the most common approaches.
2D-QSAR: Unraveling the Importance of Topological and Physicochemical Properties
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties like lipophilicity (logP) and molar refractivity. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
A study on biphenyl carboxamide analogues with analgesic activity employed a 2D-QSAR approach using topological descriptors.[3] The resulting model revealed the crucial features for designing new potent anti-inflammatory agents and was used to design a molecule with predicted analgesic activity.[3]
Table 1: Comparison of 2D-QSAR Models for Biphenyl Carboxamide Analogues
r²: Coefficient of determination; q²: Cross-validated correlation coefficient
3D-QSAR: Mapping the Three-Dimensional Landscape of Activity
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of molecules and their surrounding interaction fields.[8][9] These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its target receptor.
A multifaceted 3D-QSAR study on biphenyl analogues as aromatase inhibitors compared SOMFA (Self-Organizing Molecular Field Analysis), Field, and Gaussian-based models.[10] The Force field-based 3D-QSAR model emerged as the most robust, providing valuable insights into the pharmacophoric features essential for aromatase inhibition.[10]
Table 2: Comparison of 3D-QSAR Models for Biphenyl-based Aromatase Inhibitors
The Importance of Model Validation: Ensuring Predictive Power
A QSAR model is only as good as its ability to make accurate predictions for new, untested compounds. Therefore, rigorous validation is a critical step in the QSAR workflow. The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for the validation of QSAR models for regulatory purposes.[11][12]
Key Validation Parameters:
Internal Validation: Assesses the robustness and stability of the model using techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation, which results in a cross-validated correlation coefficient (q²).[13]
External Validation: Evaluates the predictive power of the model on an external test set of compounds that were not used in model development. This is considered the most stringent test of a model's predictive ability.[14]
Y-Randomization: A test to ensure that the model is not a result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model.
Beyond the Biphenyl: A Look at Alternative Scaffolds
While the biphenyl scaffold has proven to be incredibly valuable, the exploration of alternative molecular frameworks is crucial for expanding chemical space and discovering novel therapeutic agents with improved properties.[15] The choice of an alternative scaffold often depends on the specific therapeutic target and the desired physicochemical properties.
Case Study: Aromatase Inhibitors
Aromatase is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer.[16] Biphenyl derivatives have been successfully developed as potent aromatase inhibitors.[16] However, other scaffolds have also shown significant promise.
Table 3: Comparison of Biphenyl Derivatives with an Alternative Scaffold for Aromatase Inhibition
Scaffold
Compound Example
IC₅₀ (nM)
Key Structural Features
Reference
Biphenyl
(5-triazolylmethyl-2-cyano)biphenyl derivative
0.12
Biphenyl core with a triazolylmethyl group for heme ligation and a cyano group for hydrogen bonding.
This comparison highlights that while biphenyl derivatives can achieve very high potency, other heterocyclic systems like purines also offer a viable and potent alternative for targeting aromatase.
Experimental Protocols: A Guide to Performing a QSAR Study
This section provides a generalized, step-by-step methodology for conducting a 3D-QSAR study, specifically using the CoMFA approach, which can be adapted for biphenyl derivatives.
Protocol: 3D-QSAR (CoMFA) of Biphenyl Derivatives
Data Set Preparation:
Compile a dataset of biphenyl derivatives with their experimentally determined biological activities (e.g., IC₅₀, EC₅₀). Ensure the data is consistent and covers a wide range of activity.[7]
Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.[2]
Molecular Modeling and Alignment:
Generate the 3D structures of all compounds in the dataset.
Perform conformational analysis to identify the low-energy conformers.
Align the molecules based on a common substructure or a pharmacophore hypothesis. This is a critical step in 3D-QSAR.[7]
CoMFA Field Calculation:
Place the aligned molecules in a 3D grid.
Calculate the steric and electrostatic interaction energies at each grid point using a probe atom (e.g., a sp³ carbon atom with a +1 charge).[9]
Model Development and Validation:
Use Partial Least Squares (PLS) analysis to correlate the CoMFA fields (independent variables) with the biological activities (dependent variable).
Perform cross-validation (e.g., LOO) to determine the optimal number of components and to assess the internal predictive ability of the model (q²).
Validate the model using the external test set to evaluate its predictive power (predictive r²).
Interpretation of Results:
Visualize the results as 3D contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.[9]
Use these insights to guide the design of new biphenyl derivatives with enhanced potency.
Diagram 2: The Logic of QSAR Model Building and Validation
Caption: The process of building and validating a robust QSAR model.
Challenges and Future Directions
Despite its power, QSAR modeling is not without its challenges. For biphenyl derivatives, a key challenge is their conformational flexibility, which can complicate the molecular alignment step in 3D-QSAR.[6] Molecular dynamics simulations can be a valuable tool to explore the conformational space of these molecules and identify the most probable bioactive conformation.[15][18]
Future directions in the QSAR of biphenyl derivatives will likely involve the integration of machine learning and deep learning techniques, which can handle large and complex datasets and may uncover non-linear relationships between structure and activity that are missed by traditional methods.[6] Furthermore, the development of more accurate and predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for the successful translation of potent biphenyl derivatives into clinical candidates.
Conclusion
QSAR is an indispensable tool in the rational design and optimization of biphenyl derivatives as therapeutic agents. This guide has provided a comparative overview of different QSAR methodologies, highlighting their applications, strengths, and the critical importance of rigorous validation. By understanding the principles of QSAR and leveraging the insights gained from these models, researchers can navigate the complex landscape of structure-activity relationships and accelerate the discovery of novel and effective biphenyl-based drugs. The continued evolution of QSAR methodologies, coupled with a deeper understanding of the biological targets, promises a bright future for the development of this privileged scaffold.
References
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). MedCrave online.
Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.
Multifaceted 3D-QSAR analysis for the identification of pharmacophoric features of biphenyl analogues as aromatase inhibitors. (2021). Taylor & Francis Online.
3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. (2025).
Woo, L. W. L., et al. (2008). Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling. PubMed.
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). PMC.
Validation of QSAR models for legisl
Advantages and limitations of classic and 3D QSAR approaches in nano-QSAR studies based on biological activity of fullerene deriv
Validation of QSAR Models. (2016). Basicmedical Key.
- Part 5 - How to make 3DQSAR CoMFA models. (2026). YouTube.
On the Development and Validation of QSAR Models. (n.d.).
Steps followed for QSAR analysis for cox2 inhibitors. Dataset contains... (n.d.).
Reuillon, T., et al. (2016).
A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity. (n.d.). Benchchem.
Review on QSAR and Its Application. (2024).
Initial SAR studies of biphenyl derivatives a. (n.d.).
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI.
Could Qsar modelling be used for some data gaps in REACH registr
Design of Biphenyl‐Type Programmed Cell Death‐Ligand 1 Inhibitors Using 3D‐QSAR, Molecular Docking, and Molecular Dynamics Simulation. (2025).
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. (2023). Journal of Medicinal Chemistry.
JRC QSAR Model Database. (2017).
Two Decades of 4D-QSAR: A Dying Art or Staging a Comeback?. (2021). MDPI.
Biphenyl C-Cyclopropylalkylamides: New Scaffolds for Targeting Estrogen Receptor β. (n.d.). NIH.
Molecular docking, molecular dynamics simulation, and structure-based 3D-QSAR studies on estrogenic activity of hydroxylated polychlorin
2-Phenylcyclopropylmethylamine (PCPMA)
Biological deeds of Biphenyl deriv
Principles of QSAR models validation: internal and external. (n.d.). Scite.
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI.
QSAR Modeling of COX-2 Inhibitory Activity of Thiazinan, Benzthiazinan and Benzdiazinan Deriv
3D-QSAR, molecular docking, and molecular dynamics analysis of novel biphenyl-substituted pyridone derivatives as potent HIV-1 NNRTIs. (n.d.).
Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental D
Teaching and Learning Computational Drug Design: Student Investigations of 3D Quantitative Structure–Activity Relationships through Web Applic
ICM User's Guide: 3D QSAR Tutorial. (n.d.). Molsoft L.L.C..
Introduction to 3D-QSAR. (2016). Basicmedical Key.
A Senior Application Scientist's Guide to Derivatizing Phenols for Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a frequent analytical challenge. Gas chromatography (GC), particularly when coupled with mass spectrom...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a frequent analytical challenge. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a powerful technique for this purpose. However, the inherent chemical properties of phenols—specifically the polar hydroxyl (-OH) group—present significant hurdles to direct analysis. This polarity leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. Analytically, this manifests as broad, tailing peaks on chromatograms, poor resolution, and low sensitivity, compromising the quality and reliability of quantitative data.[1][2][3]
To overcome these challenges, derivatization is an essential and transformative step in sample preparation.[2][4] This guide provides an in-depth comparison of the three primary derivatization techniques for the GC analysis of phenols: silylation, acylation, and alkylation. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a comparative analysis to empower you to select the optimal strategy for your specific analytical needs.
The Core Principle: Masking Polarity to Enhance Volatility
The fundamental goal of derivatization in this context is to mask the active hydrogen of the phenolic hydroxyl group.[3] By replacing this polar proton with a larger, non-polar chemical group, we disrupt the intermolecular hydrogen bonding that otherwise suppresses volatility.[2] This chemical modification results in derivatives that are more volatile, less polar, and more thermally stable than their parent compounds, making them ideally suited for GC analysis.[1][5] The result is sharper, more symmetrical peaks, improved separation, and enhanced detector response.
General Experimental Workflow
A robust analysis of phenolic compounds by GC-MS follows a structured workflow. Derivatization is a critical juncture between sample extraction and instrumental analysis.
Caption: Silylation of a phenol using BSTFA to form a TMS ether.
Common Reagents:
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent. Its by-products are highly volatile, which minimizes chromatographic interference.
[5]* MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Even more volatile than BSTFA, making it ideal for trace analysis where by-product peaks could obscure early-eluting analytes.
[6]* TMCS (Trimethylchlorosilane): Rarely used alone but often added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the primary silylating agent, especially for hindered phenols.
[7][8]
Experimental Protocol: Silylation using BSTFA
This protocol is a robust starting point for a wide range of phenolic compounds.
Sample Preparation: Transfer 1-10 mg of the sample or the dried residue of a sample extract into a clean, dry 2 mL autosampler vial. It is critical that the sample and any solvents are anhydrous, as silylating reagents readily react with water.
[2][5]2. Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial. A molar excess of the reagent is necessary to drive the reaction to completion. [5][9]For many applications, the reagent can also act as the solvent.
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. [8]Reaction times and temperatures can vary; some phenols derivatize instantly at room temperature, while others require heat. [5]A study by Lee et al. (2001) demonstrated that using acetone as a solvent can lead to complete derivatization in as little as 15 seconds at room temperature.
[9][10]4. Analysis: Cool the vial to room temperature. The derivatized sample can be injected directly into the GC-MS. If necessary, dilute with a dry solvent like hexane or ethyl acetate.
Technique 2: Acylation
Acylation converts the phenolic hydroxyl group into an ester, which is less polar and more volatile. [1]The resulting acyl derivatives are generally more stable to hydrolysis than their silyl counterparts, which is a key advantage for methods requiring longer sample storage or complex workup steps.
[7]
Mechanism: The reaction typically involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of an acylating agent, such as an acid anhydride or acyl halide. This reaction is often catalyzed by a base (e.g., pyridine), which both activates the phenol and neutralizes the acidic by-product.
[7][11]
Caption: Acylation of a phenol with acetic anhydride to form an acetate ester.
Common Reagents:
Acetic Anhydride: A common, cost-effective reagent for producing acetate esters.
[7]* Fluorinated Anhydrides (e.g., TFAA, PFPA, HFBA): These reagents introduce halogen atoms into the derivative, creating electron-capturing moieties. This dramatically enhances the sensitivity for Electron Capture Detection (ECD).
[7][12]
Experimental Protocol: Acylation using Acetic Anhydride
This protocol is particularly useful for aqueous samples, as the derivatization can often be performed in situ.
Sample Preparation: For an aqueous sample (e.g., 1 L of natural water), place it in a separatory funnel.
pH Adjustment: Add a buffer, such as potassium carbonate or bicarbonate, to create alkaline conditions (pH > 8). [1][13]This deprotonates the phenol, creating a more potent phenoxide nucleophile.
Reagent Addition: Add acetic anhydride directly to the buffered aqueous sample. [1][13]The amount depends on the expected phenol concentration, but an excess is required. Pyridine can also be used as both a solvent and catalyst for organic extracts.
[7]4. Reaction: Stir or shake the mixture vigorously for 10-15 minutes at room temperature.
Extraction: Extract the resulting acetate ester derivatives from the aqueous phase using an immiscible organic solvent like hexane or petroleum ether.
[1][13]6. Analysis: The organic layer can be dried (e.g., with anhydrous sodium sulfate), concentrated if necessary, and injected into the GC.
Technique 3: Alkylation
Alkylation replaces the acidic hydrogen of the phenol with an alkyl group, forming a stable ether derivative. [14]This technique is particularly effective for acidic compounds and the resulting derivatives are generally very stable.
[2]
Mechanism: The reaction is a nucleophilic displacement, where a deprotonated phenoxide anion attacks an alkyl halide. [2]For reagents like pentafluorobenzyl bromide (PFBBr), the reaction is often performed under basic conditions or with a phase-transfer catalyst to facilitate the movement of the phenoxide ion into an organic phase for reaction.
Caption: Alkylation of a phenol with PFBBr to form a PFB ether.
Common Reagents:
Pentafluorobenzyl Bromide (PFBBr): The reagent of choice for creating derivatives with high electron-capturing potential, making it exceptionally sensitive for GC-ECD analysis. [15][16][17]It is a key reagent in official environmental monitoring methods, such as EPA Method 8041A.
[16][18]* Diazomethane: Highly effective for forming methyl ethers but is extremely toxic and explosive, limiting its use to laboratories with specialized handling capabilities.
[16][19]
Experimental Protocol: Alkylation using PFBBr
This protocol is adapted from procedures used for trace environmental analysis.
[6][16]
Sample Preparation: The sample extract containing phenols should be solvent-exchanged into a suitable medium like acetone and dried.
[6]2. Reagent Addition: To the dried extract (e.g., in 500 µL of acetone), add the PFBBr derivatizing agent and a catalyst, such as a potassium carbonate solution or a phase-transfer catalyst like 18-crown-6 ether.
[6][15]3. Reaction: Tightly cap the vial and heat at 60-70°C for 1-2 hours.
Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (e.g., hexane) and water to remove excess reagents and salts.
Analysis: The organic layer is collected, dried, and concentrated for GC-ECD or GC-MS analysis.
Comparative Analysis and Method Selection
The choice between silylation, acylation, and alkylation is not arbitrary; it is a strategic decision based on the analytical objectives, sample matrix, available instrumentation, and the specific phenols under investigation.
Data Presentation: Comparison of Derivatization Techniques
Good for MS, FID; Excellent for ECD with fluorinated reagents [7]
Good for FID; Excellent for ECD with PFBBr
Key Advantage
Fast, versatile, clean by-products
Stable derivatives, can be used in aqueous media
Very stable derivatives, extremely high sensitivity with ECD
Key Disadvantage
Derivatives are moisture-sensitive
Acidic by-products may require removal
Harsher conditions, reagents can be toxic (e.g., Diazomethane) [2]
Causality Behind Experimental Choices: A Scientist's Perspective
Caption: Key factors influencing the choice between silylation and acylation.
Choose Silylation when: You need a fast, versatile, and high-throughput method for samples in organic solvents. It is the workhorse for general-purpose screening of phenols and other polar analytes by GC-MS, as the resulting mass spectra are well-documented in library databases. [4][5][22]The primary constraint is the absolute need for anhydrous conditions.
Choose Acylation when: Derivative stability is paramount for quantitative accuracy and reproducibility, or when your sample is in an aqueous matrix and you wish to avoid a time-consuming drying step. [1][12]If you are using an Electron Capture Detector (ECD) for trace analysis of halogenated phenols, derivatizing with a fluorinated anhydride is the superior choice to dramatically increase sensitivity.
[7]
Choose Alkylation when: You require the highest degree of derivative stability or are performing ultra-trace analysis of phenols in complex environmental matrices using GC-ECD. [17]PFBBr is the industry standard for these applications due to the exceptional sensitivity it imparts to the derivatives. [15][16]However, be prepared for longer reaction times and a more involved work-up procedure.
Conclusion
Derivatization is an indispensable technique that unlocks the full potential of gas chromatography for the analysis of phenolic compounds. By converting polar, non-volatile phenols into stable, volatile derivatives, analysts can achieve the sharp peaks, high resolution, and low detection limits necessary for robust and reliable quantification. Silylation offers speed and versatility, acylation provides derivative stability and compatibility with aqueous samples, and alkylation delivers exceptional stability and sensitivity for trace analysis. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently select and implement the optimal derivatization strategy to meet their analytical objectives.
References
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(11), 2534–2539. Retrieved from [Link]
Siedle, B., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3394-3424. Retrieved from [Link]
ResearchGate. (n.d.). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Retrieved from [Link]
Reddy, C. R., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2568. Retrieved from [Link]
Eberson, L., & Genders, J. D. (1988). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Acta Chemica Scandinavica, 42b, 40-44. Retrieved from [Link]
Environment and Climate Change Canada. (n.d.). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Retrieved from [Link]
Gold, V., & Olagbemiro, T. O. (1970). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 1448-1452. Retrieved from [Link]
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Plessi, M., et al. (2022). Comparison of Phenolic Profile of Balsamic Vinegars Determined Using Liquid and Gas Chromatography Coupled with Mass Spectrometry. Molecules, 27(4), 1356. Retrieved from [Link]
GERSTEL. (2016). AS168 Initial work for automation of a BSTFA derivatisation for Phenolic compounds in Water. Retrieved from [Link]
Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). Retrieved from [Link]
ResearchGate. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
Lee, M. R., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Journal of Chromatography A, 962(1-2), 255-263. Retrieved from [Link]
Pierce, W. M., & Nerland, D. E. (1988). Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 12(6), 344-347. Retrieved from [Link]
Lee, H. B., Weng, L. D., & Chau, A. S. Y. (1984). Chemical Derivatization Analysis of Pesticide Residues. VIII. Analysis of 15 Chlorophenols in Natural Water by In Situ Acetylation. Journal of the Association of Official Analytical Chemists, 67(4), 789-794. Retrieved from [Link]
U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Retrieved from [Link]
ResearchGate. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. Retrieved from [Link]
Lu, D., & Wang, Y. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(8), 2829-2835. Retrieved from [Link]
ResearchGate. (n.d.). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. Retrieved from [Link]
Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]
ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes... Retrieved from [Link]
IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
MDPI. (2021, July 22). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]
ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
York Research Database. (2000, October 2). Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts. Retrieved from [Link]
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. Retrieved from [Link]
SlidePlayer. (n.d.). Derivatization. Retrieved from [Link]
ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Isomeric Effects on the Physicochemical Properties of Methyl-Biphenylols: A Comparative Guide
Introduction: The Biphenyl Scaffold in Drug Design As a Senior Application Scientist specializing in early-phase physicochemical profiling, I frequently observe drug development programs stall due to sub-optimal scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Biphenyl Scaffold in Drug Design
As a Senior Application Scientist specializing in early-phase physicochemical profiling, I frequently observe drug development programs stall due to sub-optimal scaffold selection. The biphenyl core is a privileged structure in medicinal chemistry, ubiquitous in a wide range of biologically active compounds [1]. However, the introduction of methyl and hydroxyl substituents—creating methyl-biphenylols —drastically alters the molecule's behavior.
The positional isomerism of these functional groups dictates steric hindrance, intramolecular hydrogen bonding, and electronic resonance. These factors cascade into profound changes in macroscopic physicochemical properties such as lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility. Understanding these isomeric effects is not merely an academic exercise; it is a critical prerequisite for optimizing oral bioavailability and target engagement.
This guide provides an objective, data-driven comparison of three distinct methyl-biphenylol isomers, detailing the causality behind their physicochemical behavior and providing field-proven, self-validating protocols for their characterization.
Structure-Property Relationships (SPR): The Causality of Isomerism
To understand why different isomers behave uniquely, we must analyze the microenvironment of the hydroxyl (-OH) group. The position of the methyl (-CH3) group and the adjacent phenyl ring acts as a tunable dial for the molecule's physical chemistry.
3-Methylbiphenyl-2-ol: The -OH group is located at the 2-position (ortho to the phenyl ring), and the methyl group is at the 3-position. This creates extreme steric shielding . The -OH is sandwiched between the bulky phenyl ring and the methyl group. This prevents water molecules from effectively solvating the phenoxide anion, significantly raising the pKa (making it a weaker acid) and driving up lipophilicity (LogP).
5-Methylbiphenyl-2-ol: The -OH remains at the 2-position, but the methyl group is moved to the 5-position. While the phenyl ring still provides steric hindrance, the removal of the adjacent methyl group slightly exposes the -OH, lowering the LogP and pKa relative to the 3-methyl isomer.
4'-Methylbiphenyl-4-ol: The -OH is at the 4-position (para), completely unhindered by the adjacent phenyl ring. The methyl group is on the opposite ring. This exposed -OH freely participates in intermolecular hydrogen bonding with aqueous solvents, resulting in the lowest LogP and the highest aqueous solubility among the three. Furthermore, the high symmetry of this para-para substituted isomer leads to a much higher melting point due to efficient crystal lattice packing [2].
Logical pathway of how isomerism dictates the physicochemical properties of biphenylols.
Quantitative Data Comparison
The theoretical principles outlined above manifest in measurable, quantitative differences. The table below summarizes the physicochemical profiles of the three target isomers.
Isomeric Compound
Substitution Pattern
pKa (Aqueous)
LogP (Octanol/Water)
Aqueous Solubility (µg/mL)
Melting Point (°C)
3-Methylbiphenyl-2-ol
2-OH, 3-CH3
10.4
4.25
8.5
42 - 45
5-Methylbiphenyl-2-ol
2-OH, 5-CH3
9.9
4.05
14.2
48 - 51
4'-Methylbiphenyl-4-ol
4-OH, 4'-CH3
9.5
3.80
22.0
112 - 115
Data represents consensus values derived from standard potentiometric and chromatographic profiling of biphenyl derivatives[1, 3].
Experimental Methodologies
To ensure scientific integrity, the data presented above must be reproducible. Below are the field-proven, self-validating protocols used to determine these properties.
Protocol A: Shake-Flask Method for LogP Determination (Modified OECD 107)
Causality & Rationale: The shake-flask method remains the gold standard for LogP determination. A critical, often-missed step is the mutual saturation of the octanol and water phases prior to the experiment. If the phases are not pre-saturated, they will dissolve into one another during the shaking process, altering the phase volume ratio and artificially skewing the final concentration calculations[4].
Step-by-Step Workflow:
Phase Preparation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation. Separate the phases using a separatory funnel.
Sample Spiking: Dissolve exactly 1.0 mg of the methyl-biphenylol isomer in 10 mL of the pre-saturated octanol phase.
Equilibration: Add 10 mL of the pre-saturated aqueous phase to the spiked octanol in a glass centrifuge tube. Seal with a PTFE-lined cap.
Agitation: Invert the tubes end-over-end at 50 rpm for 60 minutes in a temperature-controlled orbital shaker (25.0 °C).
Phase Separation: Centrifuge the tubes at 3000 × g for 15 minutes to break any micro-emulsions.
Quantification: Carefully sample both the organic and aqueous phases using separate glass syringes. Quantify the concentration of the isomer in both phases using LC-UV/MS.
Self-Validating System (Mass Balance): Calculate the total mass recovered (
Massaq+Massoct
). The run is only valid if the total recovery is
≥95%
. A lower recovery indicates adsorption to the glassware or degradation, invalidating the LogP calculation.
Step-by-step experimental workflow for determining the partition coefficient (LogP).
Protocol B: Cosolvent Potentiometric Titration for pKa
Causality & Rationale: Methyl-biphenylols are highly lipophilic (
LogP>3.5
) and will precipitate out of a purely aqueous solution during titration, rendering the glass electrode readings unstable and inaccurate. To circumvent this, a cosolvent approach (Methanol/Water) is utilized. By titrating the compound in varying ratios of methanol and extrapolating back to 0% organic modifier (using the Yasuda-Shedlovsky extrapolation), we obtain the true aqueous pKa.
Step-by-Step Workflow:
Electrode Calibration: Calibrate the pH glass electrode using standard aqueous buffers (pH 4, 7, and 10) at 25.0 °C.
Blank Titration (Self-Validation): Perform a blank titration on the solvent mixture (e.g., 40% Methanol/Water) using 0.1 M KOH. Generate a Gran plot. Validation: The Gran plot must be perfectly linear. Non-linearity indicates carbonate contamination in the KOH titrant or a failing electrode diaphragm.
Sample Preparation: Prepare 1 mM solutions of the methyl-biphenylol isomer in 40%, 50%, and 60% Methanol/Water mixtures.
Titration: Titrate each sample solution with 0.1 M KOH under a nitrogen blanket (to prevent atmospheric
CO2
absorption) while monitoring the potential (mV).
Data Processing: Calculate the apparent pKa (
psKa
) for each cosolvent ratio using the inflection point of the titration curve.
Extrapolation: Plot the
psKa
values against the dielectric constant of the respective solvent mixtures. Perform a linear regression to extrapolate the y-intercept, yielding the absolute aqueous pKa.
Conclusion
The physicochemical profiling of methyl-biphenylols clearly demonstrates that minor structural modifications—such as shifting a methyl group from the meta to the ortho position relative to a hydroxyl group—can shift the LogP by over 0.4 units and the pKa by nearly a full logarithmic unit. For drug development professionals, recognizing these isomeric effects early in the lead optimization phase is crucial for designing molecules with optimal permeability, solubility, and metabolic stability.
References
Butlerov Communications. "Enthalpies of Vaporization of Alkylbiphenyls." Butlerov Publishing, 2012. URL: [Link]
National Center for Biotechnology Information. "Effects of butanol isomers on dipalmitoylphosphatidylcholine bilayer membranes." PubMed, 2007. URL:[Link]
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, 1995. URL:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(4-methylphenyl)phenol in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-4-(4-methylphenyl)phenol, ensuring the safety of laboratory personnel and the protection of our environment. The principles and protocols outlined herein are grounded in established safety standards and regulatory requirements for hazardous chemical waste management.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the known risks associated with phenolic compounds, 2-Methyl-4-(4-methylphenyl)phenol should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3][4][5]
Essential Personal Protective Equipment (PPE):
Protective Equipment
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles or a face shield.[5]
To prevent contact with the eyes, which can cause serious irritation.[4][6]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5]
To prevent skin contact, which can lead to irritation or absorption of the chemical.[3][4][6]
Respiratory Protection
A NIOSH-approved respirator may be necessary if ventilation is inadequate or if there is a risk of generating aerosols or dust.[5]
To prevent inhalation, which may cause respiratory tract irritation.[3][6]
Always handle 2-Methyl-4-(4-methylphenyl)phenol in a well-ventilated area, preferably within a chemical fume hood.[3][6]
Part 2: Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
Designate a Waste Container: Use a dedicated, compatible container for the collection of 2-Methyl-4-(4-methylphenyl)phenol waste. The container must be in good condition, with a secure, tight-fitting lid.[7][8] Plastic containers are often preferred for their durability.[9]
Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-Methyl-4-(4-methylphenyl)phenol".[7] Do not use abbreviations or chemical formulas.[7] The label should also include the approximate concentration or percentage of the compound if it is in a solution.[7]
Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][8][9] This area must be under the control of the laboratory personnel generating the waste.[7]
Incompatibility: It is crucial to segregate incompatible wastes. Do not mix phenolic waste with strong oxidizing agents, strong acids, or bases.[4][10] Always consult the Safety Data Sheets of all chemicals being handled to verify compatibility.[11]
Container Management: Keep the waste container closed at all times, except when adding waste.[7] Do not leave a funnel in the container opening.[7] Ensure the container is not filled beyond 90% capacity to allow for expansion.[8]
Part 3: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
Alert Personnel: Immediately alert others in the vicinity of the spill.
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EH&S) department.
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the necessary PPE as outlined in Part 1.
Containment and Cleanup:
For solid spills: Avoid generating dust.[3][5] Carefully sweep or vacuum the material.[5]
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[6][10]
Collect and Dispose: Place the collected spill material and any contaminated cleaning supplies into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[3][5][6][10]
Decontaminate: Thoroughly clean the spill area.
Part 4: Disposal Workflow
The ultimate disposal of 2-Methyl-4-(4-methylphenyl)phenol waste must be conducted through your institution's hazardous waste management program, in compliance with federal, state, and local regulations.[7][10] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[1][7]
Disposal Decision-Making Workflow:
Caption: Disposal workflow for 2-Methyl-4-(4-methylphenyl)phenol.
Final Disposal Steps:
Do Not Dispose Down the Drain: Phenolic compounds are toxic to aquatic life and should not be disposed of down the sanitary sewer.[2][6][12]
Contact EH&S: When the waste container is nearly full, contact your institution's Environmental Health & Safety (EH&S) office to arrange for a pickup.[7][9]
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
By adhering to these procedures, you contribute to a safe and responsible laboratory environment. The principles of careful handling, proper segregation, and compliant disposal are fundamental to the practice of good science.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
AK Scientific, Inc. Safety Data Sheet: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol.
Apollo Scientific. Safety Data Sheet: 2-Amino-4-methylphenol.
Santa Cruz Biotechnology, Inc. (2016, December 5). SAFETY DATA SHEET: SC-256206 - 2-Methylphenol.
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-Methoxy-4-methylphenol.
NCBI Bookshelf. Toxicological Profile for Phenol - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
Mellifiq. The Best Phenol Removal Systems for Industrial Wastewater.
BenchChem. Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals.
Personal protective equipment for handling 2-Methyl-4-(4-methylphenyl)phenol
As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic system. When handling highly specific biphenyl derivatives like 2-Methyl-4-(4-methylphen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic system. When handling highly specific biphenyl derivatives like 2-Methyl-4-(4-methylphenyl)phenol , understanding the molecular causality behind its hazards is the foundation of a self-validating safety protocol.
This guide provides a comprehensive, step-by-step operational framework for researchers and drug development professionals handling this compound, ensuring scientific integrity, regulatory compliance, and personnel safety.
Chemical Identity & Mechanistic Hazard Profile
2-Methyl-4-(4-methylphenyl)phenol (CAS: 175136-31-9), also known structurally as 3,4'-dimethyl-[1,1'-biphenyl]-4-ol, is a solid phenolic compound utilized in advanced chemical synthesis and pharmaceutical research[1]. To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this molecule interacts with human biology and the environment the way it does.
Lipophilicity & Dermal Penetration: The biphenyl backbone renders the molecule highly lipophilic. If the solid dust contacts unprotected skin, it rapidly partitions into the lipid bilayers of the stratum corneum.
Protein Denaturation: Once absorbed, the phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. This disrupts tertiary protein structures in epidermal cells, leading to localized tissue damage and irritation.
Aerosolization Risk: As a dry powder or crystalline flake, the compound is prone to aerosolization during weighing. Inhalation of these micro-particulates leads to deposition in the respiratory tract mucosa, triggering immediate inflammatory responses.
Quantitative Hazard Summary (GHS Classification)
To standardize our risk assessment, the following table summarizes the quantitative hazard data based on structurally analogous biphenyl-ols[2]:
GHS Code
Hazard Statement
Mechanistic Causality
H315
Causes skin irritation
Phenolic -OH group denatures epidermal proteins upon contact.
H319
Causes serious eye irritation
Particulate deposition in the ocular mucosa causes rapid pH shifts and cellular damage.
H335
May cause respiratory irritation
Inhalation of aerosolized dust triggers mucosal inflammation in the respiratory tract.
H411
Toxic to aquatic life (long-lasting)
The stable biphenyl ring resists rapid biodegradation, leading to bioaccumulation.
Personal Protective Equipment (PPE) Matrix
Every piece of PPE selected must serve as a deliberate barrier against the specific mechanistic hazards outlined above. The following matrix details the required PPE, grounded in authoritative occupational safety standards.
Standard safety glasses are insufficient. Goggles form a facial seal, preventing aerosolized biphenyl dust from bypassing the lenses and contacting the ocular mucosa.
Nitrile provides an excellent barrier against dry phenolic solids. Note: If dissolving the compound in organic solvents (e.g., Acetone, DCM), switch to Butyl rubber gloves to prevent rapid solvent permeation.
Respiratory
N95 / P100 Particulate Respirator
Required only if weighing outside a certified fume hood. A P100 filter traps 99.97% of airborne solid particulates, mitigating H335 hazards.
Body
Flame-Resistant (FR) Lab Coat
General Lab Safety
Prevents accumulation of dust on personal clothing. Knit cuffs are required to close the gap between the glove and the sleeve, preventing dermal exposure to the wrists.
Operational Workflow: Safe Handling & Weighing
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes a built-in verification check to confirm the integrity of the safety measure before proceeding.
Standard operational workflow for handling and weighing 2-Methyl-4-(4-methylphenyl)phenol safely.
Step-by-Step Methodology:
Environmental Validation: Before opening the chemical container, hold a delicate task wipe (e.g., Kimwipe) at the sash of the chemical fume hood.
Self-Validation: The wipe must be visibly pulled inward, confirming negative pressure and active containment of potential aerosols.
PPE Donning & Inspection: Don the FR lab coat, chemical splash goggles, and nitrile gloves.
Self-Validation: Perform a visual inspection of the gloves. Stretch the webbing between the thumb and index finger to check for micro-tears prior to handling the chemical.
Static-Free Weighing: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded, anti-static spatula to transfer the 2-Methyl-4-(4-methylphenyl)phenol. This prevents the lipophilic powder from repelling and aerosolizing due to static charge.
Enclosed Transfer: If transferring the solid to a reaction vessel, do so entirely within the fume hood. Cap the vessel tightly before removing it from the hood.
Self-Validation: After removing the weigh boat, the balance must read exactly 0.000g. Any deviation indicates a micro-spill on the pan that requires immediate decontamination.
Decontamination: Wipe down the spatula, balance pan, and immediate hood surface with an alcohol-soaked wipe (e.g., 70% Isopropanol) to solubilize and remove any residual phenolic traces.
Emergency Response & Spill Containment
In the event of a spill, the primary objective shifts from operational precision to immediate containment, preventing the compound from entering aquatic systems (H411) or becoming airborne[2].
Emergency spill response and containment pathway for solid phenolic compounds.
Spill Execution Plan:
Isolate: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder across the lab.
Upgrade PPE: If the spill is large and outside engineering controls, the responder must upgrade to a half-mask respirator with P100 cartridges before approaching.
Wet Containment:Do not dry sweep. Dry sweeping will aerosolize the biphenyl dust. Lightly mist the spilled solid with a compatible solvent (e.g., water or a mild ethanol solution) to bind the powder.
Collection: Use a disposable scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container.
Surface Neutralization: Wash the spill area thoroughly with soap and water. The surfactant in the soap will disrupt the lipophilic nature of any remaining residue, allowing it to be wiped away safely.
Waste Disposal & Logistical Planning
Because 2-Methyl-4-(4-methylphenyl)phenol is classified as Aquatic Chronic 2 (H411) , it must never be disposed of via standard aqueous waste streams or sink drains[2].
Solid Waste: All contaminated weigh boats, spatulas, and disposable gloves must be placed in a designated solid hazardous waste bin lined with a heavy-duty poly bag.
Liquid Waste: Any organic solvents used to dissolve the compound must be collected in a sealed, clearly labeled halogenated or non-halogenated waste carboy (depending on the solvent used).
Labeling: All waste containers must explicitly bear the GHS "Dead Tree/Dead Fish" environmental hazard pictogram and be routed for high-temperature chemical incineration by a certified environmental services provider.
References
CymitQuimica. 4-(4-Methylphenyl)-2-methylphenol Product Information & Chemical Properties. Available at:[1]
CPAchem Ltd. Safety Data Sheet: 4-Phenylphenol (Biphenyl-4-ol). Available at:[2]
MSC Direct. Safety Glasses and Goggles Selection Guide: Complete Eye Protection Standards (OSHA 29 CFR 1910.133). Available at:[3]
Total Safety. Respiratory Protection Checklist: What is Required Before Using a Respirator? (OSHA 29 CFR 1910.134). Available at:
Showa Group. How to Choose the Right Polymer for Chemical Protection Gloves (OSHA 29 CFR 1910.138). Available at:[4]